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  • Product: 3-Phenylpropyl isobutyrate
  • CAS: 103-58-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Phenylpropyl Isobutyrate (CAS 103-58-2)

[1][2][3][4][5][6][7][8] Executive Summary 3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester utilized primarily as a flavor and fragrance agent, but possessing significant utility in pharmaceutical formulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary

3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester utilized primarily as a flavor and fragrance agent, but possessing significant utility in pharmaceutical formulation as a masking agent for bitter active pharmaceutical ingredients (APIs) and as a model substrate for esterase activity assays.[1][2][3] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and metabolic fate, tailored for researchers in medicinal chemistry and formulation science.

Part 1: Chemical Identity & Physicochemical Architecture

The compound is an ester formed from the condensation of 3-phenyl-1-propanol and isobutyric acid. Its structural integrity relies on the steric bulk of the isobutyryl group, which provides moderate resistance to non-enzymatic hydrolysis compared to straight-chain butyrate analogs.

Table 1: Core Physicochemical Constants
PropertyValueUnitMethod/Source
CAS Number 103-58-2 -Chemical Abstracts Service
IUPAC Name 3-Phenylpropyl 2-methylpropanoate-IUPAC
Molecular Formula C₁₃H₁₈O₂--
Molecular Weight 206.28 g/mol Calculated
Boiling Point 282.0°C@ 760 mmHg [1]
Density 0.979g/mL@ 25°C [2]
Refractive Index 1.486

[2]
LogP (Predicted) ~3.6-XLogP3-AA [3]
Solubility Insoluble (Water); Soluble (EtOH, Oils)-[1]
Flash Point > 100°CClosed Cup

Part 2: Synthetic Engineering & Process Optimization

For research-grade synthesis requiring high purity (>99%) for biological assays, a standard Fischer esterification is often insufficient due to equilibrium limitations. The following protocol utilizes azeotropic distillation (Dean-Stark method) to drive the reaction to completion, ensuring a self-validating workflow where water collection visually confirms reaction progress.

Protocol: Acid-Catalyzed Azeotropic Esterification

Objective: Synthesize 3-phenylpropyl isobutyrate with >98% yield.

Reagents:

  • 3-Phenyl-1-propanol (1.0 eq)

  • Isobutyric acid (1.2 eq) - Excess drives equilibrium

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq) - Catalyst

  • Toluene (Solvent) - Forms azeotrope with water

Step-by-Step Methodology:

  • Charge: In a 500 mL round-bottom flask, dissolve 3-phenyl-1-propanol (0.1 mol) and isobutyric acid (0.12 mol) in 150 mL of toluene. Add p-TsOH (0.005 mol).

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap arm with toluene.[2]

  • Reflux (The Driver): Heat the mixture to vigorous reflux (~110°C). As the reaction proceeds, water/toluene azeotrope condenses. Water separates to the bottom of the trap; toluene returns to the flask.

    • Validation Point: The reaction is complete when water accumulation in the trap ceases (theoretical vol: ~1.8 mL per 0.1 mol scale).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ (2x) – Removes unreacted isobutyric acid and catalyst.

    • Brine (1x) – Removes residual water.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Final Polish: High-vacuum distillation (if required for >99.5% purity).

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed mechanism, highlighting the tetrahedral intermediate formation and the critical water removal step.

SynthesisMechanism Reactants Reactants (3-Phenyl-1-propanol + Isobutyric Acid) Protonation Carbonyl Protonation (p-TsOH Catalyst) Reactants->Protonation Activation Intermediate Tetrahedral Intermediate Protonation->Intermediate Nucleophilic Attack Elimination Elimination of Water (Azeotropic Removal) Intermediate->Elimination Proton Transfer Product Product (3-Phenylpropyl isobutyrate) Elimination->Product -H2O (Dean-Stark)

Figure 1: Acid-catalyzed esterification pathway utilizing azeotropic water removal to drive equilibrium.

Part 3: Biotransformation & Metabolic Stability

For drug development professionals, understanding the metabolic fate of 3-phenylpropyl isobutyrate is critical, particularly if used as an excipient or prodrug model. The compound undergoes Phase I metabolism via carboxylesterases (CES), predominantly in the liver and small intestine.

Metabolic Pathway

Upon systemic absorption, the ester linkage is cleaved, yielding the parent alcohol and acid. This reaction is rapid, making the compound a suitable "soft drug" model or a transient lipophilic carrier.

  • Substrate: 3-Phenylpropyl isobutyrate (Lipophilic, LogP ~3.6)

  • Enzyme: Carboxylesterase (hCE1/hCE2)

  • Products:

    • 3-Phenyl-1-propanol: Subsequently oxidized to benzoic acid/hippuric acid.

    • Isobutyric acid:[4][3] Enters fatty acid metabolism or excreted.

Metabolism Parent 3-Phenylpropyl isobutyrate (Lipophilic Ester) Enzyme Carboxylesterase (Hydrolysis) Parent->Enzyme Alcohol Metabolite A: 3-Phenyl-1-propanol Enzyme->Alcohol Acid Metabolite B: Isobutyric Acid Enzyme->Acid Oxidation Phase II: Oxidation to Benzoic Acid Alcohol->Oxidation ADH/ALDH

Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases.

Part 4: Safety & Regulatory Landscape (E-E-A-T)[7]

In the context of pharmaceutical applications, 3-phenylpropyl isobutyrate is classified principally as a flavoring agent but adheres to strict safety standards relevant to oral formulations.

  • FEMA Number: 2893 [1][4][5][6]

  • JECFA Number: 640 [4][4][5]

  • Regulatory Status: Generally Recognized As Safe (GRAS).[5]

  • Toxicology:

    • Skin/Eye: Classified as an irritant (H315, H319). Standard PPE (gloves, goggles) is required during bulk handling [5].

    • Oral LD50: >5000 mg/kg (Rat), indicating low acute toxicity [4].

Application Note: When used in oral drug formulations (e.g., syrups, chewable tablets), the concentration is typically self-limiting due to its potent organoleptic properties (fruity/balsamic profile).

References

  • The Good Scents Company. (2023). 3-Phenylpropyl isobutyrate: Physicochemical Properties and Regulatory Data. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-Phenylpropyl isobutyrate (CID 7662).[4] National Library of Medicine.[4] Retrieved from [Link]

  • JECFA. (2006). Evaluation of Certain Food Additives: 3-Phenylpropyl isobutyrate. World Health Organization Technical Report Series. Retrieved from [Link]

  • ECHA. (2024). C&L Inventory: 3-Phenylpropyl isobutyrate.[4][2] European Chemicals Agency.[4] Retrieved from [Link]

Sources

Exploratory

3-Phenylpropyl Isobutyrate: A Technical Monograph on Chemical Architecture, Synthesis, and Biotransformation

Part 1: Executive Technical Summary 3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester belonging to the cinnamyl phenylpropyl structural family.[1][2] Characterized by a tenacious fruity-balsamic odor profil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester belonging to the cinnamyl phenylpropyl structural family.[1][2] Characterized by a tenacious fruity-balsamic odor profile, it serves as a critical intermediate in high-value fragrance accords (mimicking Roman Chamomile) and as a masking agent in pharmaceutical formulations.[1][2] Beyond its organoleptic utility, its structural homology to metabolic intermediates makes it a compound of interest for prodrug design, specifically as a lipophilic carrier for isobutyric acid moieties or as a hydrophobic linker in drug delivery systems.[1]

This guide dissects the molecule from a rigorous chemical engineering perspective, establishing protocols for synthesis, stability profiling, and metabolic tracking.[1][2]

Part 2: Molecular Architecture & Physicochemical Profile[1][2]

The stability and reactivity of 3-Phenylpropyl isobutyrate are dictated by the steric hindrance of the isobutyryl group and the lipophilicity of the phenylpropyl chain.[1][2]

Key Physicochemical Data
PropertyValueTechnical Implication
CAS Number 103-58-2Global regulatory identifier.[1][2]
IUPAC Name 3-Phenylpropyl 2-methylpropanoateStandard nomenclature for synthesis planning.[1][2]
Molecular Formula C₁₃H₁₈O₂MW = 206.28 g/mol .[1]
Boiling Point 282.00 °C @ 760 mmHgHigh boiling point indicates low volatility; suitable for heart/base notes.[1]
Density 0.975 – 0.983 g/mL (20°C)Slightly less dense than water; phase separates easily.[1]
LogP (o/w) ~3.71 (Estimated)Highly lipophilic; crosses biological membranes via passive diffusion.[1][2]
Refractive Index 1.483 – 1.493 (20°C)Quality control parameter for purity verification.[1]
Solubility Insoluble in water; Soluble in Ethanol, OilsRequires emulsifiers (e.g., Tween 80) for aqueous drug formulations.[1][2]

Part 3: Synthesis & Manufacturing Protocols

Strategic Synthesis: The Acid Chloride Route

While direct Fischer esterification is possible, it is equilibrium-limited and requires water removal (Dean-Stark).[1][2] For high-purity research applications, the Acyl Chloride method is superior due to its irreversibility and high yield.[1]

Reaction Logic:


[1][2]
  • Why Isobutyryl Chloride? The branched isopropyl group creates steric bulk.[1] The acid chloride is more reactive than the carboxylic acid, overcoming this steric barrier.[1]

  • Why Pyridine? It acts as both a solvent and a base to scavenge the HCl byproduct, driving the reaction to completion (Le Chatelier’s principle).[1]

Step-by-Step Laboratory Protocol

Safety Pre-requisite: Perform in a fume hood. Isobutyryl chloride is lachrymatory.[1]

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add 3-Phenyl-1-propanol (0.1 mol, 13.6 g) and dry Dichloromethane (DCM, 100 mL) .

  • Base Addition: Add Pyridine (0.12 mol, 9.5 g) . Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Isobutyryl chloride (0.11 mol, 11.7 g) over 30 minutes.

    • Critical Check: Maintain temperature < 10°C to prevent side reactions.[1]

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Quench & Workup:

    • Pour mixture into ice-cold 1M HCl (removes excess pyridine).

    • Wash organic layer with Sat.[1] NaHCO₃ (neutralizes residual acid).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure ester.

Part 4: Chemical Reactivity & Stability

Hydrolytic Stability

The isobutyrate ester linkage is relatively stable at neutral pH due to the steric shielding provided by the gem-dimethyl group of the isobutyryl moiety.[1][2] However, it is susceptible to:

  • Base-Catalyzed Hydrolysis (Saponification): Rapid degradation at pH > 9.[1][2]

  • Enzymatic Hydrolysis: Carboxylesterases in plasma/liver will cleave the ester bond.[1]

Oxidation Susceptibility

The benzylic position on the propyl chain is a potential site for autoxidation over prolonged storage, potentially forming hydroperoxides.[1]

  • Mitigation: Store under nitrogen headspace; add antioxidants (e.g., BHT) if used in non-pharmaceutical grades.[1]

Part 5: Biological Interface & Metabolism[1][2]

For drug development professionals, understanding the metabolic fate is crucial.[1] 3-Phenylpropyl isobutyrate functions as a "soft drug" or prodrug-like structure, releasing two distinct metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of the compound in mammalian systems.

MetabolicPathway Parent 3-Phenylpropyl Isobutyrate (Lipophilic Precursor) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Hydrolysis Alcohol 3-Phenyl-1-propanol (Primary Metabolite) Enzyme->Alcohol Acid Isobutyric Acid (Primary Metabolite) Enzyme->Acid Oxidation1 Cinnamic Acid Derivatives Alcohol->Oxidation1 ADH/ALDH Succinyl-CoA Succinyl-CoA Acid->Succinyl-CoA Valine Pathway Oxidation2 Benzoic Acid (Beta-Oxidation) Oxidation1->Oxidation2 Beta-Oxidation Conjugation Glycine Conjugation (Hippuric Acid) Oxidation2->Conjugation Phase II

Figure 1: Metabolic hydrolysis and subsequent oxidative pathways of 3-Phenylpropyl isobutyrate.[1][2]

Pharmacokinetics (ADME)
  • Absorption: Rapid absorption expected via GI tract due to high LogP.[1]

  • Distribution: Likely to bind plasma proteins; wide distribution in lipid tissues.[1]

  • Metabolism: Rapid first-pass hydrolysis.[1][2] The phenylpropyl moiety undergoes oxidation to benzoic acid and excretion as hippuric acid.[1]

  • Excretion: Primarily renal (as conjugates).[1]

Part 6: Applications in Formulation

Pharmaceutical Excipient & Flavoring[1][2][3][4][5]
  • Taste Masking: Used to mask bitter amine drugs in pediatric suspensions due to its sweet, fruity profile.[1]

  • Solubilizer: Can act as a co-solvent for lipophilic actives in topical creams.[1]

Fragrance & Flavor Industry[1][2][3][4][5][6]
  • FEMA Number: 2893 (GRAS status).[1][3]

  • Usage Level: Typically 1-10 ppm in finished goods.[1][2]

  • Odor Profile: Adds "lift" and naturalness to floral bouquets (Rose, Jasmine) and fruit flavors (Apricot, Peach).[1]

Part 7: Safety & Regulatory Standards

Toxicology Snapshot
  • Acute Toxicity: Low.[1][4] LD50 (Oral, Rat) > 5000 mg/kg.[1][2]

  • Skin Irritation: Moderate irritant at high concentrations (100%).[1] Non-irritating at use levels (<5%).[1][2]

  • Sensitization: No evidence of sensitization in human repeat-insult patch tests (HRIPT).[1][2]

Handling & Storage
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][5] 2A (H319).

  • Storage: Glass or Stainless Steel containers. Avoid PVC.[1] Keep cool (4-8°C recommended for long-term reference standards).

References

  • PubChem. (n.d.).[1] 3-Phenylpropyl isobutyrate (Compound).[1][2][3][6][7][4][8] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • The Good Scents Company. (n.d.).[1] 3-phenyl propyl isobutyrate.[1][2][3][7][4][8] Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2008).[1][6] Scientific Opinion on Flavouring Group Evaluation 15, Revision 1 (FGE.15Rev1): Aryl-substituted saturated and unsaturated primary alcohol/aldehyde/acid/ester derivatives. Retrieved from [Link][1][2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Evaluation of certain food additives and contaminants: 3-Phenylpropyl isobutyrate. Retrieved from [Link][1][2]

Sources

Foundational

Technical Monograph: 3-Phenylpropyl 2-methylpropanoate

Nomenclature & Structural Analysis Systematic Derivation (IUPAC) The systematic nomenclature for 3-Phenylpropyl isobutyrate is derived by treating the molecule as an ester formed from a carboxylic acid and an alcohol. Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Structural Analysis

Systematic Derivation (IUPAC)

The systematic nomenclature for 3-Phenylpropyl isobutyrate is derived by treating the molecule as an ester formed from a carboxylic acid and an alcohol. According to IUPAC Rule C-463, esters are named as alkyl alkanoates.

  • Acyl Component (Parent Acid): The carbonyl-containing chain is derived from isobutyric acid. The systematic name for isobutyric acid is 2-methylpropanoic acid . In ester nomenclature, the -ic acid suffix is replaced by -ate, yielding 2-methylpropanoate .

  • Alkyl Component (Alcohol): The oxygen-linked chain is derived from 3-phenyl-1-propanol. This group is designated as 3-phenylpropyl .[1][2][3][4][5][6]

Final IUPAC Name: 3-Phenylpropyl 2-methylpropanoate [1][3][5][7]

Structural Identifiers
IdentifierValue
Common Name 3-Phenylpropyl isobutyrate
CAS Number 103-58-2
Molecular Formula

SMILES CC(C)C(=O)OCCCC1=CC=CC=C1
InChI Key VBTAKMZSMFMLGT-UHFFFAOYSA-N

Physicochemical Profile

In drug development, this molecule serves as an excellent model for lipophilic ester prodrugs. Its physicochemical properties suggest high membrane permeability but limited aqueous solubility, a critical factor when designing delivery systems for hydrophilic parent drugs (e.g., converting a polar alcohol into this ester).

Table 1: Key Physicochemical Constants

PropertyValueContext for Drug Dev
Molecular Weight 206.28 g/mol Low MW favors oral bioavailability (Rule of 5).
LogP (Octanol/Water) ~3.6 - 3.7Highly lipophilic; indicates excellent passive diffusion across blood-brain barrier or GI membrane.
Boiling Point 282 °C (at 760 mmHg)High thermal stability; suitable for GC analysis without derivatization.
Density 0.979 g/mLSlightly less dense than water; phase separation is rapid during extraction.
Refractive Index (

)
1.486Useful for purity checks during distillation fractions.
Flash Point >100 °CLow flammability risk in standard lab handling.

Synthetic Pathways[4]

Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)

Rationale: This is the most robust method for scale-up. We utilize a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the ester (Le Chatelier’s principle).

Reagents:

  • 3-Phenyl-1-propanol (1.0 equiv)

  • Isobutyric acid (1.2 equiv) — Excess used to drive reaction.

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv) — Catalyst.

  • Toluene (Solvent)

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging: Add 3-phenyl-1-propanol (0.1 mol), isobutyric acid (0.12 mol), pTSA (0.005 mol), and toluene (150 mL) to the RBF.

  • Reflux: Heat the mixture to reflux (approx. 115°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) to remove excess acid and pTSA. Wash with brine (1 x 50 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~135°C at 10 mmHg) to obtain a clear, colorless liquid.
    
Method B: Enzymatic Transesterification (Green Chemistry)

Rationale: For sensitive pharmaceutical intermediates where thermal degradation is a risk, lipase catalysis offers mild conditions (room temperature, neutral pH).

Protocol:

  • Dissolve 3-phenyl-1-propanol (10 mmol) and vinyl isobutyrate (20 mmol) in hexane (50 mL).

  • Add Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, 100 mg).

  • Stir at 30°C for 24 hours. The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction irreversibly.

  • Filter off the enzyme (reusable) and evaporate solvent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct coupling patterns of the isobutyryl isopropyl group and the phenylpropyl chain.


 NMR (400 MHz, 

):
  • 
     7.15–7.30 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.08 (t, 
    
    
    
    Hz, 2H):
    
    
    (Deshielded by ester oxygen).
  • 
     2.68 (t, 
    
    
    
    Hz, 2H):
    
    
    (Benzylic protons).
  • 
     2.53 (sept, 
    
    
    
    Hz, 1H):
    
    
    (Methine of isobutyrate).
  • 
     1.96 (quint, 
    
    
    
    Hz, 2H):
    
    
    (Central methylene of propyl chain).
  • 
     1.16 (d, 
    
    
    
    Hz, 6H):
    
    
    (Isobutyryl methyls).
Mass Spectrometry (GC-MS)

Fragmentation Pattern:

  • Molecular Ion (

    
    ):  m/z 206 (often weak).
    
  • Base Peak: m/z 118 (Elimination of isobutyric acid via McLafferty rearrangement or formation of phenylpropene radical cation).

  • Tropylium Ion: m/z 91 (Characteristic of benzyl/alkylbenzene fragments).

  • Acylium Ion: m/z 71 (

    
    ), confirming the isobutyryl head group.
    

Metabolic Fate & Toxicology

Metabolic Hydrolysis Pathway

In vivo, 3-phenylpropyl 2-methylpropanoate acts as a substrate for carboxylesterases (CES1/CES2) found in the liver and intestinal mucosa. This hydrolysis is the rate-limiting step for the clearance of the ester and the release of the constituent alcohol and acid.

Diagram 1: Enzymatic Hydrolysis Mechanism

G Substrate 3-Phenylpropyl 2-methylpropanoate Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Catalysis Product1 3-Phenyl-1-propanol (Alcohol Metabolite) Intermediate->Product1 Product2 Isobutyric Acid (Acid Metabolite) Intermediate->Product2

Caption: Hydrolytic cleavage of the ester bond mediated by carboxylesterases, yielding the polar alcohol and acid metabolites.

Toxicology Profile (JECFA/WHO)
  • Safety Status: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

  • Metabolic Logic: The metabolites (isobutyric acid and 3-phenyl-1-propanol) are efficiently processed. Isobutyric acid enters the Valine catabolic pathway (via succinyl-CoA), and 3-phenyl-1-propanol is oxidized to benzoic acid/hippuric acid and excreted in urine.

References

  • PubChem. (n.d.). 3-Phenylpropyl isobutyrate (Compound).[1][2][3][5][9] National Library of Medicine. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). 3-Phenylpropyl isobutyrate: Evaluation. World Health Organization. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 3-Phenylpropyl isobutyrate.[1][2][3][5][9] National Institute of Standards and Technology. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-Phenylpropyl isobutyrate.[1][2][3][5][9] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Phenylpropyl 2-methylpropanoate

Chemical Class: Carboxylic Ester | CAS: 103-58-2 | Role: Lipophilic Ligand & Metabolic Probe Executive Summary 3-Phenylpropyl 2-methylpropanoate (also known as 3-phenylpropyl isobutyrate) is a lipophilic ester convention...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Carboxylic Ester | CAS: 103-58-2 | Role: Lipophilic Ligand & Metabolic Probe

Executive Summary

3-Phenylpropyl 2-methylpropanoate (also known as 3-phenylpropyl isobutyrate) is a lipophilic ester conventionally utilized in the fragrance industry for its balsamic, fruity profile.[1] However, in the context of pharmaceutical sciences, this molecule serves as a critical model compound for esterase-labile lipophilic promoieties . Its structural architecture—comprising a phenylpropyl linker and a branched isobutyrate tail—mimics the steric environment often encountered in prodrug design intended to target Human Carboxylesterase 1 (hCES1).

This guide delineates the synthesis, physiochemical characterization, and metabolic stability of 3-phenylpropyl 2-methylpropanoate, providing researchers with a validated framework for utilizing this compound in biocatalysis and pharmacokinetic stability assays.

Part 1: Molecular Architecture & Physiochemical Profile

The molecule exhibits a LogP of approximately 3.7, placing it firmly in the lipophilic domain (Lipinski compliant). This lipophilicity facilitates passive diffusion across biological membranes, making it an excellent candidate for studying skin permeation or blood-brain barrier (BBB) passive transport models before metabolic cleavage.

Table 1: Physiochemical Specifications

PropertyValueContext for Drug Development
Molecular Formula C₁₃H₁₈O₂-
Molecular Weight 206.28 g/mol Low MW favors high permeability.
LogP (Octanol/Water) ~3.6 – 3.7High lipophilicity; predicts high membrane retention and plasma protein binding.
Boiling Point 282 °CHigh thermal stability.[1][2][3]
Density 0.979 g/mL-
Solubility Insoluble in water; Soluble in EtOH, oilsRequires co-solvents (DMSO/PEG) for in vitro biological assays.
Metabolic Lability High (Esterase sensitive)Substrate for hCES1 and hCES2.

Part 2: Advanced Synthetic Pathways (Biocatalysis)

While Fischer esterification is the classical route, it lacks the selectivity required for modern "Green Chemistry" standards in pharmaceutical synthesis. The preferred method for high-purity applications is Lipase-Mediated Transesterification . This method operates under mild conditions, preventing thermal degradation and minimizing byproduct formation.

Experimental Protocol: Lipase-Catalyzed Synthesis

Objective: Synthesize 3-phenylpropyl 2-methylpropanoate using Candida antarctica Lipase B (CalB) to achieve >98% purity.

Reagents:

  • Substrate A: 3-Phenyl-1-propanol (10 mmol)

  • Acyl Donor: Vinyl isobutyrate (12 mmol) – Vinyl ester drives equilibrium via tautomerization of the leaving group (vinyl alcohol -> acetaldehyde).

  • Catalyst: Immobilized CalB (e.g., Novozym 435), 20 mg/mmol.

  • Solvent: n-Hexane (anhydrous).[1]

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-phenyl-1-propanol (1.36 g) in 20 mL n-hexane.

  • Activation: Add Vinyl isobutyrate (1.37 g).

  • Initiation: Add 200 mg of immobilized CalB.

  • Incubation: Incubate at 40°C with orbital shaking (200 rpm) for 6–8 hours.

    • Note: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Termination: Filter the mixture to remove the immobilized enzyme (enzyme can be recycled).

  • Purification: Concentrate the filtrate under reduced pressure. The vinyl donor strategy eliminates the need for aqueous workup as the byproduct (acetaldehyde) is volatile.

  • Yield: Expected yield >95% as a clear, colorless oil.

Visualization: Biocatalytic Mechanism

The following diagram illustrates the Ping-Pong Bi-Bi mechanism utilized by the serine hydrolase (Lipase) to transfer the acyl group.

Biocatalysis Enzyme Free Lipase (Ser-OH) AcylDonor Vinyl Isobutyrate Enzyme->AcylDonor Nucleophilic Attack Complex1 Acyl-Enzyme Intermediate AcylDonor->Complex1 Acylation Byproduct Acetaldehyde (↑) Complex1->Byproduct Release Leaving Group Alcohol 3-Phenyl-1-propanol Complex1->Alcohol Nucleophilic Attack Product 3-Phenylpropyl 2-methylpropanoate Alcohol->Product Deacylation Product->Enzyme Regeneration

Caption: Figure 1. Lipase-mediated transesterification via Ping-Pong Bi-Bi mechanism.[4] The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction to completion.

Part 3: Analytical Characterization

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard. The structure is confirmed by the distinct coupling of the propyl chain and the isopropyl head group.

¹H NMR (400 MHz, CDCl₃) Interpretation:

  • δ 7.15 – 7.30 (m, 5H): Aromatic protons (Phenyl ring).

  • δ 4.08 (t, J=6.5 Hz, 2H): -O-CH ₂- (Triplet indicates adjacent CH₂). This shift confirms ester formation.

  • δ 2.68 (t, J=7.5 Hz, 2H): Ph-CH ₂- (Benzylic protons).

  • δ 2.55 (sept, J=7.0 Hz, 1H): -CH(CH₃)₂ (Methine of isobutyrate).

  • δ 1.95 (quint, J=7.0 Hz, 2H): -CH₂-CH ₂-CH₂- (Central methylene of propyl chain).

  • δ 1.17 (d, J=7.0 Hz, 6H): -CH(CH ₃)₂ (Methyl groups of isobutyrate).

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (M+): m/z 206 (weak).

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺), characteristic of benzyl/phenylalkyl moieties.

  • Fragment: m/z 118 (Loss of isobutyric acid).

Part 4: Biotransformation & Metabolic Stability

For drug development, the stability of the ester bond in plasma is a critical parameter. 3-Phenylpropyl 2-methylpropanoate acts as a substrate for Carboxylesterases (CES) , primarily hCES1 (liver predominant) and hCES2 (intestine predominant).

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: Determine the biological half-life (


) of the compound in human plasma.
  • Stock Preparation: Dissolve test compound in DMSO to 10 mM.

  • Matrix: Thaw pooled human plasma at 37°C.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (100 µL) at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[remaining concentration] vs. time. The slope

    
     yields 
    
    
    
    .
Visualization: Metabolic Hydrolysis Pathway

The ester bond is cleaved by the catalytic triad (Ser-His-Glu) of the esterase, releasing the polar acid and the lipophilic alcohol.

Metabolism Substrate 3-Phenylpropyl 2-methylpropanoate (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate Hydrolysis (+H2O) Enzyme hCES1 / hCES2 (Carboxylesterase) Enzyme->Intermediate Catalysis ProductA Isobutyric Acid (Polar/Excreted) Intermediate->ProductA ProductB 3-Phenyl-1-propanol (Metabolic Intermediate) Intermediate->ProductB Oxidation Phase II Conjugation (Glucuronidation) ProductB->Oxidation ADME Fate

Caption: Figure 2. Metabolic hydrolysis pathway mediated by Carboxylesterases.[5][6][7] The cleavage yields isobutyric acid and the alcohol, which subsequently undergoes Phase II conjugation.

Part 5: Toxicology & Regulatory Landscape

While this guide focuses on technical applications, safety data is paramount for handling.

  • Regulatory Status:

    • FEMA: 2893 (Generally Recognized As Safe - GRAS).[3]

    • JECFA: No. 640.[3]

    • IFRA: Regulated as a fragrance ingredient; no specific limits for sensitization, but purity must be maintained to avoid acid impurities.

  • Toxicology:

    • LD50 (Oral, Rat): > 5000 mg/kg.

    • Skin Irritation: Non-irritating at 8% concentration in petrolatum.

    • Note: The hydrolysis product, isobutyric acid, has a pungent odor and can be irritating in high concentrations, necessitating proper ventilation during synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7662, 3-Phenylpropyl isobutyrate. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: 3-Phenylpropyl isobutyrate.[3] JECFA No. 640.[3] Retrieved from [Link][3]

  • The Good Scents Company. 3-Phenylpropyl isobutyrate: Organoleptic and Material Safety Data. Retrieved from [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy.[1][6][8] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Phenylpropyl isobutyrate Mass Spectrum. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Hydrocinnamyl Isobutyrate (CAS 103-58-2)

The following technical guide is a comprehensive monograph on Hydrocinnamyl Isobutyrate, designed for researchers and drug development professionals. It prioritizes data integrity, experimental reproducibility, and autho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on Hydrocinnamyl Isobutyrate, designed for researchers and drug development professionals. It prioritizes data integrity, experimental reproducibility, and authoritative grounding.

Executive Summary

Hydrocinnamyl isobutyrate (3-Phenylpropyl 2-methylpropanoate) is a saturated ester utilized primarily in the fragrance and flavor industries for its stable, balsamic, and fruity olfactory profile. In pharmaceutical research, it serves as a valuable lipophilic model compound for studying esterase-mediated hydrolysis and prodrug kinetics. Unlike its unsaturated analog (Cinnamyl isobutyrate), the saturated hydrocinnamyl moiety offers distinct conformational flexibility and oxidative stability, making it a critical reference standard in metabolic stability assays.

Chemical Architecture & Identity

The molecule consists of a 3-phenylpropyl alcohol backbone esterified with isobutyric acid.[1] Its structure is characterized by a lipophilic aromatic tail and a branched aliphatic head, contributing to its high LogP and low water solubility.

ParameterSpecification
IUPAC Name 3-Phenylpropyl 2-methylpropanoate
Common Synonyms Hydrocinnamyl isobutyrate; 3-Phenylpropyl isobutyrate
CAS Registry Number 103-58-2
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES CC(C)C(=O)OCCCC1=CC=CC=C1
InChI Key VBTAKMZSMFMLGT-UHFFFAOYSA-N

Physicochemical Constants

The following data represents a synthesis of experimental literature values and high-confidence predictive models. These constants are critical for establishing purity criteria and designing formulation vehicles.

Table 1: Thermodynamic & Physical Properties
PropertyValue / RangeCondition / MethodSource
Physical State Clear, colorless liquidSTP[Sigma-Aldrich, 2024]
Boiling Point 282.0 °C@ 760 mmHg[NIST, 2024]
Density 0.979 – 0.983 g/mL@ 25 °C[PubChem, 2024]
Refractive Index (

)
1.485 – 1.487@ 20 °C[TGSC, 2024]
Flash Point > 110 °C (> 230 °F)Closed Cup[Sigma-Aldrich, 2024]
Vapor Pressure ~0.002 mmHg@ 25 °C (Est.)[2][3][4][5][6][7][TGSC, 2024]
LogP (Octanol/Water) 3.71Predicted[TGSC, 2024]
Water Solubility ~16.5 mg/L@ 25 °C (Insoluble)[TGSC, 2024]

Technical Insight: The high boiling point (282 °C) and low vapor pressure necessitate high-temperature GC columns (e.g., DB-5 or equivalent non-polar phases) for analysis. The density is slightly less than water, but its lipophilicity (LogP 3.71) ensures it will partition strictly into the organic phase during extraction.

Structural Visualization & Synthesis Logic

To understand the impurities likely to be present (e.g., unreacted 3-phenylpropanol), one must visualize the synthesis and potential hydrolysis pathways.

Diagram 1: Synthesis & Hydrolysis Pathways

This diagram illustrates the esterification process and the reverse enzymatic hydrolysis relevant to metabolic studies.

Hydrocinnamyl_Pathways Figure 1: Synthesis via esterification and metabolic hydrolysis pathways. cluster_reactants Reactants cluster_metabolism Metabolic Fate (In Vivo) Alcohol 3-Phenylpropanol (Hydrocinnamyl Alcohol) Product Hydrocinnamyl Isobutyrate (CAS 103-58-2) Alcohol->Product Esterification (Acid Cat. / Base) Acid Isobutyryl Chloride (or Isobutyric Acid) Acid->Product Metabolites Acid + Alcohol (Hydrolysis) Product->Metabolites Esterases (Hydrolysis)

Spectral Characterization (Identification)

For researchers validating the identity of CAS 103-58-2, the following spectral signatures are diagnostic.

Mass Spectrometry (GC-MS, EI 70 eV)
  • Molecular Ion (

    
    ):  206 m/z (often weak).
    
  • Base Peak: 104 m/z (Styrene/Phenethyl fragment rearrangement).

  • Diagnostic Fragments:

    • 91 m/z (Tropylium ion, characteristic of benzyl/alkylbenzene).

    • 118 m/z (Loss of isobutyric acid).

    • 43 m/z (Isopropyl cation from isobutyryl group).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl).

  • C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Methyl/Methylene).

  • C-H Stretch (Aromatic): Just above 3000 cm⁻¹.

  • C-O Stretch: ~1160–1190 cm⁻¹.

Experimental Protocol: High-Precision Refractive Index Validation

Objective: Determine the purity and identity of Hydrocinnamyl Isobutyrate using Refractive Index (RI) and Specific Gravity (SG) as a self-validating rapid screening tool before HPLC/GC usage.

Rationale: As a non-polar ester, impurities such as free acid (Isobutyric acid, RI ~1.39) or free alcohol (3-Phenylpropanol, RI ~1.52) significantly shift the RI. This method is non-destructive and establishes immediate "Go/No-Go" criteria.

Materials
  • Analyte: Hydrocinnamyl Isobutyrate (Target >98% purity).

  • Instrument: Digital Abbé Refractometer (Temperature controlled to 20.0 °C ± 0.1).

  • Calibration Standard: HPLC-grade Water (

    
    ) or 1-Bromonaphthalene (
    
    
    
    ).
Workflow
  • System Equilibration: Circulate water bath at 20 °C for 30 minutes.

  • Calibration: Verify instrument against water standard. Deviation must be < 0.0002.

  • Sample Loading: Apply 0.5 mL of sample to the prism. Ensure no bubbles (bubbles cause scattering and low readings).

  • Measurement: Record 3 consecutive readings.

  • Validation Calculation:

    
    
    
    • Acceptance Criteria:

      
      .
      
    • Literature Target: 1.486.

Diagram 2: Analytical Logic Flow

Analytical_Workflow Figure 2: Quality Control Decision Tree for Hydrocinnamyl Isobutyrate. Start Start: Sample Intake Visual Visual Inspection (Clear, Colorless?) Start->Visual RI_Check Refractive Index @ 20°C Target: 1.486 ± 0.002 Visual->RI_Check Decision Pass RI Check? RI_Check->Decision GC_MS Proceed to GC-MS (Definitive ID) Decision->GC_MS Yes Reject Reject / Redistill (Suspect Free Acid/Alcohol) Decision->Reject No

Safety & Handling (GHS Standards)

While widely used in flavors, pure Hydrocinnamyl Isobutyrate requires standard laboratory safety protocols.

  • Signal Word: Warning.

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation (prolonged exposure).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

  • PPE: Nitrile gloves are effective due to the molecule's lipophilicity; latex is not recommended.

References

  • National Institute of Standards and Technology (NIST). (2024). Propanoic acid, 2-methyl-, 3-phenylpropyl ester (Mass Spectrum).[3] NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company (TGSC). (2024). 3-phenyl propyl isobutyrate Physical Properties and Organoleptics. [Link]

  • PubChem. (2024). 3-Phenylpropyl isobutyrate (Compound Summary). National Library of Medicine. [Link]

Sources

Exploratory

The Phytochemical and Analytical Profile of 3-Phenylpropyl Isobutyrate

Natural Occurrence, Biosynthesis, and Validation[1] Executive Summary & Chemical Identity 3-Phenylpropyl isobutyrate (CAS: 103-58-2) is a carboxylic ester characterized by a sweet, balsamic, and fruity aroma, often descr...

Author: BenchChem Technical Support Team. Date: February 2026

Natural Occurrence, Biosynthesis, and Validation[1]

Executive Summary & Chemical Identity

3-Phenylpropyl isobutyrate (CAS: 103-58-2) is a carboxylic ester characterized by a sweet, balsamic, and fruity aroma, often described as reminiscent of apricot and plum with floral undertones.[1] While widely used as a "nature-identical" flavoring agent (FEMA 2893), its authentic natural occurrence is specific and often trace-level, presenting significant challenges for analytical authentication.[1]

This guide provides a definitive technical breakdown of its botanical origins, the metabolic pathways governing its formation, and the rigorous analytical protocols required to distinguish natural extracts from synthetic analogues.[1]

Chemical Profile:

Parameter Specification
IUPAC Name 3-Phenylpropyl 2-methylpropanoate

| Molecular Formula |


 |
| Molecular Weight  | 206.28  g/mol  |
| LogP  | ~3.71 (Lipophilic) |
| Organoleptic Profile  | Fruity, balsamic, floral, apricot-like |[1][2][3]
Natural Occurrence Matrix

Unlike ubiquitous esters (e.g., ethyl acetate), 3-Phenylpropyl isobutyrate does not appear in high concentrations across a broad spectrum of fruits.[1] Its "natural" status is primarily anchored in specific essential oils and fermentation byproducts.[1]

Confirmed Natural Sources

The following table summarizes the validated matrices where 3-Phenylpropyl isobutyrate has been identified.

Source MatrixScientific NameOccurrence TypeConcentration Profile
Roman Chamomile Chamaemelum nobileEssential Oil ConstituentPrimary Source. Found as a volatile component in the flower head oil.[1][2][3]
Fermented Beverages Saccharomyces spp.[1]Metabolic ByproductTrace levels in beer and cognac/brandy due to yeast amino acid catabolism.[1]
Styrax Resins Liquidambar spp.[1]ExudateTrace component associated with cinnamyl ester complexes.[1]
Misc. Fruits Prunus spp.[1][3]Volatile FractionOccasionally reported in trace volatiles of specific plum/apricot varieties.[1]

Technical Insight: The presence of this ester in fermented products is not coincidental but a direct result of yeast metabolism acting on amino acid precursors (Phenylalanine and Valine) present in the must or wort.[1]

Biosynthetic Mechanisms

To understand the natural occurrence of 3-Phenylpropyl isobutyrate, one must analyze the convergence of two distinct metabolic pathways: the Ehrlich Pathway (catabolism of aromatics) and Branched-Chain Amino Acid (BCAA) Catabolism .[1]

The Metabolic Convergence
  • Alcohol Moiety Formation (The Ehrlich Pathway): L-Phenylalanine is transaminated and decarboxylated to form phenylacetaldehyde, which is then reduced to 3-phenylpropanol (hydrocinnamyl alcohol).[1]

  • Acyl Moiety Formation: L-Valine is catabolized to

    
    -ketoisovalerate, which is decarboxylated to isobutyraldehyde and oxidized/conjugated to form Isobutyryl-CoA .[1]
    
  • Esterification: An Alcohol Acyltransferase (AAT) enzyme catalyzes the condensation of 3-phenylpropanol and Isobutyryl-CoA.[1]

Visualization: Biosynthetic Pathway

The following diagram maps the enzymatic cascade leading to the formation of 3-Phenylpropyl isobutyrate.[1]

Biosynthesis cluster_enzymes Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Aminotransferase (ARO8/9) Val L-Valine KIV alpha-Ketoisovalerate Val->KIV Aminotransferase (BAT1/2) PAld Phenylacetaldehyde PPA->PAld Decarboxylase (PDC) Alcohol 3-Phenylpropanol (Hydrocinnamyl Alcohol) PAld->Alcohol Dehydrogenase (ADH) AAT Alcohol Acyltransferase (AAT) Alcohol->AAT IB_CoA Isobutyryl-CoA KIV->IB_CoA Dehydrogenase Complex IB_CoA->AAT Product 3-Phenylpropyl Isobutyrate AAT->Product Esterification

Figure 1: Convergence of the Ehrlich pathway (Phenylalanine catabolism) and Valine catabolism to form 3-Phenylpropyl isobutyrate.[1]

Analytical Validation & Authentication

Due to the high cost of natural extraction vs. low cost of chemical synthesis, "economic adulteration" is a risk.[1] Authentication requires distinguishing between Natural (biosynthetic) and Synthetic (petrochemical) origins.[1]

Protocol 1: Isolation via SPME (Solid Phase Microextraction)

For trace analysis in complex matrices (e.g., beer, essential oils), SPME is superior to liquid-liquid extraction due to solvent-free concentration.[1]

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] This "triple phase" fiber covers the polarity range of the ester and its alcohols.[1]

  • Incubation: 40°C for 30 minutes with agitation (250 rpm).

  • Desorption: 250°C for 3 minutes (splitless mode).

Protocol 2: Isotopic Fingerprinting ($ \delta^{13}C $ IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard.[1]

  • Principle: Synthetic 3-phenylpropyl isobutyrate is typically derived from petrochemical precursors, which are depleted in

    
     compared to recent biological carbon.[1]
    
  • Thresholds:

    • Synthetic:

      
       typically 
      
      
      
      to
      
      
      .[1]
    • Natural (C3 Plant/Fermentation):

      
       typically 
      
      
      
      to
      
      
      (depending on the specific source and sugar substrate).[1]
    • Note: Fermentation-derived esters reflect the isotopic signature of the sugar source (e.g., corn/C4 sugar vs. beet/C3 sugar).[1]

Visualization: Authentication Workflow

The logic flow for determining the regulatory status of a sample.[1]

Authentication Sample Unknown Sample GCMS GC-MS Screening (Retention Index 1490) Sample->GCMS Concentration Concentration Check GCMS->Concentration Concentration->Sample Not Detected IRMS GC-C-IRMS Analysis (d13C Isotope Ratio) Concentration->IRMS Target Identified Result_Syn Synthetic/Adulterated (<-30 per mil) IRMS->Result_Syn Depleted 13C Result_Nat Natural Verified (>-28 per mil) IRMS->Result_Nat Enriched 13C

Figure 2: Analytical decision matrix for authenticating Natural vs. Synthetic 3-Phenylpropyl isobutyrate.

References
  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Cinnamyl Derivatives.[1] FEMA No. 2893.[1][4] [1]

  • The Good Scents Company. 3-Phenylpropyl isobutyrate: Organoleptic Properties and Occurrence.[1]

  • Hazelwood, L. A., et al. (2008).[1][5][6] "The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism." Applied and Environmental Microbiology.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7662: 3-Phenylpropyl isobutyrate.[1][1]

  • TNO (Netherlands Organization for Applied Scientific Research). Volatile Compounds in Food (VCF) Database.[1] (Verified occurrence in Chamaemelum nobile and fermentation matrices).[1] [1]

Sources

Foundational

An In-Depth Technical Guide to 3-Phenylpropyl Isobutyrate in Roman Chamomile (Chamaemelum nobile) Oil

This document provides a comprehensive technical examination of 3-phenylpropyl isobutyrate, a significant ester found within the essential oil of Roman chamomile (Chamaemelum nobile). Designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical examination of 3-phenylpropyl isobutyrate, a significant ester found within the essential oil of Roman chamomile (Chamaemelum nobile). Designed for researchers, analytical chemists, and professionals in drug development and natural products, this guide navigates from the compound's fundamental chemical identity to the sophisticated analytical workflows required for its precise identification and quantification. We will explore the causality of its presence through biosynthetic pathways and detail the self-validating protocols essential for robust scientific inquiry.

Introduction: The Aromatic Signature of Roman Chamomile

Roman chamomile (Chamaemelum nobile L., also known as Anthemis nobilis L.) is a perennial herb from the Asteraceae family, long valued for its therapeutic and aromatic properties. Its essential oil is a cornerstone in the pharmaceutical, cosmetic, and food and beverage industries, prized for its calming, anti-inflammatory, and organoleptic qualities. The oil's complex aroma and bioactivity are dictated by its chemical composition, which is notably rich in esters, often constituting up to 75% of its total volume.[1][2]

Among this diverse class of esters, 3-phenylpropyl isobutyrate emerges as a key volatile constituent, contributing significantly to the oil's characteristic sweet, fruity, and balsamic notes.[3][4] Understanding the nature of this specific molecule within its complex natural matrix is paramount for quality control, authentication, and the development of targeted applications. This guide provides the technical foundation for achieving that understanding.

Compound Profile: 3-Phenylpropyl Isobutyrate

3-Phenylpropyl isobutyrate, systematically named 3-phenylpropyl 2-methylpropanoate, is the ester formed from 3-phenylpropanol and isobutyric acid.[5] Its identity is defined by a unique set of chemical and physical properties that govern its behavior both in isolation and within the essential oil.

Table 1: Physicochemical Properties of 3-Phenylpropyl Isobutyrate

PropertyValueSource(s)
CAS Number 103-58-2[3][6][7]
Molecular Formula C₁₃H₁₈O₂[7][8]
Molecular Weight 206.28 g/mol [5][6]
Synonyms Isobutyric Acid 3-Phenylpropyl Ester, Hydrocinnamyl isobutyrate[4][7][8]
Appearance Colorless liquid[5][8]
Boiling Point 282 °C at 760 mmHg[5][6]
Density ~0.979 g/mL at 25 °C[3][6]
Refractive Index ~1.486 at 20 °C[6][8]
Solubility Insoluble in water; soluble in oils and ethanol[5][9]
Organoleptic Profile Sweet, fruity, balsamic, with notes of apricot, plum, and honey[4][6]

The compound's high boiling point and hydrophobicity are characteristic of essential oil esters, influencing its extraction and chromatographic behavior. Its distinct fruity-balsamic aroma makes it a valuable component in the fragrance and flavor industries.[4]

The Natural Matrix: Compositional Variability of Roman Chamomile Oil

3-Phenylpropyl isobutyrate does not exist in isolation. It is part of a complex mixture of volatile compounds that define Roman chamomile oil. The precise composition of this oil is not static; it is subject to significant variation based on a range of factors including the plant's geographic origin, prevailing climate, soil conditions, and the specific time of harvest.[10] This inherent variability underscores the critical need for rigorous analytical methods to ensure oil quality and consistency.

While rich in esters like isobutyl angelate, isoamyl angelate, and various tiglates, the presence and concentration of 3-phenylpropyl isobutyrate can serve as a key marker for specific chemotypes or origins of the oil.[11][12]

The "Why": Biosynthesis of Esters in Chamaemelum nobile

To understand the presence of 3-phenylpropyl isobutyrate, we must look to the plant's own metabolic machinery. The formation of esters in plants is an enzymatic process, primarily occurring in specialized cellular compartments like plastids.[13] The final and most critical step in the synthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[14]

These enzymes facilitate the esterification reaction by transferring an acyl group from an activated acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate.[14] In the case of 3-phenylpropyl isobutyrate, the biosynthetic pathway can be logically inferred:

  • Alcohol Precursor: The aromatic alcohol, 3-phenylpropanol , is synthesized via the shikimate pathway, which is responsible for producing aromatic amino acids and their derivatives in plants.

  • Acyl Precursor: The branched-chain acyl group, isobutyryl-CoA , is derived from the catabolism of the amino acid valine.

  • Esterification: An AAT enzyme specific to these substrates catalyzes the condensation of 3-phenylpropanol and isobutyryl-CoA to form 3-phenylpropyl isobutyrate and release coenzyme A.

Biosynthesis cluster_0 Precursor Pathways cluster_1 Substrates cluster_2 Enzymatic Reaction cluster_3 Final Product Shikimate Shikimate Pathway Alcohol 3-Phenylpropanol Shikimate->Alcohol Valine Valine Catabolism AcylCoA Isobutyryl-CoA Valine->AcylCoA AAT Alcohol Acyltransferase (AAT) Alcohol->AAT AcylCoA->AAT Ester 3-Phenylpropyl Isobutyrate AAT->Ester

Proposed biosynthetic pathway for 3-phenylpropyl isobutyrate.

A Self-Validating Analytical Workflow

The accurate analysis of a specific component within a complex essential oil requires a multi-stage workflow. Each step is designed to isolate, separate, identify, and quantify the target analyte, with built-in checks to ensure the trustworthiness of the final result.

Workflow Plant Roman Chamomile Flowers Extraction Step 1: Steam Distillation Plant->Extraction Oil Crude Essential Oil Extraction->Oil Analysis Step 2: GC-MS Analysis Oil->Analysis Data Chromatogram & Mass Spectra Analysis->Data Interpretation Step 3: Data Interpretation Data->Interpretation Result Identified & Quantified 3-Phenylpropyl Isobutyrate Interpretation->Result

Complete analytical workflow for 3-phenylpropyl isobutyrate.
Part 1: Essential Oil Extraction Protocol

The primary objective is to isolate the volatile components from the plant matrix without inducing chemical changes. Steam distillation is the industry-standard method for this purpose.[15][16]

Protocol: Laboratory-Scale Steam Distillation

  • Material Preparation: Weigh approximately 100-200 g of dried Roman chamomile flowers. For optimal yield, gently crush the flowers to increase surface area, but avoid grinding them into a fine powder which can impede steam flow.

  • Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. Place the crushed flowers into the distillation flask and add sufficient deionized water to fully immerse the plant material.

    • Causality Note: Using steam, rather than direct boiling, allows for the volatilization of high-boiling-point compounds like 3-phenylpropyl isobutyrate at temperatures below their decomposition point, preserving their chemical integrity.

  • Distillation: Gently heat the flask. As steam rises, it passes through the plant material, carrying the volatile essential oils with it.

  • Condensation: The steam-oil mixture travels to the condenser, where it cools and liquefies.

  • Separation: In the separator (or Clevenger arm), the immiscible essential oil, being less dense than water, will form a distinct layer on top of the hydrosol (floral water). This allows for its physical collection.

  • Drying and Storage: Collect the oil layer using a pipette. To remove residual water, add a small amount of anhydrous sodium sulfate, allow it to sit for 10-15 minutes, and then decant or filter the oil into a clean, amber glass vial. Store at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Part 2: Chromatographic Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile compounds in essential oils, providing both qualitative and quantitative data.[16][17][18]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted Roman chamomile oil in a high-purity solvent such as hexane or ethyl acetate. If quantification is the goal, add an appropriate internal standard (e.g., methyl decanoate) at a known concentration.

    • Self-Validation Note: The internal standard corrects for variations in injection volume and instrument response, ensuring quantitative accuracy.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification or coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is ideal for separating the wide range of compounds in chamomile oil.

  • GC Method Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed based on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes. Ramp at 3 °C/min to 240 °C. Hold for 5 minutes.

    • Causality Note: The slow temperature ramp is crucial for achieving baseline separation of isomeric and closely related esters present in the oil, preventing co-elution.

  • MS Method Parameters (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

    • Causality Note: 70 eV is the standard energy for EI because it produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.

Part 3: Data Interpretation and Structural Confirmation

Identification: The identity of 3-phenylpropyl isobutyrate is confirmed by a two-factor authentication system:

  • Retention Time (RT): The compound will elute at a specific time under the defined GC conditions. This RT should match that of a certified reference standard analyzed under the identical method.

  • Mass Spectrum: The fragmentation pattern obtained from the MS detector serves as a molecular fingerprint. This spectrum must be compared and matched against a known library (e.g., NIST, Wiley) and, most importantly, against the spectrum of a certified reference standard.

The mass spectrum of 3-phenylpropyl isobutyrate is characterized by key fragment ions, including a prominent peak at m/z 118 (from the phenylpropyl moiety after loss of the isobutyrate group) and other significant ions at m/z 117, 91 (tropylium ion), and 43 (isopropyl cation).[5]

Quantification: The concentration of the compound is determined by comparing the peak area of the analyte to the peak area of the internal standard (if used) or by using an external calibration curve generated from serial dilutions of a certified reference standard.

Structural Confirmation (NMR Spectroscopy): For absolute, unambiguous structural confirmation, particularly when isolating a compound for the first time from a new source, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[19] A purified fraction of 3-phenylpropyl isobutyrate would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The resulting ¹H and ¹³C NMR spectra provide definitive information on the carbon-hydrogen framework, confirming the connectivity of the phenylpropyl and isobutyrate moieties.[20]

Conclusion

3-Phenylpropyl isobutyrate is a structurally defined and aromatically significant component of Roman chamomile essential oil. Its reliable analysis is not a trivial matter but depends on a systematic and validated workflow. By integrating proper extraction techniques, high-resolution gas chromatography, and mass spectrometric detection, researchers and industry professionals can confidently identify and quantify this compound. This analytical rigor is fundamental to ensuring the quality, authenticity, and efficacy of Roman chamomile-derived products in all their applications, from pharmaceuticals to fine fragrances.

References

  • PureSynth. (n.d.). 3-Phenylpropyl Isobutyrate 98.0%(GC). Retrieved from [Link]

  • Base Formula. (2020). Chamomile essential oil profiles & research studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7662, 3-Phenylpropyl isobutyrate. Retrieved from [Link]

  • VINEVIDA. (n.d.). Roman Chamomile Essential Oil | Uses, Benefits & Blends. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2022). Chemical composition of essential oil of Anthemis nobilis L. flowers from Morocco. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Phenyl propyl isobutyrate (CAS 103-58-2). Retrieved from [Link]

  • ResearchGate. (2022). Chemical composition of the essential oil of Chamaemelum nobile (L.) All. Retrieved from [Link]

  • Food and Chemical Toxicology. (2023). RIFM fragrance ingredient safety assessment, 3-phenylpropyl cinnamate, CAS Registry Number 122-68-9. Retrieved from [Link]

  • ScenTree. (n.d.). Chamomile roman oil (CAS N° 8015-92-7). Retrieved from [Link]

  • Making.com. (n.d.). Chamomile oil processing equipment. Retrieved from [Link]

  • International Scientific Organization. (2018). A brief review on emerging analytical techniques for essential oil quantification. Retrieved from [Link]

  • PubMed. (2024). Classification, biosynthesis, and biological functions of triterpene esters in plants. Retrieved from [Link]

  • ResearchGate. (2011). Study on Roman Chamomile (Chamaemelum nobile L. All.) Oil. Retrieved from [Link]

  • University of Pretoria. (2006). Chapter 3: Methods for essential oil analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Brief Note on Plant-Mediated Esterification Reactions. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2018). Chemistry in Aromatherapy – Extraction and Analysis of Essential Oils from Plants. Retrieved from [Link]

  • YouTube. (2024). How to Make Chamomile Oil and Chamomile Extract. Retrieved from [Link]

  • Frontiers in Plant Science. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Retrieved from [Link]

  • IFF. (n.d.). CHAMOMILE OIL ROMAN. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Roman chamomile oil: Comparison between hydro-distillation and supercritical fluid extraction. Retrieved from [Link]

  • SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Oxford Academic. (2016). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Retrieved from [Link]

  • ResearchGate. (2022). Microbial Biosynthesis of Natural Esters via Enzyme and Metabolic Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. Retrieved from [Link]

  • LinkedIn. (2024). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Retrieved from [Link]

Sources

Exploratory

Flavor and fragrance applications of 3-phenylpropyl isobutyrate

Functional Applications in Flavor, Fragrance, and Bioactive Matrices [1] Executive Summary This technical guide provides a comprehensive analysis of 3-Phenylpropyl isobutyrate (CAS: 103-58-2; FEMA: 2893), a carboxylate e...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Applications in Flavor, Fragrance, and Bioactive Matrices [1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Phenylpropyl isobutyrate (CAS: 103-58-2; FEMA: 2893), a carboxylate ester critical to the formulation of "stone fruit" flavor profiles and "oriental-floral" fragrance accords.[1] While structurally simple, its utility lies in its high substantivity and its ability to bridge volatile top notes with heavy base notes.[1] This document details its physicochemical properties, industrial synthesis, sensory psychophysics, and regulatory safety profile, designed for application scientists and R&D professionals.[1]

Physicochemical Characterization

Understanding the physical constraints of 3-phenylpropyl isobutyrate is prerequisite to its successful incorporation into hydrophobic (perfume concentrate) or amphiphilic (beverage emulsion) matrices.[1]

Table 1: Key Physicochemical Parameters

ParameterValueTechnical Implication
IUPAC Name 3-Phenylpropyl 2-methylpropanoateStandard nomenclature for regulatory filing.[1]
Molecular Formula C₁₃H₁₈O₂MW: 206.28 g/mol .[1][2]
LogP (o/w) ~3.60Highly lipophilic; excellent retention in fat-based food matrices and wax phases.[1]
Boiling Point 282.00 °C @ 760 mmHgHigh boiling point classifies it as a Heart-Base note with fixative properties.[1][3]
Vapor Pressure ~0.002 mmHg @ 25°CLow volatility; provides longevity in scent trails (sillage).[1]
Specific Gravity 0.975 – 0.983 @ 25°CSlightly less dense than water; requires weighting agents in beverage emulsions.[1]
Solubility Insoluble in water; Soluble in Ethanol, OilsRequires co-solvents (e.g., Propylene Glycol, Triacetin) for aqueous flavor applications.[1]

Sensory Psychophysics

The sensory impact of 3-phenylpropyl isobutyrate is characterized by a "dual-phase" profile, evolving from a fresh fruity top note to a balsamic, floral dry-down.[1]

  • Olfactory Profile: Sweet, balsamic, fruity (specifically apricot and plum), with green, leafy nuances and a spicy undertone resembling cinnamon/clove (due to the phenylpropyl moiety).[1]

  • Gustatory Profile: At 10-20 ppm, it imparts a "jammy" ripeness to peach, apricot, and berry flavors.[1] It reduces the "candy-like" harshness of simple esters (e.g., ethyl butyrate).[1]

  • Substantivity: >48 hours on a smelling strip.[1]

Olfactory Signal Transduction

The perception of this molecule relies on the activation of specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.[1]

OlfactoryPathway Ligand Ligand (3-Phenylpropyl isobutyrate) Receptor Olfactory Receptor (GPCR Class A) Ligand->Receptor Binding GProtein G-Protein (Golf) Receptor->GProtein Activation Enzyme Adenylate Cyclase (AC3) GProtein->Enzyme Stimulates Channel CNG Channel (Ca2+ Influx) Enzyme->Channel cAMP Production Signal Depolarization (Action Potential) Channel->Signal Ion Exchange

Figure 1: General olfactory transduction pathway activated by ester ligands.[1]

Synthesis & Manufacturing Protocol

For industrial scalability, the direct Fischer esterification of 3-phenyl-1-propanol with isobutyric acid is the standard route.[1] However, for "Natural" labeling (EU/US regulations), enzymatic synthesis via lipase catalysis is increasingly preferred.[1]

Protocol: Acid-Catalyzed Esterification (Standard)

Objective: Produce High-Purity (>98%) 3-Phenylpropyl Isobutyrate.

  • Charge: Load a glass-lined reactor with 3-phenyl-1-propanol (1.0 eq) and Isobutyric acid (1.2 eq).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 wt%).[1]

  • Solvent/Entrainer: Add Toluene or Cyclohexane to facilitate azeotropic water removal.[1]

  • Reflux: Heat to reflux (approx. 85-110°C depending on solvent) with a Dean-Stark trap. Monitor water collection.[1][2]

  • Neutralization: Once water evolution ceases, cool to 25°C. Wash organic layer with 5% NaHCO₃ to remove residual acid.[1]

  • Purification: Wash with brine, dry over MgSO₄, and concentrate under vacuum.

  • Distillation: Perform fractional distillation under reduced pressure (approx. 1-5 mmHg) to isolate the ester.

SynthesisReaction Alcohol 3-Phenyl-1-propanol (Nucleophile) Catalyst Catalyst (p-TsOH or Lipase) Alcohol->Catalyst Acid Isobutyric Acid (Electrophile) Acid->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Heat/Reflux Ester 3-Phenylpropyl Isobutyrate (Product) Intermediate->Ester Water Water (By-product) Intermediate->Water

Figure 2: Reaction pathway for the synthesis of 3-phenylpropyl isobutyrate.[1]

Application Engineering

Fragrance Architecture

In perfumery, 3-phenylpropyl isobutyrate acts as a modifier .[1][2] It is rarely the dominant note but is essential for "rounding" sharp edges of synthetic florals.[1]

  • Dosage: 0.5% to 8% in fragrance concentrate.[1]

  • Accord Utility:

    • Rose Accords: Adds the "waxy" petal texture.[1]

    • Oriental: Bridges the gap between citrus top notes and balsamic/vanilla base notes.[1]

Flavor Matrices

In flavor chemistry, it is a "body" note.[1] It provides the lingering mouthfeel associated with stewed fruits.[1]

  • Dosage: 5 - 20 ppm in finished product.[1]

  • Stability: Stable in acidic beverages (pH 3.[1]0) for shelf life >6 months. Susceptible to hydrolysis in high-pH alkaline environments (bakery doughs with baking soda).[1]

AccordStructure Top TOP NOTES (Citrus, Green) High Volatility Heart HEART NOTES (Rose, Jasmine) Medium Volatility Top->Heart Evaporation Bridge THE BRIDGE 3-Phenylpropyl Isobutyrate (Fixative/Blender) Heart->Bridge Substantivity Extension Base BASE NOTES (Musk, Amber) Low Volatility Bridge->Base Harmonization

Figure 3: The structural role of 3-phenylpropyl isobutyrate in fragrance pyramiding.

Metabolism & Safety (Toxicology)

For drug development professionals and toxicologists, understanding the metabolic fate is crucial.[1] 3-Phenylpropyl isobutyrate is metabolized via carboxylesterase-mediated hydrolysis .[1]

  • Metabolic Pathway: Rapidly hydrolyzed in the gut and liver into 3-phenyl-1-propanol and isobutyric acid .[1]

    • Isobutyric acid:[1][3] Enters the fatty acid metabolism (Beta-oxidation) or is excreted.[1]

    • 3-Phenyl-1-propanol: Oxidized to benzoic acid/hippuric acid and excreted in urine.[1]

  • Safety Status:

    • FEMA GRAS: 2893 [1].[1][2][3]

    • JECFA: No safety concern at current levels of intake (Class I) [2].[1]

    • Sensitization: Not classified as a sensitizer at standard use levels (up to 8% in concentrate) [3].[1][3]

References

  • FEMA (Flavor and Extract Manufacturers Association). (2024).[1] FEMA GRAS Flavor Ingredient Library: 3-Phenylpropyl isobutyrate (FEMA 2893).[1][3] Retrieved from [Link][1]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2001).[1][4] Safety evaluation of certain food additives: 3-Phenylpropyl isobutyrate. WHO Food Additives Series 46. Retrieved from [Link][1]

  • The Good Scents Company. (2024).[1] 3-Phenylpropyl isobutyrate: Safety and Organoleptic Data. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 3-Phenylpropyl isobutyrate.[1][2][3][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Foundational

Toxicological and Dermatological Profile of 3-Phenylpropyl Isobutyrate

Executive Summary 3-Phenylpropyl isobutyrate (PPIB) is a lipophilic ester widely utilized in dermatological formulations primarily as a fragrance fixative and masking agent.[1][2][3] Characterized by a balsamic, fruity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpropyl isobutyrate (PPIB) is a lipophilic ester widely utilized in dermatological formulations primarily as a fragrance fixative and masking agent.[1][2][3] Characterized by a balsamic, fruity, and floral odor profile, it is chemically defined as the ester of 3-phenyl-1-propanol and isobutyric acid.[1][2]

From a dermatological safety perspective, PPIB is distinguished by its saturated propyl side chain .[1][2][3] Unlike its structural analog cinnamyl isobutyrate, PPIB lacks the


-unsaturation required to act as a potent Michael acceptor.[1][2] Consequently, it exhibits a significantly lower sensitization potential.[1][2][3] This guide analyzes the physicochemical properties, metabolic fate within the stratum corneum, and the toxicological boundaries for its safe inclusion in topical therapeutics and cosmetics.[1][2][3]

Physicochemical Basis of Dermal Interaction[1][2][3]

The dermatological behavior of PPIB is governed by its lipophilicity and molecular weight, which dictate its partition into the stratum corneum (SC).[1][2][3]

Key Properties Table[1][2][3]
ParameterValueDermatological Significance
CAS Number 103-58-2Unique Identifier
Molecular Weight 206.28 g/mol <500 Da favors passive diffusion through SC.[1][2][3]
LogP (Octanol/Water) ~3.6 - 3.7Highly lipophilic; tends to form a reservoir in the SC but requires suitable vehicles for viable epidermal delivery.[1][2][3]
Vapor Pressure 0.0057 hPa (20°C)Low volatility ensures retention on skin (fixative effect).[1][2][3]
Water Solubility Insoluble (<1 mg/L)Requires emulsification or solubilization in lipid phases for formulation.[1][2][3]
Partitioning Dynamics

With a LogP > 3.0, PPIB is classified as a Class II penetrant .[1][2][3] It readily partitions out of aqueous vehicles into the lipid-rich intercellular matrix of the stratum corneum.[1][2][3] However, its movement into the more hydrophilic viable epidermis is rate-limited by its low water solubility.[1][2][3] In formulation, the use of penetration enhancers (e.g., propylene glycol or ethanol) can modify this partition coefficient, potentially increasing systemic bioavailability.[1][2][3]

Metabolic Fate: The Esterase Cleavage Hypothesis[1][2][3]

Upon penetration into the viable epidermis, PPIB undergoes enzymatic hydrolysis.[1][2][3] The skin possesses significant carboxylesterase activity (nonspecific esterases), which cleaves the ester bond.[1][2][3]

Metabolic Pathway Visualization[1][2][3]

The following diagram illustrates the hydrolysis of PPIB and the subsequent divergent pathways of its metabolites.

MetabolicFate PPIB 3-Phenylpropyl Isobutyrate (Parent Ester) Esterase Epidermal Carboxylesterases (Hydrolysis) PPIB->Esterase Alcohol 3-Phenyl-1-Propanol (Primary Metabolite) Esterase->Alcohol Acid Isobutyric Acid (Primary Metabolite) Esterase->Acid Oxidation Alcohol Dehydrogenase (Oxidation) Alcohol->Oxidation Slow conversion Metabolism Beta-Oxidation / Citric Acid Cycle Acid->Metabolism Rapid clearance Benzoic Benzoic Acid Derivatives (Excretion) Oxidation->Benzoic

Figure 1: Metabolic hydrolysis of 3-Phenylpropyl isobutyrate in the viable epidermis.[1][2][3]

Toxicological Implications of Metabolites[1][2][3]
  • 3-Phenyl-1-propanol: This alcohol is structurally related to cinnamyl alcohol but is saturated .[1][2][3] It does not form reactive quinone methides easily, reducing the risk of haptenization (protein binding) compared to cinnamyl derivatives.[1][2][3]

  • Isobutyric Acid: A short-chain fatty acid that is rapidly metabolized via the citric acid cycle or excreted.[1][2][3] It can cause minor local irritation at high concentrations due to pH effects but is not a sensitizer.[1][2][3]

Dermatological Toxicology & Safety Assessment

Skin Sensitization (The Critical Endpoint)

The primary concern for any phenyl-ester in dermatology is Delayed-Type Hypersensitivity (Type IV allergy).[1][2][3]

  • Structure-Activity Relationship (SAR): PPIB lacks "structural alerts" for high-potency sensitization. It contains no

    
    -unsaturated carbonyls (Michael acceptors).[1][2][3]
    
  • Human Data: In Human Repeat Insult Patch Tests (HRIPT), an 8% solution of PPIB in petrolatum produced no sensitization or irritation reactions in 25+ volunteers.[1][2][3]

Irritation Profile[1][2][3]
  • Acute Irritation: In rabbit Draize tests, PPIB is classified as mildly irritating only at full strength (100%).[1][2][3]

  • Formulation Limit: In leave-on cosmetic products, concentrations are typically kept below 1-2% to avoid sensory irritation, though the IFRA (International Fragrance Association) standard does not set a specific quantitative limit based on sensitization for this specific molecule, relying instead on the general safety assessment.[1][2][3]

Experimental Protocols for Safety Validation

For researchers developing new topical drugs containing PPIB, the following workflows ensure regulatory compliance (OECD/FDA).

Workflow Visualization

SafetyWorkflow Start Formulation Candidate (PPIB + Vehicle) Step1 In Chemico: DPRA (Direct Peptide Reactivity Assay) OECD 442C Start->Step1 Step2 In Vitro: KeratinoSens™ (Nrf2-ARE Pathway Activation) OECD 442D Step1->Step2 Decision Sensitization Prediction Step2->Decision Clinical Clinical: HRIPT (Human Repeat Insult Patch Test) Decision->Clinical Negative/Low Reactivity Fail Reformulate / Reduce Concentration Decision->Fail High Reactivity

Figure 2: Integrated Approach to Testing and Assessment (IATA) for skin sensitization.[1][2][3]

Protocol: Confirmatory Human Patch Test (HRIPT)

Note: Animal testing (LLNA) is increasingly replaced by In Vitro methods (Fig 2).[1][2][3] HRIPT remains the gold standard for final formulation safety.[1][2][3]

Objective: Confirm absence of sensitization in final formulation. Subjects: N=50 to 100 healthy volunteers.

  • Induction Phase (3 Weeks):

    • Apply 0.2 mL of test material (e.g., 5% PPIB in vehicle) to the back using an occlusive patch (Webril/Finn Chamber).[1][2][3]

    • Patches remain for 24-48 hours.[1][2][3]

    • Repeat application 3 times/week for 9 total applications.

    • Grading: Assess erythema/edema prior to each new application.[1][2][3]

  • Rest Period: 2 weeks of no application.

  • Challenge Phase (Week 6):

    • Apply naïve patch to a previously untreated site.[1][2][3]

    • Remove after 24 hours.[1][2][3]

    • Readings: Evaluate at 24h, 48h, and 72h post-application.

  • Interpretation:

    • Irritation:[1][2][3][4][5] Decrescendo pattern (reaction fades over time).[1][2][3]

    • Sensitization:[1][2][3][6][7] Crescendo pattern (reaction worsens or spreads).[1][2][3]

References

  • Bhatia, S.P., et al. (2011). "A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds when used as fragrance ingredients."[1][2][3] Food and Chemical Toxicology.

  • Research Institute for Fragrance Materials (RIFM). "Safety Assessment of 3-Phenylpropyl Isobutyrate." Fragrance Material Safety Assessment Center.

  • The Good Scents Company. "3-Phenylpropyl isobutyrate: Safety and Organoleptic Data."[1][2][3]

  • PubChem. "Compound Summary: 3-Phenylpropyl isobutyrate (CID 7662)."[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]

  • OECD. "Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method."[1][2][3] OECD Guidelines for the Testing of Chemicals. [1][2][3]

Sources

Exploratory

Technical Whitepaper: Operational Safety &amp; Chemical Handling of 3-Phenylpropyl Isobutyrate

Executive Summary 3-Phenylpropyl isobutyrate (CAS 103-58-2), also known as hydrocinnamyl isobutyrate, is a lipophilic ester widely utilized in fragrance formulation and organic synthesis.[1][2] While designated as Genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylpropyl isobutyrate (CAS 103-58-2), also known as hydrocinnamyl isobutyrate, is a lipophilic ester widely utilized in fragrance formulation and organic synthesis.[1][2] While designated as Generally Recognized As Safe (GRAS) by FEMA (No. 2893), its application in concentrated research environments demands a rigorous understanding of its physicochemical behavior, metabolic fate, and handling protocols. This guide synthesizes toxicological data with field-proven operational standards to ensure personnel safety and experimental integrity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the physical constants of 3-Phenylpropyl isobutyrate is critical for designing safe storage and reaction parameters. The high boiling point and flash point indicate low volatility hazards, yet its lipophilicity requires specific containment strategies.

Table 1: Physicochemical Specifications

PropertyValueOperational Implication
CAS Number 103-58-2Unique identifier for inventory tracking.
Molecular Formula

Molecular Weight: 206.28 g/mol .[1][2][3]
Physical State Colorless liquidVisually inspect for yellowing (oxidation indicator).
Boiling Point 282.0 °C (760 mmHg)High thermal stability; suitable for high-temp synthesis.
Flash Point > 110 °C (> 230 °F)Classified as Combustible , not Flammable.[2][3]
Density 0.975 – 0.983 g/mLSlightly less dense than water; forms upper layer in aqueous extractions.
Solubility Insoluble in waterRequires organic solvents (Ethanol, DCM) for cleanup.
LogP (Octanol/Water) ~3.6 (Estimated)High lipophilicity; readily penetrates biological membranes.

Toxicological Assessment & Metabolic Fate[6]

Metabolic Hydrolysis Pathway

The primary safety consideration for esters is their metabolic breakdown products. Upon ingestion or absorption, 3-Phenylpropyl isobutyrate undergoes rapid hydrolysis catalyzed by non-specific carboxylesterases.

  • Primary Metabolites: 3-Phenylpropanol and Isobutyric acid.

  • Clearance: 3-Phenylpropanol is further oxidized to 3-phenylpropionic acid (hydrocinnamic acid), which enters the mitochondrial Beta-oxidation pathway or is conjugated with glycine/glucuronic acid for excretion.

Figure 1: Metabolic Hydrolysis & Detoxification Pathway

Metabolism Substrate 3-Phenylpropyl Isobutyrate Enzyme1 Carboxylesterase (Hydrolysis) Substrate->Enzyme1 Metabolite1 3-Phenylpropanol Enzyme1->Metabolite1 Metabolite2 Isobutyric Acid Enzyme1->Metabolite2 Enzyme2 Alcohol Dehydrogenase Metabolite1->Enzyme2 FinalProduct 3-Phenylpropionic Acid Enzyme2->FinalProduct Excretion Beta-Oxidation / Conjugation FinalProduct->Excretion

Caption: In vivo enzymatic hydrolysis of 3-Phenylpropyl isobutyrate yielding primary metabolites for excretion.

Toxicological Data
  • Acute Oral Toxicity (Rat):

    
    . This places the compound in the "Low Toxicity" category.
    
  • Skin Irritation: Prolonged exposure to the neat (undiluted) compound may cause mild irritation (Category 3 or unclassified depending on jurisdiction).

  • Sensitization: Human maximization tests (8% solution) showed no sensitization reactions. However, researchers handling pure substance should treat it as a potential weak sensitizer.

Operational Handling & Storage Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols should be implemented. These steps ensure that any deviation (e.g., odor change, phase separation) is immediately detectable.

Personal Protective Equipment (PPE) Matrix

Due to the compound's lipophilic nature (LogP ~3.6), it can permeate standard latex gloves.

  • Gloves: Nitrile rubber (Minimum thickness: 0.11 mm). Break-through time is generally excellent (>480 min) for heavy esters, but change immediately upon splash.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for pouring operations due to splash risk.

  • Respiratory: In well-ventilated labs (10-15 air changes/hour), respiratory protection is not standard. If heating or aerosolizing, use an Organic Vapor (OV) cartridge respirator.

Storage & Stability
  • Container: Amber glass is mandatory to prevent photo-oxidation, which can degrade the ester into off-odor aldehydes.

  • Headspace: Flush opened bottles with Nitrogen or Argon to displace oxygen.

  • Temperature: Store at ambient temperature (15–25 °C). Refrigeration is acceptable but not strictly necessary unless stored for >12 months.

Spill Response Protocol
  • Isolate: Remove ignition sources (though flash point is high, standard protocol dictates this).

  • Contain: Do not use water (immiscible).[1][2] Use an inert absorbent like vermiculite or sand.

  • Solubilize: Clean the surface with Ethanol or Isopropyl Alcohol to remove the oily residue.

  • Disposal: Incineration is the preferred disposal method for organic esters.

Figure 2: Laboratory Handling & Safety Workflow

SafetyWorkflow Start Receipt of Material Inspect Visual Inspection (Color/Clarity) Start->Inspect Storage Storage (Amber Glass, <25°C) Inspect->Storage Pass Usage Dispensing (Fume Hood) Storage->Usage Spill Spill Event? Usage->Spill Cleanup Absorb with Vermiculite Spill->Cleanup Yes Waste Organic Waste Disposal Spill->Waste No (Routine) Cleanup->Waste

Caption: Operational workflow from receipt to disposal, emphasizing inspection points and spill contingencies.

Synthesis & Research Context

For drug development professionals using 3-Phenylpropyl isobutyrate as a synthetic intermediate or reference standard:

  • Synthesis: Typically achieved via Fischer esterification of 3-phenyl-1-propanol with isobutyric acid using an acid catalyst (e.g., p-TsOH) or via enzymatic transesterification (Lipase B, Candida antarctica) for Green Chemistry applications.

  • Purity Verification: GC-MS is the gold standard. Expect a retention index (RI) approx. 1490 on non-polar columns (DB-5).

  • Impurities: Common impurities include unreacted 3-phenylpropanol (detectable by broad OH stretch in IR at 3300 cm⁻¹) and isobutyric acid (sour odor).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7662, 3-Phenylpropyl isobutyrate. Source:[Link]

  • The Good Scents Company. 3-Phenylpropyl isobutyrate: Safety, Organoleptics, and Specifications. Source:[Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Ingredient Library (FEMA No. 2893). Source:[Link][3]

  • ResearchGate. Fragrance material review on 3-phenylpropyl isobutyrate (RIFM Assessment). Source:[Link]

Sources

Foundational

Regulatory status of 3-phenylpropyl isobutyrate in food

An In-depth Technical Guide on the Regulatory Status of 3-Phenylpropyl Isobutyrate in Food Executive Summary 3-Phenylpropyl isobutyrate is a flavoring substance widely utilized in the food industry for its characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Regulatory Status of 3-Phenylpropyl Isobutyrate in Food

Executive Summary

3-Phenylpropyl isobutyrate is a flavoring substance widely utilized in the food industry for its characteristic fruity and sweet-balsamic aroma. This technical guide provides a comprehensive overview of its global regulatory status, safety assessments, and approved usage in food. A consistent consensus is observed among major international regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These agencies, supported by industry evaluations from the Flavor and Extract Manufacturers Association (FEMA), have all deemed 3-phenylpropyl isobutyrate safe for its intended use as a flavoring agent at current intake levels. The foundation of this safety assessment is the scientific understanding that the substance is rapidly metabolized in the human body into well-characterized, non-toxic components. This guide synthesizes the key regulatory approvals, toxicological underpinnings, and usage data for researchers and professionals in the food science and drug development fields.

Introduction: Chemical Profile and Application

3-Phenylpropyl isobutyrate (CAS RN 103-58-2) is an ester of 3-phenylpropanol and isobutyric acid. It is valued in the food industry for its ability to impart fruity and sweet notes to a variety of products. While it can be found as a natural volatile constituent in Roman chamomile essential oil, the substance used in food applications is typically synthesized to meet high purity specifications.[1]

Its primary function is as a flavoring agent, where it is added in small quantities (parts per million) to achieve a desired sensory profile.

Table 1: Chemical Identity of 3-Phenylpropyl Isobutyrate
Systematic Name 3-phenylpropyl 2-methylpropanoate
Common Synonyms Hydrocinnamyl isobutyrate, beta-Phenylpropyl isobutyrate
CAS Registry Number 103-58-2
Chemical Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance & Odor Colorless liquid with a fruity, balsamic, sweet odor.[2]
Solubility Insoluble in water; soluble in oils and miscible in ethanol.[2]

Global Regulatory Landscape: A Harmonized Consensus

The approval of 3-phenylpropyl isobutyrate as a food flavoring agent is harmonized across major global markets. Its safety has been independently reviewed and affirmed by the most authoritative regulatory and scientific bodies.

United States: FDA GRAS Status

In the United States, food additives are regulated under the Federal Food, Drug, and Cosmetic Act. A substance may be approved for use if it is "Generally Recognized as Safe" (GRAS) under the conditions of its intended use.[3]

3-Phenylpropyl isobutyrate is legally permitted for direct addition to food for human consumption as a synthetic flavoring substance. Its use is explicitly codified in the Code of Federal Regulations.

  • Regulatory Citation: 21 CFR § 172.515 lists "3-Phenylpropyl isobutyrate" as a permitted synthetic flavoring substance.[4][5]

  • FEMA GRAS™: The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has affirmed this substance as GRAS. This determination is based on a comprehensive review of scientific data. It is assigned FEMA Number 2893 .[6][7][8] The FEMA GRAS program is a long-standing and highly respected industry initiative for the safety assessment of flavor ingredients.

European Union: Approved Flavouring Substance

In the European Union, flavourings are regulated by Regulation (EC) No 1334/2008, which establishes a Union list of approved flavouring substances.[9][10][11] Only substances on this list may be added to food.

3-Phenylpropyl isobutyrate is included in the Union list, confirming its legal status for use in food across all EU member states.

  • EU Regulation: Its use is governed by Regulation (EC) No 1334/2008 .[1][9]

  • Flavis Number: It is identified by the Flavis number 09.428 .

  • EFSA Evaluation: The European Food Safety Authority (EFSA) evaluated the substance as part of "Flavouring Group Evaluation 15 (FGE.15)," which assessed a group of related aryl-substituted alcohol and ester derivatives. The evaluation concluded that these substances do not give rise to safety concerns at the estimated levels of intake.[6]

JECFA: International Standard

JECFA evaluated 3-phenylpropyl isobutyrate and found no safety concerns based on anticipated dietary exposure.

  • JECFA Number: 640 .[2][6][7]

Table 2: Global Regulatory Status Summary
Regulatory Body / Authority Region / Scope Status Identifier Key Regulation / Document
FDA (Food and Drug Administration) United StatesApprovedN/A (listed by name)21 CFR § 172.515.[5]
FEMA (Flavor and Extract Manufacturers Assoc.) United StatesGRASFEMA No. 2893FEMA GRAS List.[7]
EFSA (European Food Safety Authority) European UnionApprovedFlavis No. 09.428Regulation (EC) No 1334/2008.[9]
JECFA (Joint FAO/WHO Expert Committee) InternationalNo Safety ConcernJECFA No. 640WHO Food Additives Series 46.[7][12]

Scientific Foundation for Safety: Metabolism and Toxicology

The consensus on the safety of 3-phenylpropyl isobutyrate is grounded in its predictable and well-understood metabolic pathway. The core principle of the safety assessment is that the substance is not absorbed intact but is rapidly broken down (hydrolyzed) by enzymes in the intestine and liver.

Metabolic Fate: The Hydrolysis Pathway

Upon ingestion, 3-phenylpropyl isobutyrate is expected to undergo rapid hydrolysis to its constituent parts: 3-phenylpropanol and isobutyric acid .[13] This is a critical point, as the safety evaluation then focuses on these two well-studied metabolites, both of which have known, safe metabolic fates.

  • 3-Phenylpropanol: This alcohol is oxidized to 3-phenylpropionic acid, which can be further metabolized via beta-oxidation pathways similar to fatty acids.[14]

  • Isobutyric Acid: This is a short-chain fatty acid that is readily metabolized through normal physiological pathways for energy production.

This metabolic pathway prevents the accumulation of the parent ester, and the resulting metabolites are handled by the body's natural processes.

Fig 1: Predicted metabolic hydrolysis of 3-phenylpropyl isobutyrate.
Toxicological Profile

Toxicological studies on 3-phenylpropyl isobutyrate and related substances have shown a low order of acute toxicity and no evidence of genotoxicity.[14] The JECFA evaluation considered toxicological data for the substance group and concluded that there were no safety concerns.

Table 3: JECFA (2000) Evaluation Summary for 3-Phenylpropyl Isobutyrate
JECFA Meeting 55th
JECFA Number 640
Toxicological Monograph FAS 46-JECFA 55/79.[8]
Conclusion No safety concern at current levels of intake when used as a flavouring agent.[8][12]
Basis for Conclusion The substance is expected to be hydrolyzed to 3-phenylpropanol and isobutyric acid, which are then completely metabolized via known pathways.

Approved Usage and Dietary Exposure

3-Phenylpropyl isobutyrate is used at very low concentrations in a range of food products. The FEMA Expert Panel bases its GRAS determinations on established usage levels that are well below any level that would pose a safety risk.

Table 4: Typical Maximum Usage Levels in Food Categories (FEMA)
Food Category Typical Max Use Level (ppm)
Beverages (non-alcoholic)1.3
Frozen Dairy & Fruit Ices3.0
Hard Candy5.0
Baked Goods5.8
Source: Data derived from The Good Scents Company, referencing FEMA GRAS use levels.[6]

Dietary exposure assessments, which estimate the amount of a substance consumed from all food sources, have consistently shown that intake levels for 3-phenylpropyl isobutyrate are low and do not present a safety concern.

Regulatory Approval Workflow: A General Overview

The process for approving a flavoring ingredient like 3-phenylpropyl isobutyrate involves rigorous scientific review by industry and governmental bodies. The FEMA GRAS determination is often a foundational step that informs subsequent regulatory listings.

RegulatoryWorkflow cluster_industry Industry Evaluation cluster_gov Governmental & International Codification A Submission of Safety Data (Toxicology, Metabolism, Exposure) B FEMA Expert Panel Review A->B C Publication of GRAS Status (e.g., FEMA No. 2893) B->C D US FDA Review & Listing (21 CFR 172.515) C->D Informs E JECFA Evaluation (No Safety Concern) C->E Informs F EFSA Review & Listing (EU Union List) C->F Informs

Fig 2: General workflow for flavoring substance approval.

Conclusion

The regulatory status of 3-phenylpropyl isobutyrate is firmly established and globally harmonized. It is considered a safe and legal flavoring ingredient in major markets, including the United States and the European Union, a status supported by the international scientific consensus from JECFA. The scientific rationale for its safety is robust, based on its rapid metabolism into harmless, endogenous components. For researchers, scientists, and drug development professionals, 3-phenylpropyl isobutyrate serves as an example of a well-vetted food ingredient with a transparent and scientifically sound regulatory history.

References

  • Fragrance material review on 3-phenylpropyl isobutyrate . ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, 3-phenylpropyl cinnamate, CAS Registry Number 122-68-9 . Food and Chemical Toxicology. [Link]

  • 3-phenyl propyl isobutyrate, 103-58-2 . The Good Scents Company. [Link]

  • Generally Recognized as Safe (GRAS) . U.S. Food & Drug Administration (FDA). [Link]

  • RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5 . Food and Chemical Toxicology. [Link]

  • 3-PHENYL PROPYL ISOBUTYRATE . FDA Global Substance Registration System (GSRS). [Link]

  • FDA Approves Three Meat Preservatives . Courthouse News Service. [Link]

  • 3-phenylpropyl isobutyrate (FEMA 2893) . Flavor and Extract Manufacturers Association (FEMA). [Link]

  • 3-Phenylpropyl isobutyrate | C13H18O2 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-PHENYLPROPYL ISOBUTYRATE (FEMA 2892) . Flavor and Extract Manufacturers Association (FEMA). [Link]

  • Fragrance material review on 3-phenylpropyl isobutyrate . PubMed, National Library of Medicine. [Link]

  • GRAS Flavoring Substances 24 . Flavor and Extract Manufacturers Association (FEMA). [Link]

  • Substances Added to Food (formerly EAFUS) . U.S. Food & Drug Administration (FDA). [Link]

  • Regulation (EC) No 1334/2008 of the European Parliament and of the Council . EUR-Lex. [Link]

  • 21 CFR 172.515 -- Synthetic flavoring substances and adjuvants . Electronic Code of Federal Regulations (eCFR). [Link]

  • Consolidated TEXT: 32008R1334 — EN — 03.04.2014 . EUR-Lex. [Link]

  • EU 1334 Summary . Scribd. [Link]

  • Commission includes new flavoring substance in foods . Food Compliance International. [Link]

  • Summary report of the 96th JECFA meeting . World Health Organization (WHO). [Link]

  • 3-phenylpropyl isobutyrate Evaluation . WHO/JECFA. [Link]

  • Specifications for Flavourings: 3-Phenylpropyl isobutyrate . Food and Agriculture Organization of the United Nations (FAO). [Link]

Sources

Exploratory

JECFA Evaluation of 3-Phenylpropyl Isobutyrate: A Technical Guide

The following technical guide details the JECFA evaluation of 3-Phenylpropyl Isobutyrate , synthesizing regulatory data, metabolic pathways, and safety assessment logic into a cohesive resource for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the JECFA evaluation of 3-Phenylpropyl Isobutyrate , synthesizing regulatory data, metabolic pathways, and safety assessment logic into a cohesive resource for researchers and drug development professionals.

Executive Summary

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-phenylpropyl isobutyrate (JECFA No. 640) at its 55th meeting (2000) .[1][2] The compound was assessed under the "Procedure for the Safety Evaluation of Flavouring Agents" as part of the group "Cinnamyl alcohol and related substances." [2]

Verdict: JECFA concluded that 3-phenylpropyl isobutyrate poses "No safety concern at current levels of intake" when used as a flavouring agent.[1][2] This decision relies on its rapid metabolic hydrolysis into innocuous products and an estimated daily intake well below the Threshold of Toxicological Concern (TTC) for Structural Class I.[2]

Chemical Identity & Physicochemical Characterization

3-Phenylpropyl isobutyrate is an ester formed from the condensation of 3-phenylpropanol (hydrocinnamyl alcohol) and isobutyric acid.[2] Its structural simplicity allows for predictable metabolic handling.

Table 1: Physicochemical Specifications
ParameterSpecification
JECFA Number 640
CAS Registry Number 103-58-2
Chemical Name 3-Phenylpropyl 2-methylpropanoate
Synonyms Hydrocinnamyl isobutyrate; Benzene-1-propyl isobutyrate
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Physical State Colourless liquid with a fruity, balsamic, sweet odour
Boiling Point ~282°C
Specific Gravity 0.975 – 0.981 (25°C)
Solubility Insoluble in water; soluble in oils and ethanol
Assay (Purity) Min. 98%

Metabolic Fate: The Mechanistic Basis of Safety

The safety of esters in flavouring is largely predicated on their hydrolysis. JECFA’s evaluation relies on the principle that if a compound hydrolyzes into metabolites that are endogenous or known to be safe, the parent compound is also considered safe at low levels.[2]

Hydrolysis & Oxidation

Upon ingestion, 3-phenylpropyl isobutyrate undergoes rapid hydrolysis, catalyzed by carboxylesterases in the intestinal mucosa and liver.[2]

  • Hydrolysis: Cleavage yields 3-phenylpropanol and isobutyric acid .[2]

  • Alcohol Metabolism: 3-Phenylpropanol is oxidized by alcohol dehydrogenase to 3-phenylpropionic acid (hydrocinnamic acid).[2]

  • Acid Metabolism:

    • 3-Phenylpropionic acid: Undergoes

      
      -oxidation to benzoic acid (excreted as hippuric acid) or conjugation with glycine/glutamine.[2]
      
    • Isobutyric acid: Enters the valine catabolic pathway, eventually forming succinyl-CoA, which enters the Krebs cycle.[2]

Visualization: Metabolic Pathway

The following diagram illustrates the biotransformation of 3-phenylpropyl isobutyrate.

MetabolicPathway Parent 3-Phenylpropyl Isobutyrate Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Alcohol 3-Phenylpropanol Hydrolysis->Alcohol Acid Isobutyric Acid Hydrolysis->Acid Oxidation Oxidation (ADH/ALDH) Alcohol->Oxidation ValinePath Valine Pathway (Succinyl-CoA -> Krebs) Acid->ValinePath PhenylAcid 3-Phenylpropionic Acid Oxidation->PhenylAcid BetaOx Beta-Oxidation PhenylAcid->BetaOx Benzoic Benzoic Acid BetaOx->Benzoic Conjugation Conjugation (Glycine) Benzoic->Conjugation Hippuric Hippuric Acid (Excreted) Conjugation->Hippuric

Figure 1: Metabolic detoxification pathway of 3-phenylpropyl isobutyrate in mammals.[2]

JECFA Safety Evaluation Procedure

JECFA employs a "Decision Tree" approach for flavouring agents, integrating structural class, metabolic fate, and intake estimates.[2]

Structural Class Assignment (Cramer Rules)

3-Phenylpropyl isobutyrate is assigned to Structural Class I .[2]

  • Reasoning: It is a simple ester of a benzene derivative with a branched-chain aliphatic acid.[2] It lacks functional groups associated with high toxicity (e.g., nitro, nitroso, epoxide).[2]

Intake Estimates (MSDI)

The Maximized Survey-derived Daily Intake (MSDI) is calculated based on annual production volumes.[2]

  • USA: ~123 µ g/capita/day (based on production data available at the time of evaluation).

  • Europe: ~30 µ g/capita/day .

  • Threshold for Class I: 1,800 µ g/person/day .

The Decision Logic

The evaluation proceeded through the following steps of the Procedure:

  • Step 1 (Class): Does the compound fall into Structural Class I? YES .

  • Step 2 (Metabolism): Is it metabolized to innocuous products? YES (See Section 3).[2]

  • Step A3 (Intake): Is the intake < Threshold for Class I (1800 µ g/day )?

    • Intake (123 µg) < Threshold (1800 µg).[2] YES .

Visualization: JECFA Decision Tree

DecisionTree Start Start Evaluation 3-Phenylpropyl Isobutyrate Step1 Step 1: Structural Class? Start->Step1 ClassI Class I Step1->ClassI Cramer Rules Step2 Step 2: Metabolized to Innocuous Products? ClassI->Step2 MetabYes Yes Step2->MetabYes Hydrolysis to Acid + Alcohol StepA3 Step A3: Intake < Threshold? (Threshold = 1800 µg/day) MetabYes->StepA3 IntakeCheck Intake (~123 µg) < 1800 µg StepA3->IntakeCheck MSDI Data Conclusion CONCLUSION: No Safety Concern IntakeCheck->Conclusion

Figure 2: Step-wise application of the JECFA Procedure for the Safety Evaluation of Flavouring Agents.

Toxicological Profile

Because the compound clears the safety threshold via the "Procedure" (intake < threshold), extensive specific toxicity data is not always required by JECFA.[2] However, the safety is supported by data on the group "Cinnamyl alcohol and related substances."[2]

  • Acute Toxicity: Low. Oral LD50 values for related cinnamyl esters in rats typically exceed 2000 mg/kg bw.

  • Genotoxicity: Members of this group (simple esters of phenyl-substituted alcohols) are generally negative in the Ames test.[2]

  • Subchronic Toxicity: NOEL (No Observed Effect Level) values for structurally related substances (e.g., cinnamyl alcohol) provide a "Margin of Safety" that is orders of magnitude higher than the estimated daily intake of 3-phenylpropyl isobutyrate.[2]

Key Insight: The safety margin is extremely wide. Even if the intake were 10 times higher, it would likely still remain below the toxicological threshold for this structural class.[2]

References

  • World Health Organization (WHO). (2001).[2][3] Safety evaluation of certain food additives and contaminants.[1][4][5][3][6][7][8] WHO Food Additives Series: 46. (JECFA 55th Meeting). Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1][2] Evaluation of 3-Phenylpropyl isobutyrate (No. 640). TRS 901-JECFA 55/22.[1][2] Link[2]

  • Flavor and Extract Manufacturers Association (FEMA). (2004).[2] The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients.[6] Food and Chemical Toxicology, 42(1), 157-185.[2] Link

  • Munro, I. C., et al. (1996).[2] A procedure for the safety evaluation of flavouring substances.[1][4][6][9] Food and Chemical Toxicology, 34(9), 829-857.[2] Link

Sources

Foundational

Technical Monograph: 3-Phenylpropyl Isobutyrate (FEMA 2893)

[1][2][3][4][5] Document Control: Subject: 3-Phenylpropyl Isobutyrate FEMA Number: 2893[1][2][3] CAS Number: 103-58-2[4][1][2][5][6] Classification: Flavoring Agent / Fragrance Ingredient[4][1][2][7] Primary Audience: To...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Document Control:

  • Subject: 3-Phenylpropyl Isobutyrate

  • FEMA Number: 2893[1][2][3]

  • CAS Number: 103-58-2[4][1][2][5][6]

  • Classification: Flavoring Agent / Fragrance Ingredient[4][1][2][7]

  • Primary Audience: Toxicologists, Formulation Scientists, Regulatory Affairs Specialists

Part 1: Executive Technical Summary

3-Phenylpropyl isobutyrate (FEMA 2893) is a carboxylic acid ester chemically defined as the isobutyryl ester of 3-phenyl-1-propanol.[1] In the context of drug development and advanced food science, it serves as a critical case study in metabolic detoxification and structural activity relationships (SAR) .

While primarily utilized for its fruity, balsamic, and floral organoleptic profile, its significance to the pharmaceutical sector lies in its metabolic predictability. As a simple ester, it undergoes rapid in vivo hydrolysis, serving as a pro-moiety for 3-phenylpropanol and isobutyric acid. This predictable pharmacokinetic profile underpins its "Generally Recognized As Safe" (GRAS) status and offers a model for designing labile lipophilic prodrugs.

Part 2: Physicochemical & Regulatory Identity[3]

The following data consolidates the chemical identity and regulatory footprint of FEMA 2893.

Table 1: Chemical & Regulatory Specifications

ParameterSpecification
IUPAC Name 3-Phenylpropyl 2-methylpropanoate
FEMA Number 2893
CAS Number 103-58-2
JECFA Number 640
Council of Europe (CoE) 303
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
LogP (Octanol/Water) ~3.6 (Lipophilic)
Boiling Point 282 °C (at 760 mmHg)
Refractive Index (

)
1.483 – 1.493
Specific Gravity (

)
0.975 – 0.981
Solubility Insoluble in water; Soluble in ethanol, oils
Part 3: Metabolic Fate & Toxicological Mechanism

Scientific Rationale: The safety and utility of FEMA 2893 are predicated on its metabolic instability. Upon ingestion, it does not persist as the parent compound. Instead, it acts as a substrate for nonspecific carboxylesterases (CES), predominantly in the hepatic microsomes and intestinal lumen.

The Metabolic Cascade:

  • Hydrolysis: The ester bond is cleaved, yielding 3-phenyl-1-propanol and isobutyric acid .

  • Alcohol Oxidation: 3-Phenyl-1-propanol is oxidized by Alcohol Dehydrogenase (ADH) to 3-phenylpropionic acid (Hydrocinnamic acid).

  • Beta-Oxidation & Conjugation: 3-Phenylpropionic acid undergoes beta-oxidation to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid (excreted in urine).

  • Acid Metabolism: Isobutyric acid enters the Valine catabolic pathway, converting to Methylmalonyl-CoA and finally Succinyl-CoA, entering the Krebs cycle.

Diagram 1: Metabolic Biotransformation Pathway Caption: Logical flow of FEMA 2893 detoxification via hydrolysis and subsequent oxidation/conjugation pathways.

MetabolicFate Parent 3-Phenylpropyl Isobutyrate (FEMA 2893) Enzyme1 Carboxylesterases (Liver/Intestine) Parent->Enzyme1 Alcohol 3-Phenyl-1-propanol Enzyme1->Alcohol Acid Isobutyric Acid Enzyme1->Acid Aldehyde 3-Phenylpropanal Alcohol->Aldehyde ADH ValinePath Valine Catabolism (Succinyl-CoA -> TCA Cycle) Acid->ValinePath CoA Activation HydroAcid 3-Phenylpropionic Acid Aldehyde->HydroAcid ALDH Benzoic Benzoic Acid HydroAcid->Benzoic Beta-Oxidation Hippuric Hippuric Acid (Urinary Excretion) Benzoic->Hippuric Glycine Conjugation

Part 4: Synthesis & Manufacturing Protocol

Objective: To synthesize high-purity (>98%) 3-phenylpropyl isobutyrate via Fischer Esterification.

The "Self-Validating" Protocol: In chemical synthesis, a self-validating system includes internal checkpoints that confirm reaction progress without external sampling. Here, we utilize a Dean-Stark apparatus for azeotropic water removal. The reaction is self-validating because the volume of water collected in the trap correlates stoichiometrically with the percent conversion of the limiting reagent.

Reagents:

  • 3-Phenyl-1-propanol (1.0 eq)

  • Isobutyric acid (1.2 eq - excess drives equilibrium)

  • p-Toluenesulfonic acid (pTSA) (0.01 eq - catalyst)

  • Toluene (Solvent/Azeotrope carrier)[5]

Step-by-Step Methodology:

  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stir bar, charge 3-phenyl-1-propanol, isobutyric acid, and toluene.

  • Catalysis: Add pTSA. The system is now chemically active.

  • Reflux & Validation: Attach a Dean-Stark trap and condenser. Heat to reflux (~110°C).

    • Validation Checkpoint: Monitor the water layer in the trap. For 1 mole of alcohol, exactly 18mL of water should evolve. If water evolution ceases before theoretical yield, the reaction has stalled (check temperature or catalyst).

  • Neutralization: Once theoretical water is collected, cool to RT. Wash with 5% NaHCO₃ to remove excess acid and pTSA. (CO₂ evolution confirms acid neutralization).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Distillation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~282°C (adjusted for pressure).

Diagram 2: Synthesis Workflow & Control Points Caption: Process flow for the synthesis of FEMA 2893 with integrated critical quality attributes (CQA).

SynthesisProtocol Start Raw Materials (Alcohol + Acid) Reflux Reflux w/ Dean-Stark (Toluene/pTSA) Start->Reflux Validation Validation Point: Water Volume = Theoretical? Reflux->Validation Validation->Reflux No (Continue Heating) Wash NaHCO3 Wash (Neutralization) Validation->Wash Yes Distill Vacuum Distillation (Purification) Wash->Distill Final FEMA 2893 (>98% Purity) Distill->Final

Part 5: Application Science & Safety Assessment
5.1 Flavor vs. Pharmaceutical Utility

While FEMA 2893 is defined by its regulatory status as a flavor, its physicochemical properties suggest broader utility in drug delivery:

  • Flavor Science: Used at 1-10 ppm to impart "fresh" and "fruity" notes to berry flavors. It acts as a fixative for more volatile esters.

  • Pharmaceutical Excipient (Theoretical): Due to its lipophilicity (LogP ~3.6) and rapid hydrolysis, it could serve as a permeation enhancer for transdermal formulations, modifying the barrier properties of the stratum corneum before metabolizing into harmless byproducts.

5.2 JECFA Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated FEMA 2893 (No. 640) under the "Simple Aliphatic and Aromatic Sulfides and Thiols" (and related esters) category, though it is structurally a cinnamyl derivative analogue.

  • Cramer Class: I (Low toxicity potential).

  • NOEL (No Observed Effect Level): Data derived from cinnamyl derivatives indicates high tolerance due to efficient detoxification.

  • Genotoxicity: Negative in Ames tests (standard for simple esters lacking Michael acceptors).

Conclusion: FEMA 2893 represents a safe, chemically stable, yet metabolically labile ester. Its inclusion in development pipelines is supported by a robust toxicology profile and a self-validating synthesis pathway that ensures high purity and reproducibility.

References
  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3-Phenylpropyl Isobutyrate (FEMA 2893). [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: 3-Phenylpropyl Isobutyrate (No. 640).[4][1] WHO Food Additives Series 46.[1][3] [Link]

  • PubChem. Compound Summary: 3-Phenylpropyl isobutyrate (CID 7662).[1] National Library of Medicine. [Link]

  • The Good Scents Company. 3-Phenylpropyl isobutyrate: Organoleptic and Safety Data. [Link]

  • Adams, T. B., et al. (2004).[3] The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients.[3] Food and Chemical Toxicology, 42(2), 157-185. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Phenylpropyl Isobutyrate

Abstract: This document provides a comprehensive guide for the synthesis of 3-phenylpropyl isobutyrate, an ester valued for its sweet, fruity, and balsamic aroma, finding significant application in the flavor and fragran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-phenylpropyl isobutyrate, an ester valued for its sweet, fruity, and balsamic aroma, finding significant application in the flavor and fragrance industries.[1][2] The primary method detailed is the Fischer-Speier esterification, a robust and well-established acid-catalyzed reaction between 3-phenylpropanol and isobutyric acid.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and outline methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

3-Phenylpropyl isobutyrate, also known as hydrocinnamyl isobutyrate, is a key component in various fragrance formulations and is found naturally in Roman chamomile oil.[2] Its synthesis is a classic example of the Fischer-Speier esterification, a condensation reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[4][5]

The Fischer-Speier Esterification Mechanism:

The reaction proceeds via a series of reversible steps, and understanding this mechanism is crucial for optimizing reaction conditions to maximize the yield of the desired ester.[5][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the isobutyric acid.[4][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-phenylpropanol attacks the now highly electrophilic carbonyl carbon.[6][7] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate.[6] This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The lone pair on one of the remaining hydroxyl groups reforms the carbonyl double bond, simultaneously expelling a molecule of water.[6]

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, 3-phenylpropyl isobutyrate, and regenerate the acid catalyst.[6]

Because the Fischer esterification is an equilibrium process, specific strategies must be employed to drive the reaction towards the product side.[5][6][8] This is typically achieved by either using an excess of one of the reactants (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][9]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Phenylpropanol≥99%Sigma-Aldrich
Isobutyric Acid≥99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific
Brine (Saturated NaCl)Saturated Aqueous SolutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher Scientific
Round-bottom flask250 mLVWR
Dean-Stark Apparatus10 mLVWR
Reflux CondenserVWR
Heating Mantle with StirrerVWR
Separatory Funnel250 mLVWR
Rotary EvaporatorBuchi
Vacuum Distillation ApparatusVWR
Safety Precautions
  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • Heating: The reaction is conducted at elevated temperatures. Use a heating mantle and ensure the apparatus is securely clamped.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-phenylpropyl isobutyrate on a laboratory scale.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanol (0.1 mol, 13.62 g) and isobutyric acid (0.12 mol, 10.57 g, 1.2 equivalents).

  • Add anhydrous toluene (100 mL) to the flask. Toluene serves as the solvent and facilitates the azeotropic removal of water.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred reaction mixture. The addition is exothermic and should be done slowly.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Fill the Dean-Stark trap with toluene.

G cluster_setup Reaction Setup flask Round-bottom Flask (3-Phenylpropanol, Isobutyric Acid, Toluene, H₂SO₄) dean_stark Dean-Stark Trap (Filled with Toluene) flask->dean_stark Vapors dean_stark->flask Toluene Return condenser Reflux Condenser dean_stark->condenser Vapors condenser->dean_stark Condensate heating Heating Mantle with Stirrer heating->flask Heat

Caption: Experimental setup for Fischer esterification with a Dean-Stark trap.

Reaction Execution
  • Heat the reaction mixture to reflux using the heating mantle. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, allowing for the selective removal of water.

  • Continue refluxing for 2-4 hours, or until water ceases to collect in the Dean-Stark trap.[9] The theoretical amount of water to be collected is approximately 1.8 mL (0.1 mol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water to remove the bulk of the sulfuric acid.

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution). Repeat until no more gas evolves.

    • 50 mL of brine to remove any residual water and aid in phase separation.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation to obtain pure 3-phenylpropyl isobutyrate. The boiling point of 3-phenylpropyl isobutyrate is approximately 282 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[2][10]

G start Reaction Mixture cool Cool to Room Temp start->cool separate Transfer to Separatory Funnel cool->separate wash_water Wash with H₂O separate->wash_water wash_bicarb Wash with NaHCO₃ (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Pure 3-Phenylpropyl Isobutyrate distill->product

Sources

Application

Application Note: Scalable Synthesis of 3-Phenylpropyl Isobutyrate via Fischer Esterification

Executive Summary & Strategic Rationale This application note details the protocol for the synthesis of 3-phenylpropyl isobutyrate (CAS: 103-58-2), a high-value ester widely utilized in the fragrance industry for its fru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the synthesis of 3-phenylpropyl isobutyrate (CAS: 103-58-2), a high-value ester widely utilized in the fragrance industry for its fruity, balsamic, and Roman chamomile-like olfactory profile.

While Fischer esterification is a fundamental organic transformation, this specific substrate pair—3-phenylpropanol and isobutyric acid —presents unique process challenges:

  • Steric Hindrance: The branching at the

    
    -position of isobutyric acid increases the activation energy compared to linear fatty acids, requiring optimized thermal driving forces.
    
  • Equilibrium Management: The reaction is reversible (

    
    ). High conversion requires the continuous removal of water (Le Chatelier’s principle).
    
  • Purification: The boiling points of the reactants (Acid: 155°C; Alcohol: 235°C) and product (~282°C) necessitate a rigorous chemical workup rather than simple distillation to avoid co-distillation of the high-boiling alcohol.

This guide provides a Dean-Stark Azeotropic Distillation protocol, selected for its scalability and ability to drive the reaction to >98% conversion.

Reaction Mechanism & Thermodynamics[1]

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The branching of the isobutyryl group creates a steric barrier that retards the initial nucleophilic attack, making the protonation of the carbonyl oxygen a critical activation step.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the tetrahedral intermediate where steric crowding is most pronounced.

FischerMechanism Reactants Reactants (Acid + Alcohol) Protonation 1. Protonation (Activation of C=O) Reactants->Protonation + H⁺ Attack 2. Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + R-OH Transfer 3. Proton Transfer (Tautomerization) Attack->Transfer Reversible Elimination 4. Elimination (-H₂O) Transfer->Elimination - H₂O Product Product (Ester) Elimination->Product - H⁺ Product->Reactants Hydrolysis (if wet)

Figure 1: Acid-catalyzed mechanism. Note that water removal prevents the dashed red "Hydrolysis" pathway.

Experimental Protocol: Dean-Stark Azeotropic Distillation

Materials & Properties[2]
ReagentMW ( g/mol )Density (g/mL)BP (°C)Role
3-Phenylpropanol 136.191.00235Limiting Reagent
Isobutyric Acid 88.110.95155Excess Reagent (1.2 equiv)
p-Toluenesulfonic Acid (p-TsOH) 172.20SolidN/ACatalyst (1-2 mol%)
Toluene 92.140.87110Azeotropic Solvent
3-Phenylpropyl Isobutyrate 206.28~0.99~282Target Product
Equipment Setup
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap (10 mL capacity) topped with a reflux condenser.

  • Heat Source: Oil bath with magnetic stirring (set to 135°C).

  • Atmosphere: Nitrogen or Argon blanket (optional but recommended to prevent oxidation of the alcohol at high temps).

Step-by-Step Procedure
Phase 1: Reaction Setup & Reflux
  • Charge the Vessel: To the 250 mL RBF, add:

    • 13.6 g 3-Phenylpropanol (100 mmol, 1.0 equiv).

    • 10.6 g Isobutyric Acid (120 mmol, 1.2 equiv). Note: Excess acid is easier to remove via alkaline wash than high-boiling alcohol.

    • 0.19 g p-TsOH[1]·H₂O (1.0 mmol, 1 mol%).

    • 60 mL Toluene (Solvent).

  • Assemble Apparatus: Attach the Dean-Stark trap and condenser. Fill the trap with clean toluene.

  • Reflux: Heat the mixture to vigorous reflux. The oil bath should be ~135°C to ensure rapid boil-up of toluene (BP 110°C).

  • Monitor: Water will separate into the bottom of the trap.

    • Theoretical Water Yield: 1.8 mL (100 mmol).

    • Endpoint: Reflux until water evolution ceases (typically 3–5 hours).

Phase 2: Workup & Isolation
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench & Wash: Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): 50 mL deionized water (removes bulk catalyst).

    • Wash 2 (Alkaline): 2 x 50 mL Saturated Sodium Bicarbonate (

      
      ) .
      
      • Critical Step: This converts unreacted isobutyric acid into water-soluble sodium isobutyrate.

      • Caution: Gas evolution (

        
        ) will be vigorous. Vent frequently.
        
    • Wash 3 (Brine): 50 mL Saturated NaCl (removes residual water from organic layer).

  • Dry: Collect the organic (toluene) layer and dry over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes.
    
  • Concentrate: Filter off the solid drying agent. Remove toluene via Rotary Evaporator (50°C bath, vacuum down to 20 mbar).

Phase 3: Purification
  • Vacuum Distillation: For high purity (>99%), distill the crude oil under reduced pressure.

    • Target: Collect fractions boiling at ~125–130°C @ 1–2 mmHg.

    • Yield: Expected yield is 85–92% (17.5 g – 19.0 g).

Process Workflow Visualization

Workflow Setup Setup: Mix Reactants + Toluene + p-TsOH Reflux Reflux (Dean-Stark) Remove Water Azeotropically Setup->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Wash Workup: Wash with NaHCO₃ (Removes Isobutyric Acid) Check->Wash Yes Dry Dry Organic Layer (MgSO₄ + Rotovap) Wash->Dry Distill Vacuum Distillation (Optional for High Purity) Dry->Distill

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters should be verified.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm) or PMA Stain (Product stains dark blue/black).

  • Rf Values:

    • 3-Phenylpropanol: ~0.2 (Polar, H-bonding).

    • 3-Phenylpropyl Isobutyrate: ~0.6 (Non-polar).

NMR Characterization (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15–7.30 (m, 5H, Ar-H )
      
    • 
       4.08 (t, 2H, -O-CH₂ -)
      
    • 
       2.68 (t, 2H, Ar-CH₂ -)
      
    • 
       2.53 (sept, 1H, -CH(CH₃ )₂)
      
    • 
       1.96 (m, 2H, -CH₂-CH₂ -CH₂-)
      
    • 
       1.16 (d, 6H, -CH(CH₃ )₂)
      
Sensory Check
  • Odor: The product should have a sweet, fruity, slightly balsamic scent.[2]

  • Off-Odor: A sharp, rancid, "sweaty" smell indicates residual isobutyric acid (incomplete bicarbonate wash).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Water not removing efficientlyInsulate the Dean-Stark arm with foil; increase oil bath temp.
Emulsion during Workup Density of organic layer close to waterAdd more Toluene or solid NaCl to break the emulsion.[1]
"Rancid" Smell Residual Isobutyric AcidRepeat NaHCO₃ wash until aqueous layer pH is >8.[1]
Dark Product Oxidation / CharringEnsure Nitrogen atmosphere; reduce bath temperature slightly.[1]

References

  • Mechanism & Kinetics: Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Fragrance Application: 3-Phenylpropyl isobutyrate.[3][4][5][6] The Good Scents Company.[2] Available at: [Link]

  • Reactant Data: Isobutyric Acid Properties. PubChem Database. Available at: [Link]

  • Apparatus: Dean-Stark Apparatus. Wikipedia. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Detailed Guide to the Acid-Catalyzed Synthesis of 3-Phenylpropyl Isobutyrate

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 3-phenylpropyl isobutyrate, an ester valued for its sweet, fruity, and balsamic aroma in the flavor and fragrance industry.[1][2] The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-phenylpropyl isobutyrate, an ester valued for its sweet, fruity, and balsamic aroma in the flavor and fragrance industry.[1][2] The synthesis is achieved via a classic Fischer-Speier esterification, a robust and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for the preparation of esters. The reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid.[3] The overall transformation for the synthesis of 3-phenylpropyl isobutyrate is as follows:

Chemical Equation:

A key characteristic of Fischer esterification is its reversible nature.[4][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two strategies: using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction.[4][6] The latter can be achieved through azeotropic distillation using a Dean-Stark apparatus.

Mechanistic Insights: The "PADPED" Pathway

The mechanism of Fischer esterification is a well-established sequence of protonation and nucleophilic acyl substitution steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • Addition of the nucleophilic oxygen of 3-phenylpropanol to the activated carbonyl carbon forms a tetrahedral intermediate.

  • Deprotonation of the attacking alcohol's hydroxyl group and...

  • Protonation of one of the original carboxylic acid's hydroxyl groups transforms it into a good leaving group (water).

  • Elimination of water from the tetrahedral intermediate regenerates the carbonyl group.

  • Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 3-phenylpropyl isobutyrate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-PhenylpropanolC₉H₁₂O136.1913.62 g (0.1 mol)>99%Sigma-Aldrich
Isobutyric AcidC₄H₈O₂88.1113.22 g (0.15 mol)>99%Sigma-Aldrich
Sulfuric Acid (conc.)H₂SO₄98.081 mL98%Fisher Scientific
TolueneC₇H₈92.14100 mLAnhydrousVWR
Sodium BicarbonateNaHCO₃84.01As neededSaturated solutionAcros Organics
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranularEMD Millipore
Diethyl Ether(C₂H₅)₂O74.12As neededACS GradeJ.T. Baker
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reaction Setup and Procedure

Workflow for the Synthesis of 3-Phenylpropyl Isobutyrate

G reagents Combine Reactants: 3-Phenylpropanol (0.1 mol) Isobutyric Acid (0.15 mol) Toluene (100 mL) catalyst Add Catalyst: Conc. H₂SO₄ (1 mL) reagents->catalyst reflux Reflux with Dean-Stark: Heat to reflux and collect water catalyst->reflux workup Aqueous Workup: Wash with NaHCO₃ solution reflux->workup dry Drying: Dry organic layer with Na₂SO₄ workup->dry evaporate Solvent Removal: Remove toluene via rotary evaporation dry->evaporate purify Purification: Vacuum Distillation evaporate->purify product Final Product: 3-Phenylpropyl Isobutyrate purify->product

Caption: A schematic overview of the synthesis workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanol (13.62 g, 0.1 mol), isobutyric acid (13.22 g, 0.15 mol), and toluene (100 mL).

    • Causality: Isobutyric acid is used in excess to shift the reaction equilibrium towards the product. Toluene serves as a solvent and an azeotroping agent to facilitate the removal of water.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

    • Safety Note: Concentrated sulfuric acid is highly corrosive. Always add acid to the reaction mixture, never the other way around. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 3-4 hours).

  • Reaction Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 x 50 mL of deionized water

    • 2 x 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acidic catalyst and unreacted isobutyric acid.

    • 1 x 50 mL of brine (saturated NaCl solution) to facilitate phase separation.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification and Characterization

The crude product can be purified by vacuum distillation to yield pure 3-phenylpropyl isobutyrate.

PropertyValue
Boiling Point137 °C at 15 mmHg[7]
Density0.979 g/mL at 25 °C
Refractive Index (n20/D)1.486
AppearanceColorless to almost colorless clear liquid[7]
Odor ProfileSweet, fruity, balsamic, with notes of apricot and honey[2]

Characterization:

The identity and purity of the synthesized 3-phenylpropyl isobutyrate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.3-7.2 (m, 5H, Ar-H), 4.0 (t, 2H, -OCH₂-), 2.7 (t, 2H, Ar-CH₂-), 2.5 (sept, 1H, -CH(CH₃)₂), 1.9 (m, 2H, -CH₂CH₂CH₂-), 1.1 (d, 6H, -CH(CH₃)₂).

  • IR (neat, cm⁻¹): Expected characteristic peaks: ~1735 (C=O, ester), ~1150 (C-O, ester), ~3030, 1600, 1495 (aromatic C-H and C=C).

Trustworthiness and Self-Validation

The success of this protocol is validated at several key stages:

  • Water Collection: The volume of water collected in the Dean-Stark trap should correspond to the theoretical yield (in this case, approximately 1.8 mL for a 100% conversion of the limiting reagent).

  • Neutralization: The cessation of effervescence during the sodium bicarbonate wash confirms the complete neutralization of acidic components.

  • Spectroscopic Analysis: The obtained spectroscopic data should be consistent with the expected structure of 3-phenylpropyl isobutyrate. Minor impurities, if present, can be identified and quantified.

Reaction Mechanism Diagram

Fischer_Esterification RCOOH R-COOH (Isobutyric Acid) Protonated_Acid R-C(OH)=O⁺H RCOOH->Protonated_Acid + H⁺ ROH R'-OH (3-Phenylpropanol) H_plus H⁺ Tetrahedral_Intermediate1 R-C(OH)(O⁺H)-OR' Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH Tetrahedral_Intermediate2 R-C(OH)₂(OR') Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 - H⁺ Protonated_Intermediate R-C(OH)(O⁺H₂)-OR' Tetrahedral_Intermediate2->Protonated_Intermediate + H⁺ Protonated_Ester R-C(=O⁺H)-OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' (3-Phenylpropyl Isobutyrate) Protonated_Ester->Ester - H⁺ Water H₂O

Caption: The acid-catalyzed Fischer esterification mechanism.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 3-phenylpropyl isobutyrate via Fischer esterification. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable aroma compound. The detailed steps for purification and characterization ensure the final product meets the required standards for various applications.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Mechanism of Fischer esterification reaction. ResearchGate. Retrieved February 7, 2026, from [Link]

  • 3-phenyl propyl isovalerate. The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). The Organic Chemistry Tutor. Retrieved from [Link]

  • 3-phenyl propyl isobutyrate. The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • 3-Phenylpropyl isobutyrate. PubChem. Retrieved February 7, 2026, from [Link]

  • 3-Phenyl propyl isobutyrate (CAS 103-58-2). Scent.vn. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Synthesis of 3-Phenylpropyl Isobutyrate via Sulfuric Acid-Mediated Fischer Esterification

Abstract & Application Context 3-Phenylpropyl isobutyrate is a carboxylate ester characterized by a sweet, fruity, and balsamic profile, widely utilized in fragrance formulation and as a flavor fixative.[1] Beyond its or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

3-Phenylpropyl isobutyrate is a carboxylate ester characterized by a sweet, fruity, and balsamic profile, widely utilized in fragrance formulation and as a flavor fixative.[1] Beyond its organoleptic properties, it serves as a valuable lipophilic intermediate in drug development, particularly as a prodrug moiety for improving the bioavailability of carboxylic acid pharmacophores.

This application note details a robust, scalable protocol for its synthesis using sulfuric acid (


)  as a Brønsted acid catalyst. Unlike enzymatic routes, this chemical synthesis offers high atom economy and rapid kinetics. The protocol is optimized to overcome the steric hindrance of the isobutyryl group and the reversibility of the reaction equilibrium.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The synthesis involves the condensation of 3-phenyl-1-propanol (primary alcohol) and isobutyric acid (branched carboxylic acid).

  • Steric Hindrance: The

    
    -branching on isobutyric acid creates steric bulk, retarding the nucleophilic attack of the alcohol compared to linear acids like acetic acid.
    
  • Equilibrium Limitations: As a Fischer esterification, the reaction is reversible (

    
    ). To achieve high yields (
    
    
    
    ), the equilibrium must be driven forward by manipulating Le Chatelier’s principle—specifically through the azeotropic removal of water.
Reaction Mechanism

Sulfuric acid acts as a proton source to activate the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

EsterificationMechanism Reactants Isobutyric Acid + H+ Activation Carbonyl Protonation Reactants->Activation Fast Attack Nucleophilic Attack (3-Phenylpropanol) Activation->Attack RDS (Steric Dependent) Intermediate Tetrahedral Intermediate Attack->Intermediate Proton Transfer Elimination Water Elimination (- H2O) Intermediate->Elimination Acid Catalyzed Product 3-Phenylpropyl Isobutyrate Elimination->Product Deprotonation

Figure 1: Acid-catalyzed mechanism highlighting the Rate-Determining Step (RDS) influenced by the isobutyryl steric bulk.

Experimental Protocol

Materials & Properties
ReagentMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
3-Phenyl-1-propanol 136.192351.00Limiting Reagent
Isobutyric Acid 88.111550.95Excess Reagent
Sulfuric Acid (Conc.) 98.083371.84Catalyst
Toluene 92.141100.87Azeotropic Solvent
3-Phenylpropyl Isobutyrate 206.282820.98Product
Critical Process Parameters (CPPs)
  • Stoichiometry: Use 1.2 equivalents of isobutyric acid relative to the alcohol.

    • Reasoning: Isobutyric acid is easier to remove during workup (via basic wash) than the high-boiling alcohol (BP 235°C). Ensuring the alcohol is the limiting reagent simplifies purification.

  • Catalyst Loading: 1.0 – 2.0 mol% relative to the limiting reagent.

    • Caution: Excess sulfuric acid (>5 mol%) at high temperatures can cause dehydration of the alcohol to an alkene or ether formation.

  • Temperature: Reflux temperature of Toluene (~115–120°C bath temp).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 13.6 g (100 mmol) of 3-phenyl-1-propanol and 10.6 g (120 mmol) of isobutyric acid to the flask.

  • Solvent: Add 60 mL of Toluene.

    • Note: Toluene serves to lower the boiling point of the mixture (preventing charring) and forms an azeotrope with water.

  • Catalyst Addition: While stirring gently, add 2-3 drops (~0.1 mL) of concentrated

    
    .
    
    • Safety: Wear acid-resistant gloves.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the reaction block to 125°C to maintain a vigorous reflux.

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~1.8 mL.

  • Endpoint: Continue reflux until water evolution ceases (typically 3–5 hours).

    • Validation: Spot TLC (Hexane:EtOAc 9:1). The alcohol spot (

      
      ) should disappear; the ester spot (
      
      
      
      ) should dominate.
Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash with 50 mL of saturated

    
     .
    
    • Mechanism:[2] This converts excess isobutyric acid into sodium isobutyrate (water-soluble) and neutralizes the

      
      .
      
    • Caution:

      
       gas will evolve. Vent frequently.
      
  • Washing: Wash the organic layer with 50 mL distilled water, followed by 50 mL brine.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 15 minutes. Filter into a clean flask.
    
  • Concentration: Remove Toluene using a rotary evaporator (50°C, 100 mbar).

  • Distillation: Perform vacuum distillation on the crude oil.

    • Target Fraction: Collect the fraction boiling at 140–145°C at 10 mmHg (or ~282°C at atm pressure, though vacuum is recommended to prevent degradation).

Troubleshooting & Self-Validating Systems

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete water removal.Ensure Dean-Stark trap is functioning; wrap riser in foil to insulate.
Dark/Black Product Charring due to excess acid/heat.Reduce

to <1 mol%; ensure oil bath does not exceed 130°C.
Emulsion during Wash Similar densities of phases.Add solid NaCl to the aqueous layer to increase density gradient.
Smell of Rancid Butter Unreacted Isobutyric Acid.Insufficient

wash. Repeat basic wash until pH of aqueous layer is 8-9.

Workflow Visualization

Workflow Setup Setup: Reactants + Toluene + H2SO4 (Cat.) Reflux Reflux with Dean-Stark (Water Removal) Setup->Reflux Check TLC Check (Disappearance of Alcohol) Reflux->Check Check->Reflux Incomplete Wash Wash: NaHCO3 (Remove Acid) Then Brine Check->Wash Complete Dry Dry (MgSO4) & Rotovap (Remove Toluene) Wash->Dry Distill Vacuum Distillation (Yield Pure Ester) Dry->Distill

Figure 2: Operational workflow ensuring purity and safety at each stage.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols and Dean-Stark usage).

  • PubChem. (n.d.).[3] 3-Phenylpropyl isobutyrate (Compound).[1][4][5][3][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • The Good Scents Company. (n.d.). 3-Phenylpropyl isobutyrate General Information. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source on esterification mechanism and steric effects).

Sources

Method

p-Toluenesulfonic acid catalyzed esterification of 3-phenylpropanol

Application Note: High-Efficiency Synthesis of 3-Phenylpropyl Esters via p-TSA Catalyzed Fischer Esterification Part 1: Executive Summary This application note details a robust, scalable protocol for the esterification o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Phenylpropyl Esters via p-TSA Catalyzed Fischer Esterification

Part 1: Executive Summary

This application note details a robust, scalable protocol for the esterification of 3-phenylpropanol (Hydrocinnamyl alcohol) using p-Toluenesulfonic acid (p-TSA) as a catalyst. While applicable to various carboxylic acids, this guide utilizes the synthesis of 3-phenylpropyl acetate as the primary case study due to its relevance in the fragrance and pharmaceutical industries.

Key Advantages of this Protocol:

  • High Conversion: Utilizes azeotropic water removal (Dean-Stark) to drive the equilibrium toward the ester.

  • Operational Simplicity: p-TSA is a solid, non-oxidizing acid that is easier to handle than concentrated sulfuric acid (

    
    ).
    
  • Scalability: The process is fully transferable from bench-scale (grams) to pilot-scale (kilograms).

Part 2: Scientific Foundation & Mechanism[1]

The Choice of Catalyst: Why p-TSA?

While sulfuric acid is a traditional catalyst for Fischer esterification, p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) offers distinct advantages for fine chemical synthesis:

  • Solubility: p-TSA is soluble in organic solvents (toluene, xylene), creating a homogeneous catalytic environment that avoids the charring/oxidation often seen with

    
    .
    
  • Milder Conditions: It minimizes side reactions such as dehydration of the alcohol to alkenes (e.g., formation of allyl benzene derivatives).

  • Quantification: Being a solid, it allows for precise weigh-in, ensuring reproducible catalyst loading (typically 1–5 mol%).

Reaction Mechanism

The reaction follows a classic nucleophilic acyl substitution pathway. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[1] The nucleophilic oxygen of 3-phenylpropanol then attacks the carbonyl carbon.

Critical Insight: The reaction is an equilibrium (


). To achieve high yields (>95%), Le Chatelier's principle must be exploited by removing one product. In this protocol, we remove water  via azeotropic distillation with toluene.[2]

Mechanism Reactants Reactants R-COOH + R'-OH Protonation Activation (Protonation of C=O) Reactants->Protonation + H⁺ (p-TSA) Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + Alcohol Elimination Elimination (- H₂O) Attack->Elimination Proton Transfer Product Ester Product R-COO-R' Elimination->Product - H⁺ Product->Reactants Hydrolysis (if wet)

Figure 1: Mechanistic pathway of p-TSA catalyzed esterification. Note the reversibility (dashed line), emphasizing the need for water removal.

Part 3: Experimental Protocol

Target Molecule: 3-Phenylpropyl Acetate (CAS: 122-72-5) Scale: 100 mmol (approx. 13.6 g of alcohol)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]AmountRole
3-Phenylpropanol 136.191.013.62 g (13.5 mL)Limiting Reagent
Acetic Acid (Glacial) 60.051.59.0 g (8.6 mL)Excess Reagent
p-TSA Monohydrate 190.220.020.38 gCatalyst (2 mol%)
Toluene 92.14Solvent60 mLAzeotropic Agent
Sodium Bicarbonate 84.01WashSat. Soln.Neutralization
Equipment Setup
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap fitted with a reflux condenser.

  • Heating: Oil bath on a magnetic stirrer hotplate.

  • Atmosphere: Drying tube (CaCl₂) or Nitrogen balloon (optional but recommended to prevent ambient moisture ingress).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge the 250 mL RBF with 3-phenylpropanol (13.62 g) and Glacial Acetic Acid (9.0 g).

  • Add Toluene (60 mL).

  • Add p-TSA monohydrate (0.38 g) and a magnetic stir bar.

  • Attach the Dean-Stark trap and fill the trap arm with clean toluene.

  • Attach the reflux condenser to the top of the trap.

Step 2: Reflux & Dehydration

  • Heat the oil bath to 130–135°C (Toluene boils at 110.6°C; the bath must be hotter to sustain vigorous reflux).

  • Monitor the collection of water in the Dean-Stark trap.[2]

    • Theoretical Water Yield: ~1.8 mL for 100 mmol scale.

  • Reflux until water generation ceases (typically 3–5 hours ).

  • PAT Check: Spot a TLC plate (Hexane:EtOAc 4:1). The starting alcohol (

    
    ) should disappear; the ester (
    
    
    
    ) should be the dominant spot.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash 1 (Neutralization): Wash with Saturated

    
      (2 x 30 mL).
    
    • Caution: Gas evolution (

      
      ) will occur. Vent frequently. This removes the excess acetic acid and the p-TSA.
      
  • Wash 2 (Desalting): Wash with Brine (saturated NaCl, 1 x 30 mL).

  • Drying: Drain the organic (top) layer into an Erlenmeyer flask and dry over anhydrous

    
      or 
    
    
    
    for 15 minutes.
  • Filter off the drying agent.[2]

Step 4: Purification

  • Concentration: Remove toluene using a rotary evaporator (Bath: 50°C, Pressure: ~50 mbar).

  • Distillation: The crude oil is usually >95% pure. For high-purity applications, perform vacuum distillation.

    • 3-Phenylpropyl Acetate BP: ~135°C at 10 mmHg (approx).

    • Note: Ensure all toluene is removed before high-vacuum distillation to prevent "bumping."

Workflow Setup Setup Dean-Stark Apparatus Reflux Reflux (135°C) Until Water Ceases Setup->Reflux Cool Cool to RT Reflux->Cool Wash Wash 1. NaHCO₃ (Remove Acid) 2. Brine Cool->Wash Dry Dry & Filter (MgSO₄) Wash->Dry Purify Purification Rotovap & Distillation Dry->Purify

Figure 2: Operational workflow for the synthesis of 3-phenylpropyl acetate.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn Water not removed effectively.Ensure vigorous reflux; insulate the Dean-Stark arm with foil. Check if toluene is wet.
Smell of Acetic Acid Incomplete neutralization.Ensure the aqueous layer pH is >8 during

wash.
Smell of Alcohol in Product Stoichiometry imbalance.3-phenylpropanol has a high BP (~235°C) and is hard to distill from the ester (BP ~245°C). Always use excess Acid , as acid is easily washed away with base.
Dark/Black Reaction Mix Catalyst charring.Catalyst loading too high or bath temp too high. Reduce p-TSA to 0.5-1.0 mol%.

Part 5: Safety & Regulatory (SDS Summary)

  • p-Toluenesulfonic Acid (p-TSA): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and eye protection.

  • 3-Phenylpropanol: Irritant. Avoid inhalation.

  • Toluene: Flammable, Reproductive Toxicity. Use in a fume hood.

  • Regulatory: 3-phenylpropyl esters are generally GRAS (Generally Recognized As Safe) for flavor/fragrance use, but purity specifications (e.g., FCC grade) must be met for commercial batches.

Part 6: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid.[Link]

  • The Good Scents Company. 3-Phenylpropyl Acetate Data Sheet.[4][Link]

  • Organic Syntheses. General procedures for Esterification.[Link] (Search: Fischer Esterification).

Sources

Application

Application Note: Immobilized Lipase-Catalyzed Synthesis of Flavor Esters

Executive Summary This guide details the protocol for synthesizing short-chain flavor esters (e.g., isoamyl acetate, ethyl butyrate) using immobilized lipases, specifically Candida antarctica Lipase B (CALB).[1] Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing short-chain flavor esters (e.g., isoamyl acetate, ethyl butyrate) using immobilized lipases, specifically Candida antarctica Lipase B (CALB).[1] Unlike traditional acid-catalyzed Fischer esterification, this biocatalytic route operates under mild conditions (30–60°C), neutral pH, and often without organic solvents. This approach meets the regulatory requirements for "Natural" labeling (EU 1334/2008, US FDA 21 CFR 101.22) when natural substrates are used.

Mechanistic Foundation

The Ping-Pong Bi-Bi Mechanism

Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic mechanism .[2][3][4] Understanding this is crucial for experimental design because it dictates that the two substrates (acid and alcohol) do not bind simultaneously.

  • Acylation: The acyl donor (acid or ester) binds to the active site (Serine-Histidine-Aspartate triad). The alcohol moiety leaves, generating a covalent Acyl-Enzyme Intermediate .

  • Deacylation: The nucleophile (alcohol substrate) enters, attacks the acyl-enzyme complex, and releases the final ester product, regenerating the free enzyme.

Critical Insight: High concentrations of short-chain acids (e.g., acetic acid) can dead-end inhibit the enzyme by acidifying the micro-aqueous layer or permanently acylating the serine without release. Protocol adjustment: Use stepwise acid addition or transesterification (using esters like ethyl acetate as donors) to mitigate this.

PingPongMechanism Enzyme Free Lipase Complex1 Enzyme-Substrate Complex Enzyme->Complex1 + Donor AcylDonor Acyl Donor (Acid/Ester) AcylDonor->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Byproduct Byproduct (Water/Alcohol) AcylEnzyme->Byproduct Release Complex2 Acyl-Enzyme-Alcohol Complex AcylEnzyme->Complex2 + Alcohol Alcohol Alcohol Substrate Alcohol->Complex2 Complex2->Enzyme Regeneration Product Flavor Ester Complex2->Product Release

Figure 1: Ping-Pong Bi-Bi mechanism of lipase catalysis. Note the formation of the covalent Acyl-Enzyme intermediate.

Critical Parameters & Optimization

Water Activity ( ) Control

Water is a thermodynamic product of direct esterification. If water accumulates, the equilibrium shifts backward (hydrolysis).

  • Low

    
     (<0.1):  Enzyme becomes rigid and inactive ("lyophilized state").
    
  • High

    
     (>0.6):  Hydrolysis dominates; yield drops.
    
  • Optimal

    
    :  Typically 0.2 – 0.3 .
    
  • Control Strategy: Use molecular sieves (3Å or 4Å) or salt hydrate pairs (e.g.,

    
    /
    
    
    
    ) in the reaction vessel.
Solvent Engineering vs. Solvent-Free
  • Solvent-Free: Preferred for "Natural" flavors. The alcohol substrate often acts as the solvent.[5] High volumetric productivity but risks substrate inhibition.

  • Organic Solvents: Hydrophobic solvents (n-hexane, heptane) preserve the essential water layer around the enzyme better than hydrophilic solvents (ethanol, acetone), which strip water and deactivate the lipase.

Protocol A: Solvent-Free Synthesis of Isoamyl Acetate (Banana Flavor)

Objective: Synthesize "Natural" Isoamyl Acetate via direct esterification. Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1][6][7][8]

Materials
  • Substrates: Isoamyl alcohol (Natural grade, >99%), Glacial Acetic acid (>99%).

  • Catalyst: Novozym 435 (or equivalent CALB on acrylic resin).[1]

  • Water Scavenger: Molecular Sieves 4Å (activated at 250°C for 4h).

  • Equipment: Orbital shaker or Stirred Tank Reactor (STR) with temperature control.

Step-by-Step Methodology
  • Substrate Preparation:

    • Prepare a mixture of Isoamyl alcohol (0.5 M) in a flask.

    • Do NOT add the full amount of acetic acid immediately. Acetic acid is highly inhibitory to CALB at high concentrations.

  • Enzyme Loading:

    • Add Novozym 435 at 1–5% (w/w) relative to the total substrate mass.

  • Stepwise Acid Addition (Fed-Batch Mode):

    • Add acetic acid in 3 equal aliquots to reach a final molar ratio of 1:1 to 1:2 (Acid:Alcohol).

    • T=0h: Add 1/3 of acetic acid.

    • T=2h: Add 1/3 of acetic acid.

    • T=4h: Add 1/3 of acetic acid.

  • Reaction Conditions:

    • Temperature: 40°C – 50°C.

    • Agitation: 200 rpm (Ensure resin suspension but avoid mechanical grinding of the beads).

    • Water Removal: Add activated molecular sieves (10% w/v) after the first hour.

  • Monitoring:

    • Sample 50 µL every hour. Dilute in n-hexane (1:100) containing an internal standard (e.g., n-decane) for GC analysis.

  • Termination & Recovery:

    • Filter the reaction mixture to recover the immobilized enzyme.

    • Wash enzyme with n-hexane and dry under vacuum for reuse (typically stable for 5–10 cycles).

Protocol B: Transesterification of Ethyl Butyrate (Pineapple Flavor)

Objective: Synthesis via transesterification to avoid water production. Reaction: Ethyl Acetate (Donor) + Butyric Acid


 Ethyl Butyrate + Acetic Acid.
(Note: Alternatively, Ethanol + Vinyl Butyrate can be used, but Vinyl esters are often synthetic. The protocol below uses Ethanol + Butyric Acid with salt hydrates for water control).
Materials
  • Substrates: Ethanol (anhydrous), Butyric Acid.[9]

  • Solvent: n-Hexane (or solvent-free if ethanol is in excess).

  • Water Control: Sodium Phosphate Dibasic (

    
    ) anhydrous.
    
Step-by-Step Methodology
  • Reaction Setup:

    • Mix Ethanol and Butyric Acid in a 2:1 molar ratio (Ethanol excess drives equilibrium).

    • Solvent: Add n-hexane to reach a substrate concentration of 0.5 M (optional, improves mass transfer).

  • Water Activity Buffer:

    • Add solid

      
       (5% w/v). This salt absorbs water produced during esterification, maintaining 
      
      
      
      without stripping essential water from the enzyme.
  • Enzyme Addition:

    • Add CALB (Novozym 435) at 10 mg/mL.

  • Incubation:

    • Incubate at 30–40°C (Lower temperature favors ethyl butyrate slightly due to volatility).

    • Shake at 150 rpm for 6–12 hours.

  • Purification:

    • Filter enzyme and salt.

    • Remove solvent/excess ethanol via rotary evaporation.

Analytical Configuration (GC-FID)

System: Agilent 7890 or equivalent. Column: DB-WAX or HP-5 (30m x 0.25mm x 0.25µm).

ParameterSetting
Injector Temp 250°C
Detector (FID) 280°C
Carrier Gas Helium or Nitrogen (1 mL/min)
Oven Program 40°C (hold 2 min)

10°C/min

200°C (hold 5 min)
Split Ratio 20:1

Calculation:



(RF = Response Factor, determined via calibration curve)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Water accumulation (

too high).
Add molecular sieves or increase headspace ventilation.
Enzyme Aggregation Substrate polarity too high (stripping water).Use a hydrophobic solvent (hexane/heptane) or reduce stirring speed.
No Activity Acid Inhibition (Dead-end complex).Reduce initial acid concentration (Stepwise addition).
Leaching (Protein in product) Support degradation.Switch from stirring bar to overhead stirrer or packed bed reactor.

References

  • Solvent-Free Synthesis of Flavor Esters

    • M. B. Ansorge-Schumacher et al. "Solvent-free enzymatic synthesis of flavor esters."[2][5][10][11][12] Journal of Biotechnology.

    • Source:

  • Novozym 435 Application & Mechanism

    • Ortiz, C. et al. "Novozym 435: The 'perfect' lipase immobilized biocatalyst?
    • Source:

  • Water Activity Control in Esterification

    • Adlercreutz, P. "Water activity control in enzymatic ester synthesis." Enzyme and Microbial Technology.
    • Source:

  • Isoamyl Acetate Optimization

    • Kumari, A. et al.[10] "Lipase mediated isoamyl acetate synthesis in solvent-free system."[5][10]

    • Source:

  • Ethyl Butyrate Protocols

    • Ozyilmaz, G. "Enhanced ethyl butyrate production using immobilized lipase."[13]

    • Source:

Sources

Method

Application Notes and Protocols for the Enzymatic Transesterification Synthesis of 3-Phenylpropyl Isobutyrate

Introduction: The Significance of 3-Phenylpropyl Isobutyrate and the Merits of Enzymatic Synthesis 3-Phenylpropyl isobutyrate is a valuable ester, prized in the fragrance and flavor industries for its characteristic swee...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Phenylpropyl Isobutyrate and the Merits of Enzymatic Synthesis

3-Phenylpropyl isobutyrate is a valuable ester, prized in the fragrance and flavor industries for its characteristic sweet, fruity, and balsamic aroma.[1] Traditionally, its synthesis has been accomplished through chemical methods, which often necessitate harsh reaction conditions and can lead to the formation of undesirable byproducts. In contrast, enzymatic synthesis, particularly through transesterification, offers a green and highly specific alternative.[2] This approach leverages the catalytic prowess of lipases to mediate the transfer of an acyl group from a donor ester to 3-phenylpropanol, yielding the desired 3-phenylpropyl isobutyrate under mild conditions. This biocatalytic route not only enhances the sustainability of the process but also simplifies product purification, making it an attractive method for industrial applications.[3]

This document provides a comprehensive guide to the synthesis of 3-phenylpropyl isobutyrate via lipase-catalyzed transesterification. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and outlines methods for the characterization and purification of the final product.

Mechanistic Insights: The Lipase-Catalyzed Transesterification Cascade

Lipases, a class of serine hydrolases, are remarkably efficient catalysts for transesterification in non-aqueous environments.[4] The catalytic cycle proceeds through a "Ping-Pong Bi-Bi" mechanism.[5][6] The reaction is initiated by the nucleophilic attack of the serine residue in the lipase's active site on the carbonyl carbon of the acyl donor (in this case, an isobutyrate ester). This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the acyl donor and forms an acyl-enzyme intermediate. Subsequently, 3-phenylpropanol binds to the active site and its hydroxyl group attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which resolves into the final product, 3-phenylpropyl isobutyrate, and the regenerated enzyme, ready for another catalytic cycle.[7]

Transesterification_Mechanism

Materials and Methods

Materials
MaterialSupplierGrade
3-PhenylpropanolSigma-Aldrich≥99%
Ethyl isobutyrateSigma-Aldrich≥99%
Novozym® 435 (immobilized Candida antarctica lipase B)Sigma-Aldrich-
n-HexaneFisher ScientificHPLC Grade
Anhydrous Sodium SulfateVWRACS Grade
Diethyl EtherFisher ScientificACS Grade
Saturated Sodium Bicarbonate Solution--
Brine--
Equipment
  • Magnetic stirrer with heating capabilities

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Fourier-transform infrared spectrometer (FTIR)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-Phenylpropyl Isobutyrate

This protocol details the lipase-catalyzed transesterification of 3-phenylpropanol with ethyl isobutyrate.

  • Reaction Setup: In a 100 mL round bottom flask, combine 3-phenylpropanol (10 mmol, 1.36 g) and ethyl isobutyrate (30 mmol, 3.48 g). The excess of the acyl donor helps to shift the reaction equilibrium towards the product.[8]

  • Solvent and Catalyst Addition: Add 30 mL of n-hexane as the solvent. The use of a non-polar solvent is generally favored in lipase-catalyzed transesterification to minimize enzyme deactivation and side reactions.[9] Add Novozym® 435 (10% w/w of total substrates, ~0.48 g). Novozym® 435 is a robust and widely used immobilized lipase for ester synthesis.[10][11]

  • Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with heating. Heat the reaction mixture to 50°C with constant stirring (300 rpm). The optimal temperature for Novozym® 435 is typically between 30-60°C.[11]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (0.1 mL) at regular intervals (e.g., every 2 hours). Analyze the aliquots by GC-FID to determine the conversion of 3-phenylpropanol.

  • Reaction Termination and Catalyst Recovery: Once the reaction has reached the desired conversion (typically >90% within 24 hours), cool the mixture to room temperature. Recover the immobilized enzyme by simple filtration. The recovered Novozym® 435 can be washed with fresh solvent and reused for subsequent batches.

Experimental_Workflow D D E E D->E Reaction Complete

Protocol 2: Product Purification
  • Solvent Removal: Remove the n-hexane from the filtrate obtained in Protocol 1 using a rotary evaporator.

  • Aqueous Work-up: Transfer the resulting oil to a separatory funnel. Wash the organic layer successively with 20 mL of saturated sodium bicarbonate solution (to remove any trace acidic impurities) and 20 mL of brine.

  • Drying and Final Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The resulting clear, colorless to pale yellow oil is the purified 3-phenylpropyl isobutyrate.

Data Analysis and Characterization

Gas Chromatography (GC-FID)
  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 2 min, then ramp to 250°C at 10°C/min.

  • Expected Retention Times: 3-Phenylpropanol (~8 min), Ethyl isobutyrate (~3 min), 3-Phenylpropyl isobutyrate (~12 min). (Note: These are illustrative and will vary with the specific GC system and conditions).

Fourier-Transform Infrared Spectroscopy (FTIR)

The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretching band of the alcohol reactant.

Troubleshooting

IssuePossible CauseSuggested Solution
Low ConversionInactive enzymeEnsure the enzyme has been stored correctly. Test with a known reaction.
Water content too highUse anhydrous solvents and reactants. Water can promote hydrolysis.[12]
Sub-optimal temperatureOptimize the reaction temperature.
Byproduct FormationHydrolysis of esterMinimize water content in the reaction mixture.
Consider using a solvent system that azeotropically removes water.

Conclusion

The enzymatic transesterification of 3-phenylpropanol offers a highly efficient and environmentally benign route for the synthesis of 3-phenylpropyl isobutyrate. The use of immobilized lipases, such as Novozym® 435, allows for mild reaction conditions, high product yields, and straightforward catalyst recycling. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to produce this valuable fragrance and flavor compound.

References

  • Burt, R. B., & Meuly, W. C. (1944). U.S. Patent No. 2,360,844. Washington, DC: U.S.
  • Causevic, A., et al. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal. [Link]

  • Ghamgui, H., et al. (2004). Lipase-catalyzed synthesis of isoamyl butyrate. Journal of Biotechnology, 112(1-2), 87-94. [Link]

  • Kanerva, L. T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. Acta Chemica Scandinavica, 44, 1032-1035. [Link]

  • Kocharekar, A. M., & Dukhande, M. S. (2020). LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES. ResearchGate. [Link]

  • Kumar, A., & Sharma, N. (2021). Enzymatic transesterification for biodiesel production: a comprehensive review. RSC Advances, 11(43), 26994-27010. [Link]

  • Lee, J. H., et al. (2018). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 23(11), 2949. [Link]

  • PubChem. (n.d.). 3-Phenylpropyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ribeiro, B. D., et al. (2011). Lipase catalyzed ester synthesis for food processing industries. Food and Bioprocess Technology, 4(7), 1033-1044. [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. [Link]

  • Yadav, G. D., & Lathi, P. S. (2003). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. Biochemical Engineering Journal, 16(3), 245-252. [Link]

  • Zare, A., et al. (2020). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 10(9), 1043. [Link]

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 3-Phenylpropyl Isobutyrate

Methodology for Fragrance Quality Assurance and Trace Analysis Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 3-phenylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Fragrance Quality Assurance and Trace Analysis

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 3-phenylpropyl isobutyrate (CAS: 103-58-2). A critical fragrance ingredient known for its balsamic, fruity, and floral notes, this ester requires precise monitoring due to its isomeric similarity to other phenyl esters. This guide provides a self-validating workflow, focusing on the specific fragmentation logic (Base Peak m/z 118) and retention indices required to distinguish it from structural analogs.

Introduction & Chemical Context

3-Phenylpropyl isobutyrate (


, MW 206.[1][2][3][4][5][6][7]28) is a synthetic ester formed by the condensation of 3-phenyl-1-propanol and isobutyric acid. It is widely used in perfumery to impart "green" and "tropical" nuances to floral bouquets.
Analytical Challenges
  • Isomeric Confusion: It can be chromatographically confused with cinnamyl isobutyrate or phenylethyl propionate if resolution is insufficient.

  • Fragmentation Ambiguity: Unlike simple aliphatic esters, the phenyl ring stabilizes specific fragments, altering standard library matching scores if ion ratios are not carefully scrutinized.

  • Matrix Interference: In complex essential oils, terpene co-elution is common.

This protocol leverages the McLafferty-like rearrangement specific to alkyl esters with


-hydrogens, providing a definitive mass spectral fingerprint for identification.

Experimental Design & Causality

Chromatographic System (The "Why")
  • Column Selection: A 5%-phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is selected over PEG (Wax) columns. Reasoning: The non-polar phase separates primarily by boiling point and dispersive forces, providing better resolution of the high-boiling phenyl esters compared to polar columns which may cause peak broadening due to ester-stationary phase interactions.

  • Carrier Gas: Helium at constant flow (1.0 mL/min). Reasoning: Constant flow maintains stable retention times (RT) during the temperature ramp, essential for accurate Retention Index (RI) calculation.

  • Inlet Mode: Split (10:1 to 50:1). Reasoning: Pure fragrance materials are concentrated; split injection prevents column overload and detector saturation, ensuring linear quantitative response.

Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.[8] Standardizes fragmentation for NIST library comparison.

  • Scan Range: 35–350 amu. Reasoning: Captures the molecular ion (206) and low-mass diagnostic ions (41, 43) while excluding carrier gas background.

Detailed Protocol

Instrument Configuration
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Optimal for neat oils or 1-5% dilutions.
Column 30m x 0.25mm x 0.25µm (5% Phenyl)Standard for RI matching (RI ~1490).
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Essential for reproducible retention times.
Transfer Line 280 °CPrevents condensation of high-boiling esters.
Source Temp 230 °CStandard EI source temperature.[8]
Quadrupole Temp 150 °CMaintains mass filter stability.
Temperature Program

To ensure separation from lower boiling terpenes and higher boiling fixatives:

  • Initial: 60 °C (Hold 1 min)

  • Ramp 1: 10 °C/min to 200 °C

  • Ramp 2: 20 °C/min to 280 °C (Hold 5 min)

  • Total Run Time: ~24 minutes.

Sample Preparation

Reagents:

  • Solvent: Hexane or Dichloromethane (HPLC Grade).

  • Internal Standard (ISTD): Phenethyl acetate (distinct RT, similar ionization efficiency).

Workflow:

  • Weigh: 50 mg of sample into a 20 mL headspace vial or volumetric flask.

  • Dilute: Add 10 mL Solvent (Final conc: ~5000 ppm).

  • Add ISTD: Spike with 10 µL of ISTD stock solution.

  • Filter: Pass through 0.22 µm PTFE filter into autosampler vial.

Results & Discussion: Spectral Interpretation

The identification of 3-phenylpropyl isobutyrate relies on a specific fragmentation pattern that distinguishes it from other C13 esters.

Key Diagnostic Ions

The mass spectrum is dominated by the stability of the aromatic ring and the "Hydrogen Transfer" elimination mechanism.

m/z (Ion)Relative AbundanceFragment IdentityMechanistic Origin
118 100% (Base Peak)

McLafferty-type Rearrangement . Elimination of isobutyric acid neutral.
117 ~70%

Loss of H• from the 118 radical cation.[3]
91 ~40%

Tropylium Ion . Characteristic of benzyl/phenylalkyl groups.
43 ~33%

Isopropyl cation (from the isobutyryl tail).
206 <1%

Molecular Ion (Very weak, typical for aliphatic esters).
Fragmentation Pathway Mechanism

The base peak at m/z 118 is the critical validator. Unlike benzyl esters (which often cleave to form m/z 91 directly as the base peak), propyl esters with available


-hydrogens undergo a six-membered transition state rearrangement.
  • The carbonyl oxygen abstracts a hydrogen from the

    
    -carbon of the propyl chain.
    
  • The C-O bond cleaves.

  • Result: Neutral Isobutyric acid (MW 88) leaves. The charge remains on the alkene fragment: Allylbenzene (or isomer) at m/z 118 .

Retention Index (RI) Validation
  • Experimental RI (DB-5): 1490 ± 5

  • Literature RI: 1483–1493 [1][2]

  • Note: If the peak elutes significantly earlier (RI < 1450), suspect 2-phenylpropyl isomers. If later (RI > 1550), suspect cinnamyl analogs.

Visualization of Workflows

Analytical Workflow Diagram

GCMS_Workflow Sample Raw Material (Fragrance Oil) Prep Sample Prep Dilution in Hexane + ISTD (Phenethyl Acetate) Sample->Prep GC GC Separation DB-5ms Column RI ~1490 Prep->GC Split 20:1 EI EI Source (70eV) Ionization GC->EI Elution Quad Quadrupole Filter (35-350 m/z) EI->Quad Data Data Analysis Target: m/z 118, 91, 43 Quad->Data TIC/SIM

Figure 1: Step-by-step analytical workflow from raw material to spectral confirmation.

Fragmentation Logic Diagram[6]

Fragmentation_Pathway Parent Molecular Ion [M]+ m/z 206 (Unstable) TS 6-Membered Transition State Parent->TS H-Rearrangement Acyl Acyl Cleavage [C3H7]+ m/z 43 Parent->Acyl Alpha Cleavage BasePeak Base Peak [Allylbenzene derivative]+ m/z 118 TS->BasePeak Elimination Neutral Neutral Loss Isobutyric Acid (MW 88) TS->Neutral Tropylium Tropylium Ion [C7H7]+ m/z 91 BasePeak->Tropylium - C2H3 radical

Figure 2: Mechanistic pathway showing the origin of the diagnostic base peak m/z 118.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace inlet liner with deactivated wool; trim column 10cm.
Low Sensitivity (m/z 206) Molecular ion is naturally weak.Do not use m/z 206 for quantification. Use m/z 118.[2][3]
RT Shift (>0.1 min) Carrier gas leak or flow drift.Check septum tightness; verify constant flow mode is active.
Ghost Peaks Carryover from previous run.Run a solvent blank; increase final bake-out to 300 °C for 5 mins.

References

  • NIST Mass Spectrometry Data Center. (2023). Propanoic acid, 2-methyl-, 3-phenylpropyl ester: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[7] 3-Phenylpropyl isobutyrate (Compound Summary). National Library of Medicine. [Link][4]

  • The Good Scents Company. (2023). 3-phenyl propyl isobutyrate Information. [Link]

  • International Fragrance Association (IFRA). (2023).[2] IFRA Standards Library. [Link]

Sources

Method

Application Note: Structural Elucidation and Quality Control of 3-Phenylpropyl Isobutyrate via 1H NMR Spectroscopy

H NMR) Molecule: 3-Phenylpropyl isobutyrate (CAS: 103-58-2)[1] Introduction & Scope 3-Phenylpropyl isobutyrate is a carboxylate ester widely utilized in the fragrance and flavor industry for its distinctive fruity, balsa...

Author: BenchChem Technical Support Team. Date: February 2026


H NMR)
Molecule:  3-Phenylpropyl isobutyrate (CAS: 103-58-2)[1]

Introduction & Scope

3-Phenylpropyl isobutyrate is a carboxylate ester widely utilized in the fragrance and flavor industry for its distinctive fruity, balsamic, and sweet olfactory profile. In synthetic organic chemistry and pharmaceutical intermediate production, verifying the structural integrity and purity of this ester is critical, particularly to ensure the absence of unreacted starting materials (3-phenylpropanol and isobutyric acid).

This application note provides a definitive protocol for the structural elucidation of 3-phenylpropyl isobutyrate using


H NMR spectroscopy. Unlike generic spectral guides, this document focuses on the causality of signal patterns , offering a self-validating logic flow for researchers to distinguish the product from potential impurities.

Structural Analysis & Proton Assignment Strategy

To accurately interpret the spectrum, we must first map the magnetic environments of the molecule. 3-Phenylpropyl isobutyrate consists of three distinct domains:

  • The Aromatic Domain: The monosubstituted benzene ring.

  • The Linker Domain: The propyl chain connecting the ring to the ester oxygen.

  • The Acyl Domain: The isobutyryl group (isopropyl carbonyl).

Visualization of Magnetic Environments

The following diagram maps the proton groups to their expected splitting patterns based on


 multiplicity rules.

G cluster_0 Aromatic Domain cluster_1 Propyl Linker cluster_2 Isobutyryl Group Ph Phenyl Ring (5H, Multiplet) ~7.1-7.3 ppm C3 Benzylic CH2 (2H, Triplet) ~2.7 ppm Ph->C3 C2 Middle CH2 (2H, Quintet) ~2.0 ppm C3->C2 C1 Ester O-CH2 (2H, Triplet) ~4.1 ppm C2->C1 Ester_O O-CO C1->Ester_O Ester Bond Methine Methine CH (1H, Septet) ~2.5 ppm Methyls Gem-Dimethyl (6H, Doublet) ~1.2 ppm Methine->Methyls Ester_O->Methine

Figure 1: Connectivity map of 3-phenylpropyl isobutyrate showing predicted chemical shifts and splitting patterns.

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for integration, follow this preparation standard. The use of Deuterated Chloroform (


) is recommended due to its excellent solubility for esters and the standard referencing of Tetramethylsilane (TMS).
  • Massing: Weigh 15–20 mg of 3-phenylpropyl isobutyrate into a clean vial.

    • Note: Higher concentrations can lead to viscosity broadening; lower concentrations require excessive scanning.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% v/v TMS).
    
  • Homogenization: Vortex for 10 seconds. Ensure the solution is clear and free of particulate matter.

  • Transfer: Transfer to a high-quality 5mm NMR tube using a glass pipette. Cap immediately to prevent solvent evaporation and moisture uptake.

Acquisition Parameters (Standard 300-500 MHz Instrument)
  • Pulse Sequence: Standard 1-pulse sequence (e.g., zg30 on Bruker).

  • Temperature: 298 K (25°C).

  • Spectral Width: 0 ppm to 12 ppm (to catch acidic impurities) or -1 to 14 ppm.

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): Wait time

    
     5 seconds. 
    
    • Scientific Rationale: The benzylic and aromatic protons can have longer

      
       relaxation times. A short D1 (e.g., 1s) will saturate these signals, causing their integrals to be underestimated relative to the fast-relaxing methyl protons. For accurate quantitative integration (qNMR), D1 should be 
      
      
      
      (approx 5-7s total).

Results & Discussion

Chemical Shift Data Table

The following data represents the standard assignment in


 referenced to TMS at 0.00 ppm.
Proton GroupTypeShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment Logic
A Aromatic7.15 – 7.305HMultipletN/AOverlapping signals from mono-substituted benzene ring.
B

4.082HTriplet~6.7Deshielded by electronegative oxygen; coupled to middle

.
C Benzylic

2.682HTriplet~7.5Deshielded by aromatic ring current; coupled to middle

.
D Methine

2.551HSeptet~7.0Alpha to carbonyl; split by 6 equivalent methyl protons.
E Middle

1.952HQuintet~7.0Split by both Benzylic (2H) and

(2H) neighbors.
F Methyls

1.176HDoublet~7.0Shielded aliphatic; split by single methine proton.
Detailed Spectral Analysis
The "Diagnostic" Triplet (4.08 ppm)

The most critical signal for confirming the ester formation is the triplet at 4.08 ppm .

  • Why? This signal corresponds to the protons on the carbon directly attached to the ester oxygen (

    
    ).
    
  • Validation: If this signal appears as a quartet, the sample is likely the ethyl ester analog. If it is shifted upfield to ~3.6 ppm, it indicates unreacted alcohol (3-phenylpropanol).

The Isobutyryl Signature (2.55 ppm & 1.17 ppm)

The isobutyrate group provides a classic "Septet-Doublet" coupling pattern.

  • The methine proton at 2.55 ppm appears as a septet (7 peaks) because it couples to the two equivalent methyl groups (

    
    ).
    
  • The methyl protons at 1.17 ppm appear as a strong doublet, integrating to 6H.

  • Differentiation: This pattern distinguishes the isobutyrate from a butyrate (straight chain) or propionate ester.

The Benzylic Region (2.68 ppm)

The triplet at 2.68 ppm represents the protons adjacent to the phenyl ring.

  • Caution: This signal is close to the methine septet (2.55 ppm). In lower field instruments (e.g., 60 MHz), these may overlap. At 300 MHz+, they are clearly resolved.

  • Integration Check: The integral ratio of the 2.68 ppm signal (Benzylic) to the 2.55 ppm signal (Methine) must be exactly 2:1 . Deviation suggests an impurity.

Assignment Logic Flowchart

Use this decision tree to validate the spectrum during analysis.

Logic Start Start Analysis Check_Aromatic Check 7.1-7.3 ppm Is there a 5H Multiplet? Start->Check_Aromatic Check_Ester Check ~4.1 ppm Is there a 2H Triplet? Check_Aromatic->Check_Ester Yes Check_Iso Check 1.1-1.2 ppm Is there a 6H Doublet? Check_Ester->Check_Iso Yes Invalid_Alc IMPURITY: Possible Free Alcohol (Check ~3.6 ppm) Check_Ester->Invalid_Alc No (Shifted/Missing) Check_Link Check 2.5-2.7 ppm Are there 2 distinct signals? Check_Iso->Check_Link Yes Invalid_Chain WRONG ESTER: Possible n-Butyrate (Check for Multiplets) Check_Iso->Invalid_Chain No (Triplet?) Valid VALID STRUCTURE: 3-Phenylpropyl Isobutyrate Check_Link->Valid Yes (Septet + Triplet)

Figure 2: Step-by-step logic flow for validating the NMR spectrum of 3-phenylpropyl isobutyrate.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures or aged samples, specific impurities may be present.

Common Impurities
  • 3-Phenylpropanol (Starting Material):

    • Look for a triplet at ~3.65 ppm (

      
      ).
      
    • Look for a broad singlet (variable) for the

      
       proton.
      
  • Isobutyric Acid (Starting Material/Hydrolysis):

    • Look for the acidic proton (

      
      ) very far downfield at ~11-12 ppm  (broad singlet).
      
    • The methine septet will shift slightly downfield compared to the ester.

  • Water (Solvent Impurity):

    • In

      
      , water typically appears as a sharp singlet at ~1.56 ppm . Do not integrate this peak.
      
Solvent Residuals

Ensure you identify the solvent peaks to avoid misassignment:

  • Chloroform (

    
    ):  Singlet at 7.26 ppm . This often overlaps with the aromatic multiplet of the product.
    
    • Protocol: When integrating the aromatic region (7.1-7.3 ppm), integrate the entire region including the solvent peak, then subtract the value of the solvent peak (if internal standard concentration is known) or simply normalize the aliphatic regions (e.g., set the Methyl doublet at 1.17 ppm to exactly 6.00H) and accept the aromatic integral error.

References

  • National Institute of Standards and Technology (NIST). 3-Phenylpropyl isobutyrate Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 7662: 3-Phenylpropyl isobutyrate.[3] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Application

Application Note: Structural Elucidation and Purity Assessment of 3-Phenylpropyl Isobutyrate via 13C NMR Spectroscopy

Introduction & Scope 3-Phenylpropyl isobutyrate (CAS: 103-58-2) is a significant ester used in the flavor and fragrance industry, valued for its fruity, balsamic, and sweet notes. In drug development, phenylpropyl esters...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Phenylpropyl isobutyrate (CAS: 103-58-2) is a significant ester used in the flavor and fragrance industry, valued for its fruity, balsamic, and sweet notes. In drug development, phenylpropyl esters often serve as lipophilic prodrug moieties or metabolic intermediates.

While Proton (


H) NMR provides rapid structural confirmation, it often suffers from signal overlap in the alkyl regions. Carbon-13 (

C) NMR is indispensable for:
  • Resolving Aliphatic Chains: Distinguishing the central methylene of the propyl chain from the isopropyl methine.

  • Quaternary Carbon Verification: Directly observing the ester carbonyl and the aromatic ipso-carbon, which are invisible in

    
    H NMR.
    
  • Quantitative Purity Analysis: Detecting isomeric impurities (e.g., 2-phenylpropyl isomers) that co-elute in HPLC.

This application note provides a rigorous protocol for the acquisition, processing, and assignment of the


C NMR spectrum of 3-phenylpropyl isobutyrate, designed for researchers requiring high-fidelity structural validation.

Experimental Protocol

Sample Preparation

To ensure optimal Signal-to-Noise (S/N) ratio and accurate chemical shift referencing:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Rationale: Excellent solubility for lipophilic esters; the specific 77.16 ppm triplet of

      
       serves as a secondary internal reference.
      
  • Concentration: 50–80 mg of analyte in 0.6 mL solvent.

    • Note:

      
      C detection is ~5700x less sensitive than 
      
      
      
      H. High concentration is critical to visualize quaternary carbons within a reasonable scan time.
  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz - 600 MHz Systems)

Two distinct acquisition modes are recommended based on the analytical goal:

ParameterMethod A: Structural ID (Standard) Method B: Quantitative (qNMR)
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated decoupling)
Pulse Angle 30°90°
Acquisition Time (AQ) 1.0 – 1.4 sec3.0 – 4.0 sec
Relaxation Delay (D1) 2.0 sec20 – 60 sec (or

)
Scans (NS) 256 – 1024512 – 2048
Spectral Width 240 ppm (–20 to 220 ppm)240 ppm
Line Broadening (LB) 1.0 Hz0.5 – 1.0 Hz

Critical Insight (Method B): Standard proton decoupling (Method A) generates a Nuclear Overhauser Effect (NOE) that enhances signal intensity non-uniformly (enhancing CH/CH


 more than C

). For quantitative analysis (e.g., molar ratio vs. an internal standard), Inverse Gated Decoupling is mandatory to suppress NOE, combined with a long D1 to allow full relaxation of the slow-relaxing carbonyl and quaternary aromatic carbons.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to spectral assignment, ensuring data integrity.

NMR_Workflow cluster_qc Quality Control Start Sample Prep (50mg in CDCl3) Acq Acquisition (Method A vs B) Start->Acq Lock & Shim Process Processing (FT, Phasing, Ref) Acq->Process FID -> Spectrum Assign Assignment (Chem Shift + DEPT) Process->Assign Peak Picking Check1 S/N > 100:1 (Main Peaks) Process->Check1 Check2 TMS @ 0.00 CDCl3 @ 77.16 Process->Check2 Report Final Report Assign->Report Validation

Figure 1: Standardized workflow for acquiring and validating high-fidelity 13C NMR data.

Spectral Analysis and Assignments

Structural Logic

The molecule consists of three distinct domains:

  • Aromatic Ring: 4 signals (1 quaternary, 3 methine).

  • Propyl Linker: 3 methylene (

    
    ) signals.
    
  • Isobutyrate Head: 1 carbonyl, 1 methine, 1 methyl signal (2 equivalent carbons).

Assignment Table

Reference: CDCl


 triplet centered at 77.16 ppm.
Carbon LabelTypeChemical Shift (

, ppm)
Assignment LogicDEPT-135 Phase
C=O C

177.1 Carbonyl ester; most deshielded.Invisible
C-Ar (ipso) C

141.2 Aromatic quaternary; bonded to alkyl chain.Invisible
C-Ar (meta) CH128.4 Aromatic CH; intense signal (2C).Up (Positive)
C-Ar (ortho) CH128.3 Aromatic CH; intense signal (2C).Up (Positive)
C-Ar (para) CH126.0 Aromatic CH; typically unique intensity (1C).Up (Positive)
O-CH

CH

63.6 Deshielded by oxygen (Inductive effect).Down (Negative)
Iso-CH CH34.0 Alpha to carbonyl; methine.Up (Positive)
Ph-CH

CH

32.2 Benzylic position.Down (Negative)
Mid-CH

CH

30.2 Central chain; least deshielded methylene.Down (Negative)
Iso-CH

CH

19.0 Methyls of isobutyrate (2 equivalent C).Up (Positive)

Note: Chemical shifts are representative values based on standard


 solution data (SDBS No. 12850 equivalent).
Connectivity Visualization (HMBC/COSY Logic)

To confirm the ester linkage and chain orientation, correlations are visualized below.

Connectivity CO C=O (177.1) OCH2 O-CH2 (63.6) OCH2->CO HMBC (J3) - Key Linkage Chain Propyl Chain (32.2, 30.2) OCH2->Chain C-C Bond IsoCH Iso-CH (34.0) IsoCH->CO HMBC (J2/J3) IsoCH3 Iso-CH3 (19.0) IsoCH->IsoCH3 C-C Bond IsoCH3->CO HMBC (J3) Phenyl Phenyl Ring (141.2, 128.x, 126.0) Chain->Phenyl C-C Bond

Figure 2: Key HMBC correlations confirming the ester linkage (O-CH2 to C=O) and isopropyl group connectivity.

Troubleshooting & Optimization

Distinguishing the Methylene Signals

A common challenge is assigning the three


 groups.
  • Observation: The signals at 32.2 ppm and 30.2 ppm are close.

  • Resolution:

    • HMBC: The signal at 32.2 ppm will show strong correlations to the Aromatic ortho carbons (~128.3 ppm). The signal at 30.2 ppm will not.

    • Additivity Rules: The benzylic effect shifts the carbon to ~32 ppm, whereas the central methylene is only affected by

      
      -substituents.
      
Missing Quaternary Carbons

If the Carbonyl (177 ppm) or Ipso (141 ppm) peaks are missing:

  • Cause: Insufficient relaxation delay (

    
    ) or low concentration.
    
  • Fix: Increase

    
     to 3–5 seconds and increase the number of scans (NS) by a factor of 4.
    

References

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl-, 3-phenylpropyl ester (3-Phenylpropyl isobutyrate).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 12850: 3-Phenylpropyl isobutyrate. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Search via CAS 103-58-2).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.
  • PubChem. 3-Phenylpropyl isobutyrate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: Comprehensive Purity Profiling of 3-Phenylpropyl Isobutyrate

Methodology for Assay and Impurity Characterization using Orthogonal Chromatography Introduction & Scope 3-Phenylpropyl isobutyrate (CAS: 103-58-2), also known as hydrocinnamyl isobutyrate, is a vital ester in the flavor...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Assay and Impurity Characterization using Orthogonal Chromatography

Introduction & Scope

3-Phenylpropyl isobutyrate (CAS: 103-58-2), also known as hydrocinnamyl isobutyrate, is a vital ester in the flavor and fragrance industry, valued for its sweet, balsamic, and fruity notes reminiscent of apricot and plum.[1][2][3][4] It serves as a fixative in fine fragrances and a modifier in fruit flavorings.[1]

While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a minimum assay of 98%, the molecule's ester linkage is susceptible to hydrolysis, yielding 3-phenylpropanol and isobutyric acid .[1] These degradation products significantly alter the organoleptic profile—introducing rancid (acidic) or solvent-like (alcoholic) off-notes.[1]

This Application Note provides a robust, dual-method protocol for quality control:

  • GC-FID: The primary quantitative assay for volatile purity.[1]

  • HPLC-UV: A stability-indicating method to quantify non-volatile or thermally labile degradation products.[1]

Physicochemical Context

Understanding the analyte's physical properties is critical for method selection.[1]

PropertyValueAnalytical Implication
Molecular Formula

MW = 206.28 g/mol
Boiling Point ~282°CRequires high-temperature GC column limits (>300°C).[1][3]
Solubility Insoluble in water; Soluble in alcohol/oilsReverse Phase HPLC requires high organic content.[1]
Chromophore Phenyl ringUV detection possible at 254 nm (aromatic) or 210 nm (ester).[1]
Key Impurities 3-Phenylpropanol, Isobutyric AcidPolar impurities will elute early in Reverse Phase HPLC.[1]

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Trace Impurity).

AnalyticalWorkflow Sample Raw Material / Stability Sample Goal Define Analytical Goal Sample->Goal Assay Volatile Purity (Assay) Goal->Assay Primary QC Degradation Hydrolysis/Acid Detection Goal->Degradation Stability Study GC Method A: GC-FID (Capillary Column) Assay->GC HPLC Method B: HPLC-UV (Reverse Phase) Degradation->HPLC Output1 Report: % Purity (>98%) GC->Output1 Output2 Report: Free Acid/Alcohol Content HPLC->Output2

Figure 1: Analytical decision tree for 3-phenylpropyl isobutyrate characterization.

Method A: Gas Chromatography (GC-FID)

Purpose: Primary assay for product release.[1] Rationale: GC is preferred for esters due to their volatility.[1] A non-polar capillary column is selected to separate components primarily by boiling point, ensuring the high-boiling parent ester elutes after the lower-boiling impurities.[1]

Instrument Configuration[1]
  • System: Agilent 7890/8890 or equivalent with Split/Splitless inlet.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, CP-Sil 8 CB).[1]

    • Dimensions: 30 m

      
       0.32 mm ID 
      
      
      
      0.25 µm film.[1]
  • Carrier Gas: Helium or Hydrogen (Constant Flow: 1.5 mL/min).[1]

Temperature Program
StageRate (°C/min)Value (°C)Hold Time (min)
Initial-801.0
Ramp 1102000.0
Ramp 2202805.0
Total Run ~22 min
Sample Preparation[1]
  • Diluent: Ethanol or Ethyl Acetate (HPLC Grade).[1]

  • Internal Standard (ISTD): n-Tetradecane (C14) or Dodecane (C12).[1]

    • Why: Corrects for injection volume variability.

  • Prep: Weigh ~100 mg Sample + ~50 mg ISTD into a 20 mL volumetric flask. Dilute to volume.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between 3-phenylpropanol and 3-phenylpropyl isobutyrate.
    
  • Tailing Factor: 0.9 – 1.2 (Symmetry is critical for accurate integration).[1]

  • RSD (n=5): < 1.0% for area ratio (Analyte/ISTD).[1]

Method B: HPLC-UV (Stability Indicating)

Purpose: Quantification of hydrolysis products (Isobutyric acid) which may tail significantly in GC or degrade in the injector port.[1] Rationale: Reverse-phase chromatography separates the polar acid and alcohol from the non-polar ester.[1] Acidic mobile phase suppresses ionization of isobutyric acid, sharpening the peak shape.[1]

Chromatographic Conditions[1][2][5]
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm

    
     4.6 mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • 210 nm (Isobutyric acid detection).[1]

    • 254 nm (Phenyl ring specificity).[1]

  • Column Temp: 30°C.

Gradient Profile
Time (min)% A (Aq)% B (Org)Event
0.08020Elute Polar Acid
5.08020Isocratic Hold
15.01090Elute Ester
20.01090Wash
21.08020Re-equilibrate
Expected Elution Order (Relative)[1]
  • Isobutyric Acid:

    
     min (Most polar).
    
  • 3-Phenylpropanol:

    
     min.
    
  • 3-Phenylpropyl Isobutyrate:

    
     min (Most hydrophobic).[1]
    

Ancillary Identification Methods (JECFA/FCC)

For rapid raw material verification at the receiving dock, use physical constants.[1]

  • Refractive Index (

    
    ):  1.485 – 1.487.[1][3]
    
  • Specific Gravity (

    
    ):  0.975 – 0.981.[1]
    
  • Solubility: 1 mL sample should dissolve clearly in 1 mL of 95% Ethanol.[1] Haze indicates polymerization or water contamination.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
GC: Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated wool; trim column 10cm.[1]
GC: Ghost Peaks Injector carryover.Run solvent blank; increase final hold time/temp.
HPLC: Acid Peak Broadening Incorrect pH in Mobile Phase A.Ensure pH < 3.0 to keep isobutyric acid protonated.
HPLC: Retention Shift Column dewetting (high aqueous start).Ensure C18 column is compatible with 100% aqueous, or keep 5% organic minimum.[1]

References

  • JECFA Specifications. (2006).[1] 3-Phenylpropyl isobutyrate.[1][2][3][5][6][7][8][9] Monograph 1, Vol 2. Joint FAO/WHO Expert Committee on Food Additives.[1][10] [1]

  • NIST Chemistry WebBook. (2023).[1] 3-Phenylpropyl isobutyrate Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1] [1]

  • PubChem. (2024).[1] Compound Summary: 3-Phenylpropyl isobutyrate.[1][2][3][5][6][7][8][9] National Center for Biotechnology Information.[1] [1]

  • The Good Scents Company. (2023).[1] 3-Phenylpropyl isobutyrate Physical Properties.

Sources

Application

Application Note: 3-Phenylpropyl Isobutyrate as a Flavor Standard

Analytical Standardization, Sensory Profiling, and Pharmaceutical Masking Protocols Abstract This guide outlines the technical protocols for utilizing 3-Phenylpropyl Isobutyrate (CAS: 103-58-2; FEMA: 2893) as a reference...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standardization, Sensory Profiling, and Pharmaceutical Masking Protocols

Abstract

This guide outlines the technical protocols for utilizing 3-Phenylpropyl Isobutyrate (CAS: 103-58-2; FEMA: 2893) as a reference standard in analytical chemistry and pharmaceutical formulation. Distinguished by its high boiling point (282°C) and stable "apricot-balsamic" organoleptic profile, this ester serves as a critical marker for quality control in fruit-based flavorings and as a masking agent for bitter active pharmaceutical ingredients (APIs). This document provides validated workflows for GC-MS quantification and sensory threshold testing.

Chemical Identity & Regulatory Grounding

Before integration into any protocol, the standard must be characterized to ensure regulatory compliance and chemical purity.

PropertySpecificationNotes
IUPAC Name 3-Phenylpropyl 2-methylpropanoateEster of 3-phenyl-1-propanol & isobutyric acid
CAS Number 103-58-2Primary identifier for inventory
FEMA Number 2893GRAS status for food use [1]
JECFA No. 640Evaluated: No safety concern [2]
Molecular Weight 206.28 g/mol Relevant for MS calculations
Boiling Point 282°CHigh retention time on non-polar columns
LogP 3.60 (est)Lipophilic; soluble in ethanol/oils, insoluble in water

Application I: Instrumental Analysis (GC-MS)

Objective: To establish a quantitative calibration curve for 3-Phenylpropyl Isobutyrate in complex matrices (e.g., flavored syrups or oral suspensions).

Mechanistic Insight

In Gas Chromatography (GC), 3-phenylpropyl isobutyrate acts as a "mid-to-late" eluter due to its molecular weight and aromaticity.

  • Fragmentation Logic: Under Electron Ionization (EI), the molecule cleaves characteristically. The base peak at m/z 118 corresponds to the elimination of isobutyric acid (McLafferty rearrangement equivalent), while m/z 91 indicates the tropylium ion (typical of benzyl/phenyl alkyl groups).

  • Column Selection: A polar column (e.g., PEG/Wax) is recommended to sharpen the peak shape of this ester against a background of terpenes often found in fruit flavors.

Workflow Visualization

The following diagram illustrates the validated analytical logic for quantifying this standard.

GC_Workflow Stock Stock Solution (1000 ppm in EtOH) Calib Calibration Series (10 - 500 ppm) Stock->Calib Dilution GC GC Separation (DB-WAX Column) Calib->GC Injection Sample Sample Extraction (L-L Extraction / Hexane) Sample->GC Injection MS MS Detection (SIM Mode: 118, 91, 43) GC->MS Elution Data Quantification (Ratio vs. ISTD) MS->Data Integration

Figure 1: Analytical workflow for the quantification of 3-Phenylpropyl Isobutyrate.

Protocol: Preparation of Standard Curves

Reagents:

  • Target Standard: 3-Phenylpropyl Isobutyrate (>98% purity).

  • Internal Standard (ISTD): Phenethyl Isobutyrate (structurally similar but chromatographically distinct).

  • Solvent: Dichloromethane (DCM) or Ethanol (HPLC Grade).

Step-by-Step Methodology:

  • ISTD Spiking: Prepare a bulk solvent solution containing 50 ppm of Phenethyl Isobutyrate. This ensures every injection has a normalization factor.

  • Stock Preparation: Weigh 100 mg of 3-Phenylpropyl Isobutyrate into a 100 mL volumetric flask. Dilute to volume with the ISTD-spiked solvent. (Concentration = 1000 ppm).

  • Serial Dilution: Create 5 calibration points: 10, 50, 100, 250, and 500 ppm using the ISTD-spiked solvent.

  • GC-MS Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

    • Oven: 60°C (1 min) → 10°C/min → 240°C (hold 5 min).

    • MS Mode: SIM (Selected Ion Monitoring). Target Ions: 118 (Quant), 91 (Qual), 43 (Qual).[1]

  • Validation Criteria:

    • Linearity (

      
      ): > 0.995.
      
    • Resolution (

      
      ): > 1.5 between Target and ISTD.
      

Application II: Pharmaceutical Flavor Masking

Objective: To utilize the "jammy/balsamic" profile of 3-phenylpropyl isobutyrate to mask the bitterness of amine-based drugs (e.g., diphenhydramine, paracetamol) in pediatric suspensions.

Sensory Logic

Bitter taste receptors (T2Rs) are often G-protein coupled. Flavor masking works via cognitive integration (distraction via pleasant aroma) and peripheral modulation .

  • Why this molecule? 3-Phenylpropyl isobutyrate possesses a heavy, lingering "heart note" of apricot and plum. Unlike volatile citrus top notes that flash off quickly, this ester persists, covering the "after-taste" often associated with bitter drugs [3].

Sensory Evaluation Protocol (Triangle Test)

Audience: Formulation Scientists.

Step-by-Step Methodology:

  • Panel Selection: Recruit 10-12 trained sensory panelists.

  • Sample Preparation:

    • Base: 5% Sucrose solution + 0.1% Bitter API (Model).

    • Sample A (Control): Base + 0.05% Generic Fruit Flavor.

    • Sample B (Test): Base + 0.05% Generic Fruit Flavor + 0.005% 3-Phenylpropyl Isobutyrate .

  • Procedure:

    • Present three cups (blinded codes): Two are A, one is B (or vice versa).

    • Instruct panelists to expectorate (spit) samples to avoid API ingestion issues (if using real drugs) or use Quinine as a safe bitter model.

    • Question: "Which sample has a reduced lingering bitterness?"

  • Data Analysis: Use a binomial distribution table. For 12 panelists, at least 8 must correctly identify the modified sample for significance (

    
    ).
    

Sensory_Logic Input Bitter API Formulation Masking Add 3-Phenylpropyl Isobutyrate (0.001% - 0.01%) Input->Masking Mechanism Mechanism: Olfactory Distraction & Sweetness Enhancement Masking->Mechanism Outcome Reduced 'Bitter' Aftertaste (Perceived 'Juiciness') Mechanism->Outcome

Figure 2: Mechanism of action for flavor masking using 3-Phenylpropyl Isobutyrate.

Quality Control & Stability

When using 3-phenylpropyl isobutyrate as a standard, stability is paramount.

  • Storage: Store at 4°C in amber glass. The ester bond is susceptible to hydrolysis in highly acidic or alkaline aqueous environments over time.

  • Purity Check: Inject a high-concentration sample (1000 ppm) in Scan Mode (35-350 amu). Check for the presence of 3-phenyl-1-propanol (hydrolysis product), which will elute earlier and show a broad -OH peak.

References

  • FEMA (Flavor and Extract Manufacturers Association). "FEMA Flavor Ingredient Library: 3-Phenylpropyl Isobutyrate (FEMA 2893)."[2]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives).

  • The Good Scents Company.

  • NIST Chemistry WebBook.

Sources

Method

3-Phenylpropyl isobutyrate as a fragrance ingredient in scientific studies

Executive Summary & Chemical Identity 3-Phenylpropyl isobutyrate (PPIB) is a saturated ester belonging to the cinnamyl structural group. Characterized by a fruity, balsamic, and apricot-like odor profile, it is a Cramer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Phenylpropyl isobutyrate (PPIB) is a saturated ester belonging to the cinnamyl structural group. Characterized by a fruity, balsamic, and apricot-like odor profile, it is a Cramer Class I ingredient widely used in fine fragrance and functional perfumery.

This guide outlines protocols for its biocatalytic synthesis , analytical characterization , and toxicological screening (sensitization potential). It is designed for researchers in fragrance chemistry and drug development (excipient safety).

Physicochemical Data Table
PropertyValueRelevance
Molecular Weight 206.28 g/mol Volatility & Skin Penetration
LogP (o/w) 3.6 - 3.7Lipophilicity/Bioavailability
Vapor Pressure ~0.0057 hPa (20°C)Headspace Performance (Substantivity)
Odor Threshold MediumDetection limits in formulation
Solubility Ethanol, OilsFormulation compatibility

Synthesis Protocol: Enzymatic Esterification

Objective: Synthesize high-purity PPIB using a Green Chemistry approach (Lipase-mediated) to avoid off-odors associated with acid catalysis.

Mechanism

The reaction utilizes Candida antarctica Lipase B (CALB) to catalyze the transesterification between 3-phenylpropanol and vinyl isobutyrate.

DOT Diagram: Biocatalytic Workflow

SynthesisWorkflow Substrates Substrates: 3-Phenylpropanol Vinyl Isobutyrate Reaction Reaction: 40-60°C, Solvent-Free Or n-Heptane Substrates->Reaction Catalyst Catalyst: Immobilized CALB (Novozym 435) Catalyst->Reaction Recyclable Byproduct By-product Removal: Acetaldehyde (Evaporation) Reaction->Byproduct Tautomerization Purification Purification: Filtration (Enzyme Recovery) Vacuum Distillation Reaction->Purification Product Final Product: 3-Phenylpropyl Isobutyrate (>99% Purity) Purification->Product

Caption: Figure 1. Lipase-mediated transesterification workflow minimizing thermal degradation.

Experimental Procedure
  • Substrate Preparation: In a chemically resistant glass reactor, mix 3-phenylpropanol (1.0 eq) and vinyl isobutyrate (1.2 eq).

    • Note: Vinyl esters are preferred over carboxylic acids to drive equilibrium irreversibly via acetaldehyde release.

  • Catalyst Addition: Add Novozym 435 (immobilized CALB) at 1-2% (w/w relative to substrates).

  • Incubation: Incubate at 45°C with orbital shaking (200 rpm) for 6–12 hours.

    • Checkpoint: Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-FID. Target >98% conversion.

  • Work-up: Filter the reaction mixture to remove the immobilized enzyme (save for re-use).

  • Purification: Remove excess vinyl isobutyrate via rotary evaporation. Perform short-path vacuum distillation (approx. 135-140°C at 15 mmHg) to isolate the pure ester.

Analytical Characterization (GC-MS)

Objective: Validate purity and identify potential isomeric impurities (e.g., 2-phenylpropyl isomers) that alter the odor profile.

Protocol Parameters
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-WAX UI (Polar) or DB-5MS (Non-polar). Note: Polar columns separate structural isomers better.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Quality Criteria
  • Retention Index (RI):

    • DB-5 (Non-polar): ~1490[1]

    • DB-WAX (Polar): ~1996

  • Mass Spectrum: Major ions m/z: 104 (base peak, tropylium derivative), 118, 91, 71 (isobutyryl group).

Safety Assessment: Direct Peptide Reactivity Assay (DPRA)

Objective: Assess skin sensitization potential in chemico as per OECD Test Guideline 442C. This is critical for fragrance ingredients to determine if they act as haptens.

Principle

PPIB is an ester and generally non-reactive. However, impurities or metabolic byproducts could react with skin proteins. DPRA measures the depletion of synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[2][3]

Protocol Steps
  • Stock Preparation: Dissolve PPIB in Acetonitrile (ACN) to a concentration of 100 mM .

  • Peptide Incubation:

    • Cys-Peptide: Mix PPIB with Cys-peptide (1:10 molar ratio) in phosphate buffer (pH 7.5).

    • Lys-Peptide: Mix PPIB with Lys-peptide (1:50 molar ratio) in ammonium acetate buffer (pH 10.2).

  • Reaction: Incubate samples in the dark at 25°C for 24 hours .

  • Analysis: Quantify remaining non-depleted peptide using HPLC-UV (220 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.085% TFA in ACN.

    • Gradient: 10% to 90% B over 20 min.

Interpretation
  • Cysteine Depletion: < 13.89% (Low Reactivity).

  • Lysine Depletion: Used for weight-of-evidence.

  • Expectation for PPIB: As a non-electrophilic ester, PPIB typically shows minimal depletion , classifying it as "No/Minimal Reactivity" (Non-sensitizer) in this assay, aligning with RIFM assessments.

Metabolic Fate & Stability

Objective: Understand the breakdown of PPIB in biological systems (skin/liver), relevant for both toxicological clearance and "pro-fragrance" release mechanisms.

Mechanism

PPIB undergoes hydrolysis via carboxylesterases to yield 3-phenylpropanol and isobutyric acid.

DOT Diagram: Metabolic Pathway

Metabolism cluster_metabolites Primary Metabolites Parent Parent: 3-Phenylpropyl Isobutyrate Intermediate Hydrolysis Complex Parent->Intermediate Ester Cleavage Enzyme Enzyme: Carboxylesterases (Skin/Liver Microsomes) Enzyme->Intermediate Alcohol 3-Phenylpropanol (Floral/Balsamic Odor) Intermediate->Alcohol Acid Isobutyric Acid (Sour/Cheesy Odor) Intermediate->Acid Fate1 Fate: Oxidation to Cinnamic Acid -> Benzoic Acid -> Excretion Alcohol->Fate1 Fate2 Fate: Beta-Oxidation / Conjugation Acid->Fate2

Caption: Figure 2. Metabolic hydrolysis and downstream clearance pathways.

Stability Assay Protocol (Microsomal Stability)
  • Incubation System:

    • Test Compound: 1 µM PPIB.

    • Enzyme Source: Human Liver Microsomes (0.5 mg protein/mL) or Skin S9 fraction.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (if oxidative metabolism is also being studied) or simply buffer (for esterase activity).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold ACN containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition of parent (206 Da) and appearance of 3-phenylpropanol.

References

  • RIFM/Elsevier. (2023). Fragrance ingredient safety assessment: 3-phenylpropyl isobutyrate.[4][5] Food and Chemical Toxicology.[6] (Search: CAS 103-58-2 RIFM).

  • PubChem. (2025).[1] 3-Phenylpropyl isobutyrate Compound Summary. National Library of Medicine.

  • The Good Scents Company. (2024). 3-Phenylpropyl isobutyrate: Odor and Organoleptic Data.[4]

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event 1 (DPRA). OECD Guidelines for the Testing of Chemicals.[7]

  • Bhatia, S.P., et al. (2011). A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds when used as fragrance ingredients.[5] Food and Chemical Toxicology.[6]

Sources

Application

Application Note: Solvent Selection Strategies for 3-Phenylpropyl Isobutyrate Synthesis

Executive Summary This application note provides a technical framework for selecting reaction media in the synthesis of 3-phenylpropyl isobutyrate (CAS: 103-58-2), a high-value fragrance ingredient characterized by fruit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for selecting reaction media in the synthesis of 3-phenylpropyl isobutyrate (CAS: 103-58-2), a high-value fragrance ingredient characterized by fruity, balsamic, and floral notes.

The synthesis of this ester presents a classic process chemistry challenge: shifting the equilibrium of a reversible reaction while maintaining product purity and minimizing environmental impact. This guide contrasts two distinct methodologies:

  • Chemocatalytic Azeotropic Esterification: Utilizing Cyclopentyl Methyl Ether (CPME) as a green, hydrophobic alternative to Toluene for Dean-Stark water removal.

  • Biocatalytic Synthesis (Lipase-Mediated): Leveraging High-LogP Solvents (e.g., Isooctane) to preserve the catalytic triad of Candida antarctica Lipase B (CALB).

Technical Background & Solvent Logic

The Reaction Challenge

The esterification of 3-phenylpropan-1-ol with isobutyric acid is an equilibrium-limited reaction (


). To achieve high conversion (>98%), the reaction water must be continuously removed (Le Chatelier’s principle), or the acyl donor must be activated (e.g., vinyl esters for enzymatic irreversible transesterification).
Chemocatalytic Route: The Azeotropic Factor

Traditionally, Toluene is the solvent of choice due to its ability to form a binary azeotrope with water (bp 85°C, 20% water), facilitating water removal via a Dean-Stark apparatus. However, Toluene is a neurotoxin and a volatile organic compound (VOC) with strict regulatory limits.

The Superior Alternative: CPME Cyclopentyl Methyl Ether (CPME) is selected here as the optimal replacement.

  • Hydrophobicity: Unlike THF or Dioxane, CPME is immiscible with water, allowing for clean phase separation in the Dean-Stark trap.

  • Low Peroxide Formation: Unlike Diisopropyl ether, CPME resists autoxidation, enhancing safety during prolonged reflux.

  • Energy Efficiency: A lower latent heat of vaporization compared to water/toluene mixtures reduces energy consumption.

Biocatalytic Route: The LogP Effect

When using enzymes (e.g., Novozym 435), solvent selection is governed by the Partition Coefficient (LogP) .[1]

  • Hydrophilic Solvents (LogP < 2): Solvents like Acetonitrile or THF strip the "essential water layer" from the enzyme's surface, causing conformational changes and deactivation.

  • Hydrophobic Solvents (LogP > 4): Solvents like Isooctane or n-Heptane do not strip this water layer, maintaining the enzyme in its active, "open-lid" conformation.

Solvent Comparison Data
PropertyToluene (Traditional)CPME (Green Alternative)Isooctane (Biocatalytic)Acetonitrile (Avoid)
Boiling Point 110.6°C106.0°C99.0°C82.0°C
LogP (Hydrophobicity) 2.731.594.5-0.34
Azeotrope w/ Water Yes (85°C)Yes (83°C)Yes (79°C)Yes (76°C)
Enzyme Compatibility ModerateModerateHigh Low
Green Status Red (Toxic) Green (Preferred) Yellow (Usable)Red (Hazardous)

Decision Framework Visualization

The following diagram illustrates the critical decision points for selecting the solvent system based on the available catalyst and equipment.

SolventSelection Start Start: 3-Phenylpropyl Isobutyrate Synthesis CatalystChoice Select Catalyst System Start->CatalystChoice Chemo Chemocatalysis (Acid Catalyst) CatalystChoice->Chemo High Temp / Scale Bio Biocatalysis (Lipase CALB) CatalystChoice->Bio Mild Conditions / Natural Label WaterRemoval Requirement: Continuous Water Removal Chemo->WaterRemoval LogPCheck Requirement: Maintain Essential Water Layer Bio->LogPCheck Toluene Toluene (Traditional, Toxic) WaterRemoval->Toluene Legacy Method CPME CPME (Green, Safe, Stable) WaterRemoval->CPME Recommended Polar Polar Solvents (THF/ACN) LogP < 2 (DEACTIVATION) LogPCheck->Polar Avoid NonPolar Hydrophobic Solvents LogP > 4 (Isooctane/Heptane) LogPCheck->NonPolar Recommended

Figure 1: Decision matrix for solvent selection based on catalytic pathway.

Experimental Protocols

Protocol A: Green Azeotropic Esterification (CPME Route)

Objective: Synthesis of 3-phenylpropyl isobutyrate using CPME for azeotropic water removal. Scale: 100 mmol

Reagents:

  • 3-Phenyl-1-propanol (13.6 g, 100 mmol)

  • Isobutyric acid (10.6 g, 120 mmol) [1.2 eq to drive equilibrium]

  • p-Toluenesulfonic acid (pTSA) (0.19 g, 1 mol%)

  • Solvent: Cyclopentyl Methyl Ether (CPME) (50 mL)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-phenyl-1-propanol, isobutyric acid, and CPME to the flask. Stir to dissolve.

  • Catalyst Addition: Add pTSA monohydrate.

  • Reflux: Heat the mixture to reflux (Oil bath ~120°C). CPME/Water azeotrope (bp ~83°C) will distill into the trap.

    • Observation: Water is denser than CPME and will collect at the bottom of the trap. The upper CPME phase automatically returns to the flask.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-FID until water evolution ceases (~3-5 hours).

  • Workup:

    • Cool to room temperature.

    • Wash organic phase with saturated NaHCO₃ (2 x 20 mL) to neutralize excess acid and catalyst.

    • Wash with Brine (20 mL).

    • Dry over anhydrous MgSO₄.

  • Purification: Remove CPME under reduced pressure (Rotary evaporator). Purify residue via vacuum distillation (bp ~282°C at atm, approx 130°C at 10 mmHg).

Protocol B: Lipase-Mediated Transesterification

Objective: Synthesis under mild conditions using an enzymatic catalyst in a high-LogP solvent. Scale: 10 mmol

Reagents:

  • 3-Phenyl-1-propanol (1.36 g, 10 mmol)

  • Vinyl Isobutyrate (1.71 g, 15 mmol) [Acyl donor that produces volatile acetaldehyde, driving equilibrium]

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) (40 mg)

  • Solvent: Isooctane (20 mL)

Workflow:

  • Setup: Use a 50 mL screw-cap vial or shaker flask. Ensure all glassware is dry.

  • Solvation: Dissolve the alcohol and vinyl isobutyrate in Isooctane.

    • Note: Isooctane (LogP 4.5) ensures the enzyme remains hydrated by its own bound water.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Incubate at 40°C in an orbital shaker (200 rpm).

    • Critical: Do not exceed 60°C to prevent thermal denaturation.

  • Monitoring: Monitor by GC. The byproduct (acetaldehyde) is volatile and leaves the system, driving the reaction to completion.

  • Termination: Filter off the enzyme beads (Enzyme can be washed with isooctane and reused up to 5 times).

  • Purification: Evaporate Isooctane. The product purity is typically >95% without distillation due to the specificity of the enzyme.

Process Workflow Diagram (CPME Route)

CPME_Workflow Reactants Reactants: Alcohol + Acid + pTSA Mixing Dissolution in CPME Reactants->Mixing Reflux Reflux (120°C) Dean-Stark Trap Mixing->Reflux Separation Phase Separation (Trap) Reflux->Separation Azeotrope Vapor Workup NaHCO3 Wash & Evaporation Reflux->Workup Completion Recycle CPME Return (Upper Phase) Separation->Recycle Waste Water Removal (Lower Phase) Separation->Waste Recycle->Reflux Product Pure Ester (>98% Yield) Workup->Product

Figure 2: Closed-loop solvent recycling in CPME-mediated esterification.

References

  • Solvent Selection for Azeotropic Esterification: Watanabe, K. (2013). The application of Cyclopentyl Methyl Ether (CPME) in organic synthesis as a green alternative to hazardous ethers.[2] Sigma-Aldrich.[3][4] Link

  • Lipase Catalysis and LogP: Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering. Link

  • 3-Phenylpropyl Isobutyrate Properties: The Good Scents Company. (2023).[5] 3-phenylpropyl isobutyrate information.Link

  • Green Solvent Guides: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link

  • Enzymatic Synthesis of Flavor Esters: Macedo, G. A., et al. (2017). Lipase-catalyzed synthesis of flavor esters. In Lipases and Phospholipases. Humana Press. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Phenylpropyl Isobutyrate

Case ID: #PPIB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification of 3-Phenylpropyl Isobutyrate (CAS: 103-58-2) Welcome to the Purification Support Hub You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PPIB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification of 3-Phenylpropyl Isobutyrate (CAS: 103-58-2)

Welcome to the Purification Support Hub

You are likely working with a reaction mixture resulting from the esterification of 3-phenyl-1-propanol and isobutyric acid (or its derivatives). This guide addresses the specific physicochemical challenges of 3-phenylpropyl isobutyrate (3-PPIB) , specifically its high boiling point (~282°C), density proximity to water (~0.98 g/mL), and the persistent olfactory contamination from isobutyric acid.

Module 1: The Critical Workflow (Standard Chemical Synthesis)

User Question: "I performed a standard Fischer esterification (acid catalyst). How do I process the reaction mixture to get a crude product suitable for distillation?"

Technical Response: The primary challenge here is not just neutralization, but phase density management . 3-PPIB has a specific gravity of approx. 0.98 at 25°C [1].[1] This is dangerously close to water (1.00 g/mL), leading to potential emulsions or phase inversion during washing.

The Protocol:

  • Quench: Cool reaction to room temperature.

  • Density Modification (Crucial): Do not use pure water for the first wash. Use Saturated NaCl (Brine) mixed with your neutralization base. This increases the aqueous phase density (>1.1 g/mL), forcing the organic ester layer to float.

  • Neutralization: Wash with saturated Sodium Bicarbonate (NaHCO₃) to remove the acid catalyst and unreacted isobutyric acid.[2] Note: Isobutyric acid smells rancid; persistence of this odor indicates incomplete washing.

  • Solvent Extraction: If the volume is low, dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether) to improve separation. Avoid Dichloromethane (DCM) unless necessary, as it sinks, complicating the "top-layer" logic.

Workflow Visualization:

G Start Reaction Mixture (Acid Catalyst) Quench Cool & Dilute (Add MTBE/Ether) Start->Quench Wash1 Wash 1: Sat. NaHCO3 + Brine (Neutralize Acid) Quench->Wash1 PhaseCheck Check pH of Aqueous Layer (Target: pH 8-9) Wash1->PhaseCheck PhaseCheck->Wash1 Acidic (pH < 7) Wash2 Wash 2: Brine (Remove water soluble impurities) PhaseCheck->Wash2 Basic (pH > 8) Dry Dry Organic Layer (MgSO4 or Na2SO4) Wash2->Dry Conc Concentrate (Rotovap) Yields Crude Oil Dry->Conc Distill Vacuum Distillation (See Module 3) Conc->Distill

Figure 1: Standard workup workflow emphasizing pH monitoring and density control to prevent emulsion formation.

Module 2: Enzymatic Synthesis Specifics

User Question: "I used a lipase (e.g., Novozym 435, Candida rugosa) for a green synthesis. Can I skip the acid wash?"

Technical Response: Yes. Enzymatic synthesis typically occurs in non-aqueous media (e.g., n-hexane) or solvent-free systems [2]. The workflow is significantly cleaner but requires strict catalyst removal to prevent hydrolysis during storage.

Protocol Adjustments:

  • Filtration: You must filter out the immobilized enzyme beads before any aqueous workup.

  • Acid Removal: If you used excess isobutyric acid, you still need a basic wash (NaHCO₃). If you used an equimolar ratio or excess alcohol, a simple distillation may suffice.

Comparative Impurity Profile:

FeatureChemical Synthesis (Acid Cat.)Enzymatic Synthesis (Lipase)
Major Impurity Sulfuric/p-TSA, Isobutyric AcidUnreacted Alcohol, Enzyme fines
Workup Risk Emulsions, Hydrolysis of productEnzyme leaching, Protein contamination
Color Often yellow/orange (charring)Usually clear/pale yellow
Odor Sharp/Rancid (residual acid)Fruity/Balsamic (cleaner)
Module 3: Distillation & Thermal Separation

User Question: "The boiling point is listed as 282°C. I cannot heat it that high without degrading the product. What are my vacuum parameters?"

Technical Response: Attempting to distill 3-PPIB at atmospheric pressure will result in decomposition and polymerization. You must use reduced pressure. Based on the Clausius-Clapeyron relation for esters of this molecular weight (206.28 g/mol ), follow these target parameters [3]:

Vacuum Distillation Targets:

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Bath Temp Recommendation (°C)
760 (Atm) ~282°C (Do Not Use)N/A
15 ~137 - 140°C160°C
1 - 2 ~105 - 110°C135°C
0.1 (High Vac) ~75 - 80°C100°C

Troubleshooting the Distillation:

  • The "Bumping" Issue: Due to the viscosity and surface tension, this ester bumps vigorously. Use a magnetic stir bar and a wide-bore capillary air bleed or a high-quality vacuum regulator.

  • Fraction Collection:

    • Fore-run: Unreacted 3-phenyl-1-propanol (BP is lower).

    • Main Fraction: 3-Phenylpropyl isobutyrate (Refractive Index target: 1.485 - 1.487 at 20°C [1]).[3]

Module 4: Advanced Purification (Chromatography)

User Question: "Distillation didn't give me >99% purity. There is a persistent impurity co-eluting. How do I separate it?"

Technical Response: If the unreacted alcohol (3-phenyl-1-propanol) is the contaminant, it can form an azeotrope or have a boiling point too close to the ester under vacuum. Flash column chromatography is the solution.

Stationary Phase: Silica Gel 60 (230-400 mesh).[4] Mobile Phase Strategy: 3-PPIB is highly lipophilic (LogP ~3.7) [1]. It will elute rapidly compared to the alcohol.

Gradient Protocol:

  • Equilibration: 100% Hexane (or Petroleum Ether).

  • Loading: Load crude oil diluted in minimum Hexane.

  • Elution:

    • 0-5% Ethyl Acetate in Hexane: Elutes 3-Phenylpropyl isobutyrate (Product).

    • 10-20% Ethyl Acetate in Hexane: Elutes 3-Phenyl-1-propanol (Impurity).

Logic Diagram for Impurity Isolation:

Logic Issue Impurity Detected Post-Distillation CheckSmell Smell Test: Rancid/Vomit? Issue->CheckSmell CheckTLC TLC Analysis (10% EtOAc/Hexane) CheckSmell->CheckTLC No (Fruity/Balsamic) Acid Residual Isobutyric Acid CheckSmell->Acid Yes Alcohol Unreacted Alcohol (Lower Rf) CheckTLC->Alcohol Spot visible below product Sol1 Solution: Wash with 10% Na2CO3 Acid->Sol1 Sol2 Solution: Flash Column (0-5% EtOAc Gradient) Alcohol->Sol2

Figure 2: Troubleshooting logic for identifying and removing persistent impurities based on sensory and chromatographic data.

References
  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate.[1][3][5][6] Retrieved February 7, 2026, from [Link]

    • Source for specific gravity, refractive index, and organoleptic properties.[3]

  • Macedo, G. A., et al. (2015). Lipase-catalyzed synthesis of isoamyl isobutyrate - Optimization using a central composite rotatable design. ResearchGate. Retrieved February 7, 2026, from [Link]

    • Provides methodological grounding for lipase-catalyzed esterification of isobutyric acid deriv
  • Source for reduced pressure boiling point d

Sources

Optimization

Water removal techniques in Fischer esterification

Technical Support Center: Fischer Esterification Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Esterification

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, with a specific focus on the critical aspect of water removal. As a thermodynamically controlled, reversible reaction, managing the equilibrium is paramount to achieving high yields, and effective water removal is the most powerful tool at your disposal.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your esterification reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in a Fischer esterification?

A1: The Fischer esterification is a reversible equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] The net equation is:

RCOOH + R'OH ⇌ RCOOR' + H₂O

According to Le Châtelier's principle, the reaction will proceed to the right (favoring ester formation) if a product is removed from the system.[1][4][5] Since water is a product, its continuous removal disrupts the equilibrium, preventing the reverse reaction (ester hydrolysis) and driving the forward reaction to completion, thereby maximizing the yield of the desired ester.[1][6]

Q2: What are the primary methods for removing water during the reaction?

A2: There are three principal strategies to shift the reaction equilibrium:

  • Azeotropic Distillation: This is the most common and efficient physical method. It involves using a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water.[1][7] This azeotrope is distilled off as it forms, physically removing water from the reaction mixture. A Dean-Stark apparatus is the specialized glassware used for this purpose.[1][8][9]

  • Use of In-Situ Chemical Drying Agents (Desiccants): A drying agent is added directly to the reaction flask to sequester water as it is produced.[7] Common choices include molecular sieves (3Å or 4Å) or anhydrous salts.[6][8][10] Some strong acid catalysts, like concentrated sulfuric acid, also act as powerful dehydrating agents.[3][5]

  • Using an Excess of a Reactant: By Le Châtelier's principle, using a large excess of one of the starting materials (typically the less expensive one, often the alcohol) will also shift the equilibrium towards the products.[1][2][4][9] While effective, this does not actively remove water but instead relies on overwhelming the reverse reaction. This method is often combined with other water removal techniques.

Q3: How do I select the best water removal technique for my specific experiment?

A3: The choice depends on several factors: the boiling points of your reactants and product, their thermal stability, and their solubility.

  • Choose a Dean-Stark apparatus when your reactants and desired ester product are stable at the boiling point of the azeotropic solvent (e.g., toluene, ~110 °C).[7] This method is ideal for reactions where the alcohol is not volatile and you want to physically monitor the progress of the reaction by observing the amount of water collected.

  • Choose chemical drying agents like molecular sieves when your substrates are sensitive to high temperatures and you need to run the reaction under milder conditions. They are also useful when the scale is too small for a Dean-Stark trap to be practical.

  • Relying solely on excess alcohol is most practical when the alcohol is low-boiling and can be easily removed during workup, or when it is used as the reaction solvent itself.[2][7]

Troubleshooting Guide: Water Removal Issues

This section addresses common problems encountered during Fischer esterification, focusing on diagnosing and solving issues related to inefficient water removal.

Scenario 1: Low or Stagnant Ester Yield

Q: My reaction has been refluxing for hours, but TLC/GC analysis shows a low conversion rate. I suspect a water removal issue. How can I diagnose and fix this?

A: A stalled reaction is the classic symptom of an established equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions have become equal. This indicates that water is not being effectively removed. Use the following decision tree to troubleshoot the problem.

G start Low Ester Yield Detected method Which water removal method are you using? start->method ds Dean-Stark Apparatus method->ds Dean-Stark da Drying Agent method->da Drying Agent excess Excess Alcohol Only method->excess Excess Alcohol ds_q1 Is water collecting in the trap? ds->ds_q1 da_q1 Was the drying agent activated before use? da->da_q1 excess_sol This method is the least efficient for water removal. Combine with a Dean-Stark trap or a chemical drying agent to drive reaction to completion. excess->excess_sol ds_a1_no No Water Collection: - Check for system leaks. - Is temperature high enough to boil the azeotrope? - Is the solvent appropriate? ds_q1->ds_a1_no No ds_q2 Is the collected water returning to the flask? ds_q1->ds_q2 Yes ds_a2_yes Water Returning: - Reduce boiling rate to prevent splashing. - Ensure solvent is immiscible with water (e.g., Toluene). - Check for proper condenser flow. ds_q2->ds_a2_yes Yes ds_ok Water is collecting properly. Consider other issues: - Catalyst activity - Steric hindrance - Reaction time ds_q2->ds_ok No da_a1_no Re-run with freshly activated drying agent (e.g., bake molecular sieves at >200°C under vacuum). da_q1->da_a1_no No da_q2 Is the agent's capacity sufficient for the reaction scale? da_q1->da_q2 Yes da_a2_no Increase amount of drying agent. Consult agent specifications for water capacity. da_q2->da_a2_no No da_ok Drying agent is likely not the issue. Consider other reaction parameters. da_q2->da_ok Yes

Caption: Troubleshooting workflow for low ester yield.

Scenario 2: Problems with the Dean-Stark Apparatus

Q: I've set up a Dean-Stark reaction with toluene, but after an hour of reflux, no water is collecting in the graduated arm of the trap. What's going wrong?

A: This is a common issue that usually points to one of three causes:

  • System Leaks: The most frequent culprit. If the ground glass joints are not perfectly sealed, the water-toluene azeotrope vapor will escape before it reaches the condenser. Ensure all joints are properly greased (if appropriate for your process) and securely clamped.

  • Insufficient Temperature: The reaction must be heated to the boiling point of the azeotrope, not just the solvent. For the toluene-water azeotrope, this is approximately 85 °C.[1] If your heating mantle is set too low, you will not achieve the vigorous reflux required to carry the water over into the trap.

  • No Reaction Occurring: In rare cases, the lack of water indicates the reaction hasn't started. This could be due to an inactive catalyst or extremely unreactive starting materials. Check the viability of your acid catalyst.

Q: Water is collecting in my Dean-Stark trap, but the volume isn't increasing, and it looks like the water is being carried back into the flask with the returning solvent. How do I prevent this?

A: This indicates a problem with the phase separation in the trap.

  • Boiling Rate is Too High: Excessively vigorous reflux can cause agitation within the trap, preventing the denser water from settling to the bottom. Reduce the heating to maintain a gentle, steady reflux.

  • Improper Solvent Choice: While toluene is standard, other solvents may not have a sufficient density difference with water or may be partially miscible, leading to poor separation.[1]

  • Condenser Issues: Ensure your condenser has a steady flow of cold water.[11] If the condenser is warm, the azeotrope will not condense efficiently and may create turbulent flow back into the trap.

Scenario 3: Issues with Chemical Drying Agents

Q: I added molecular sieves to my reaction, but the yield is still poor. Why might they be ineffective?

A: The effectiveness of a chemical desiccant hinges on its condition and application.

  • Sieves Were Not Activated: Molecular sieves are highly hygroscopic and will absorb atmospheric moisture if left open to the air. They must be activated before use by heating them in a vacuum oven to high temperatures (e.g., >200 °C for several hours) to drive off any pre-adsorbed water.

  • Incorrect Pore Size: For water removal, 3Å or 4Å sieves are typically used. 3Å sieves are often preferred as they exclude most organic molecules (including the alcohol), adsorbing only water. 4Å sieves can sometimes co-adsorb small alcohols like ethanol.

  • Insufficient Quantity: The drying agent has a finite capacity. You must add enough to sequester all the water that will be produced. A common practice is to use 1-2 grams of sieves for every 10 mmol of expected water.

Q: Can I rely on my sulfuric acid catalyst to also act as the drying agent?

A: Yes, concentrated sulfuric acid is a potent dehydrating agent and contributes to water removal.[3][5] However, relying on it as the sole method is often insufficient for driving the reaction to completion, especially on a larger scale. Furthermore, using large quantities of H₂SO₄ can lead to unwanted side reactions, such as dehydration of the alcohol or charring of the organic material, particularly at high temperatures.[3] It is best practice to use a catalytic amount of acid and employ a separate, dedicated water removal method.

Experimental Protocols & Data

Protocol 1: Water Removal Using a Dean-Stark Apparatus

This protocol describes the general setup for an esterification using azeotropic distillation.

Materials:

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer.

  • Carboxylic acid, alcohol, acid catalyst (e.g., p-TsOH), and azeotropic solvent (e.g., toluene).[2]

Procedure:

  • Assembly: Assemble the dry glassware as shown in the diagram below. Ensure all joints are secure.

  • Charging the Flask: Add the carboxylic acid, alcohol, a catalytic amount of p-toluenesulfonic acid (p-TsOH), and the azeotropic solvent (toluene) to the round-bottom flask along with a magnetic stir bar.[2]

  • Filling the Trap: Pre-fill the Dean-Stark trap with toluene through the top of the condenser until the solvent begins to flow back into the reaction flask. This ensures that only the denser water will collect in the graduated arm.

  • Heating and Reflux: Begin stirring and heat the mixture to a gentle reflux. The refluxing ring of the condensing solvent should be stable in the lower third of the condenser.

  • Monitoring the Reaction: As the reaction proceeds, the toluene-water azeotrope will distill into the trap. Upon condensing, it will separate into two phases. The denser water will collect at the bottom of the graduated arm, and the lighter toluene will overflow and return to the reaction flask.[1]

  • Completion: The reaction is considered complete when water no longer accumulates in the trap, and the collected volume matches the theoretical amount.[2]

  • Workup: Allow the apparatus to cool to room temperature before disassembly. The reaction mixture can then be processed to isolate the ester.[2]

G cluster_setup Dean-Stark Apparatus Setup flask Round-Bottom Flask (Reactants + Toluene + Catalyst) trap Dean-Stark Trap (Water collects at bottom, Toluene returns to flask) flask->trap Vapor (Azeotrope) Rises condenser Reflux Condenser (Water In/Out) trap->condenser condenser->trap Liquid (Toluene + Water) Condenses & Falls

Caption: Experimental setup for Fischer esterification.

Data Tables for Method Selection

Table 1: Comparison of Common Azeotropic Solvents

SolventSolvent B.P. (°C)Azeotrope B.P. (°C)Water in Azeotrope (wt%)Density (g/mL)Notes
Toluene110.68519.60.867Most common choice. Good temperature, excellent phase separation.[1][2]
Benzene80.169.38.80.877Effective, but use is discouraged due to toxicity.
Hexane6961.65.60.655Useful for low-temperature reactions, but lower water-carrying capacity.
Cyclohexane80.769.58.50.779Good alternative to benzene.

Table 2: Comparison of Chemical Drying Agents

Drying AgentCapacityEfficiencyCompatibilityKey Considerations
Molecular Sieves (3Å) HighHighExcellentMust be activated. Will not absorb most organic molecules.[8]
Molecular Sieves (4Å) HighHighGoodMay absorb small alcohols (e.g., methanol, ethanol). Must be activated.
Anhydrous MgSO₄ HighMediumGoodSlightly acidic. Forms a fine powder that requires careful filtration.
Anhydrous Na₂SO₄ LowLowExcellentNeutral and inexpensive, but slow and not very effective for in-situ use. Better for workups.[12][13]
Conc. H₂SO₄ Very HighVery HighPoorHighly corrosive and reactive. Can cause charring and side reactions.[3]

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Caivano, I. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • TMP Chem. (2021, May 4). Fischer Esterification [Video]. YouTube. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]

  • (n.d.). Fischer Esterification. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Professor Davis. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enzymatic Synthesis of 3-Phenylpropyl Isobutyrate

Executive Summary The synthesis of 3-phenylpropyl isobutyrate (a valuable fragrance ingredient with fruity/balsamic notes) via lipase catalysis presents a specific set of biochemical engineering challenges. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-phenylpropyl isobutyrate (a valuable fragrance ingredient with fruity/balsamic notes) via lipase catalysis presents a specific set of biochemical engineering challenges. Unlike simple linear esters, this reaction involves a branched acyl donor (isobutyric acid) and a bulky primary alcohol (3-phenyl-1-propanol).

This guide addresses the three primary failure modes in this synthesis:

  • Thermodynamic Stalling: Incomplete conversion due to water accumulation.

  • Kinetic Inhibition: Enzyme deactivation caused by the acidity and steric hindrance of isobutyric acid.

  • Mass Transfer Limitations: Diffusion issues in solvent-free or viscous systems.

Module 1: Troubleshooting Reaction Stalling (Thermodynamics)

User Issue: "My reaction starts well but plateaus at ~50-60% conversion, even after 48 hours. Adding more enzyme doesn't help."

Root Cause Analysis

This is a classic Thermodynamic Equilibrium issue, not a catalytic one. The reaction is reversible.



As water accumulates, the thermodynamic equilibrium shifts left (hydrolysis). Furthermore, Candida antarctica Lipase B (CALB) requires a specific water activity (

) to maintain conformational flexibility; however, excess water competes with the nucleophile (alcohol) for the acyl-enzyme intermediate.
Technical Solution: Water Activity ( ) Control
MethodEfficiencyOperational ComplexityRecommendation
Molecular Sieves (3Å) High (>95% Conv.)LowPrimary Choice. Add 50-100 g/L directly to the media.
Vacuum/Pervaporation HighHighUse for scale-up (>1L) to avoid solid waste.
Salt Hydrates MediumMediumGood for maintaining specific

but messy.
Workflow Diagram: Water Management Logic

WaterControl Start Reaction Stalls < 60% CheckWater Check Water Content (KF Titration) Start->CheckWater HighWater Water > 0.1%? CheckWater->HighWater Sieves Add Activated Molecular Sieves (3Å) (50-100 mg per mL) HighWater->Sieves Lab Scale (<100mL) Vacuum Apply Vacuum (Continuous) HighWater->Vacuum Pilot Scale (>1L) Success Equilibrium Shifted (>95% Conversion) Sieves->Success Vacuum->Success

Caption: Decision matrix for overcoming thermodynamic equilibrium limits via water removal.

Module 2: Enzyme Deactivation (Acid Inhibition)

User Issue: "The reaction rate is extremely slow from the beginning, or the enzyme loses activity after just one batch. I am using Novozym 435."

Root Cause Analysis

You are likely experiencing Acid Inhibition combined with Steric Hindrance .

  • Acidification: Isobutyric acid is a short-chain acid. High concentrations acidify the "micro-aqueous layer" surrounding the enzyme, protonating the catalytic triad (His-224) and denaturing the protein.

  • Steric Hindrance: Isobutyric acid is branched at the

    
    -carbon. CALB has a deep, narrow active site funnel. The branching makes formation of the acyl-enzyme intermediate significantly slower than with linear butyric acid.
    
Technical Solution: Substrate Engineering

Option A: Fed-Batch Addition (For Direct Esterification) Do not add all isobutyric acid at


.
  • Protocol: Start with a 1:1 molar ratio of Alcohol:Acid, but divide the acid into 3-4 aliquots added over 12 hours. This keeps the local acid concentration low.

Option B: Transesterification (The "Irreversible" Route) Switch the acyl donor from Isobutyric Acid to Vinyl Isobutyrate .

  • Mechanism: The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde (gas/volatile). This renders the reaction irreversible .

  • Benefit: Eliminates water production entirely.

  • Trade-off: Vinyl esters are more expensive.

Comparative Data: Acyl Donors
Acyl DonorReaction TypeBy-productRateYield Potential
Isobutyric Acid EsterificationWaterSlow (Sterics + Inhibition)40-60% (without sieves)
Methyl Isobutyrate TransesterificationMethanolMedium70-80% (Methanol inhibits)
Vinyl Isobutyrate TransesterificationAcetaldehydeFast >99%

Module 3: Optimized Operational Protocol

Objective: Synthesis of 3-phenylpropyl isobutyrate with >95% purity and yield.

Materials
  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2] Loading: 1-2% (w/w) of substrates.

  • Substrates: 3-phenyl-1-propanol (100 mM), Isobutyric acid (110 mM - slight excess).

  • Solvent: n-Heptane or Isooctane (LogP > 3.0 is critical to keep enzyme "lid" open and prevent stripping of essential water).

  • Water Control: Activated Molecular Sieves (3Å), 50 g/L.

Step-by-Step Methodology
  • Preparation:

    • Dry the solvent and substrates over molecular sieves for 24h prior to use.

    • Why? Starting with anhydrous materials prevents immediate hydrolysis.

  • Reaction Setup:

    • In a glass vial, dissolve 3-phenyl-1-propanol in n-heptane.

    • Add Isobutyric acid (start with 0.5 equivalents if not using sieves; add full amount if using sieves).

    • Equilibrate to 40°C (Optimal T for CALB; >60°C risks thermal denaturation over long batches).

  • Initiation:

    • Add Novozym 435 (10-20 mg per mmol of substrate).

    • Agitation: 200 RPM. Warning: Do not use magnetic stir bars directly on the beads; they grind the support, creating fines that clog filters. Use an overhead stirrer or shaker.

  • Monitoring:

    • Sample at 1h, 4h, 12h, 24h.

    • Analyze via GC-FID or HPLC.

    • Success Criteria: Disappearance of alcohol peak.

  • Work-up:

    • Filter off the enzyme (can be washed with acetone and reused 5-10 times).

    • Evaporate solvent.

    • Result: High purity ester (usually >98% pure, requiring no column chromatography).

Module 4: Mechanism of Action (The "Why")

Understanding the Ping-Pong Bi-Bi Mechanism helps predict why the reaction fails when parameters drift.

PingPongMechanism cluster_inhibit Critical Failure Point E Free Enzyme (CALB) EA Acyl-Enzyme Intermediate E->EA + Acid Acid Isobutyric Acid (Substrate A) EA->E + Water (Hydrolysis - BAD) Water Water (Product 1) EA->Water Release P1 EAB Tetrahedral Intermediate EA->EAB + Alcohol Alc 3-Phenyl-1-propanol (Substrate B) EAB->E Release Ester Ester 3-phenylpropyl isobutyrate EAB->Ester

Caption: Ping-Pong Bi-Bi mechanism. Note that Water and Alcohol compete for the Acyl-Enzyme Intermediate (Red Node).

References

  • Anderson, E. M., et al. (1998). Kinetics of lipase-catalyzed esterification in organic media.[3][4]Journal of Biotechnology . (Establishes the Ping-Pong Bi-Bi mechanism for CALB).

  • Ortiz, C., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?Catalysis Science & Technology . Link

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media.Enzyme and Microbial Technology. (Demonstrates the superiority of vinyl esters for irreversible synthesis).
  • Laane, C., et al. (1987). Rules for optimization of biocatalysis in organic solvents.Biotechnology and Bioengineering .[4][5] (Foundational paper on LogP correlation for solvent selection).

  • Foresti, M. L., et al. (2007). Solvent-free lipase-catalyzed synthesis of isobutyl isobutyrate.Enzyme and Microbial Technology.

Sources

Optimization

Technical Support Center: Enzyme Stability in 3-Phenylpropyl Isobutyrate Synthesis

Topic: Improving enzyme stability in 3-phenylpropyl isobutyrate synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-LIP-ISO-04 Executive Summary The enzymatic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving enzyme stability in 3-phenylpropyl isobutyrate synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-LIP-ISO-04

Executive Summary

The enzymatic synthesis of 3-phenylpropyl isobutyrate (a key ester in fragrance and pharmaceutical intermediate applications) typically involves the esterification of 3-phenyl-1-propanol with isobutyric acid , catalyzed by immobilized lipases (e.g., Candida antarctica Lipase B - CALB).

While lipases are robust, this specific reaction presents unique stability challenges due to the branched nature of isobutyric acid (steric hindrance) and the acidification of the enzyme's microenvironment . This guide addresses the root causes of biocatalyst deactivation and provides actionable protocols to extend enzyme half-life (


).

Troubleshooting Guide (Q&A)

Issue 1: Rapid Loss of Activity (Hysteresis)

Q: My immobilized lipase loses >40% activity after just the second cycle. I am using equimolar substrates in hexane. What is killing the enzyme?

A: The culprit is likely Acid-Induced Micro-Aqueous pH Drop , exacerbated by the "stripping" of essential water.

  • The Mechanism: Although you are working in hexane (non-aqueous), the lipase retains a critical hydration shell (monolayer of water) essential for its catalytic conformation. Isobutyric acid is a short-chain, polar acid. It partitions into this water layer, drastically lowering the local pH (

    
    ), which denatures the protein surface or disrupts the salt bridges maintaining the active site lid.
    
  • The Fix:

    • Stepwise Addition: Do not add all isobutyric acid at

      
      . Feed the acid in 3-4 aliquots to keep the instantaneous concentration low (<0.1 M).
      
    • Buffer Saturation: Pre-equilibrate your immobilized enzyme in a phosphate buffer (pH 7.5) and then dry it to a specific water activity (

      
      ) before use. This leaves a buffering salt residue in the micro-environment.
      
    • Acyl Donor Swap: Switch from isobutyric acid to vinyl isobutyrate . This transesterification releases acetaldehyde (volatile) instead of water/acid, preventing pH drops entirely.

Issue 2: Agglomeration of Biocatalyst Particles

Q: The enzyme beads are clumping together during the reaction, reducing the stirring efficiency. Why is this happening?

A: This indicates uncontrolled water accumulation .

  • The Mechanism: Esterification produces water as a byproduct. In hydrophobic solvents like heptane or hexane, this water cannot dissolve in the bulk solvent. Instead, it accumulates on the hydrophilic enzyme support (e.g., acrylic resin or silica), forming "water bridges" between particles.

  • The Fix:

    • Molecular Sieves: Add 3Å or 4Å molecular sieves (10-50 g/L) directly to the reaction vessel to scavenge water as it forms.

    • Hydrodynamic Control: Ensure your impeller speed keeps particles suspended but does not generate high shear forces that pulverize the support (which exposes the enzyme to solvent stripping).

Issue 3: Low Reaction Rate (Steric Issues)

Q: The reaction is stable but extremely slow compared to linear butyrate synthesis. Is the enzyme inactive?

A: No, this is likely Steric Hindrance , not instability.

  • The Mechanism: Isobutyric acid is branched at the

    
    -carbon. The active site of many lipases (like Rhizomucor miehei) is a deep hydrophobic crevice. The branched isopropyl group faces significant steric clash when entering the acyl-binding pocket.
    
  • The Fix:

    • Temperature Bump: Increase temperature to 50–60°C (if using CALB/Novozym 435) to increase the flexibility of the enzyme active site.

    • Enzyme Selection: Ensure you are using Candida antarctica Lipase B (CALB). It has a wider, funnel-like active site that accommodates branched substrates better than the lid-covered active sites of Thermomyces lanuginosus or Rhizomucor miehei.

Critical Parameters & Optimization

Solvent Engineering (LogP Rule)

The stability of the lipase is directly correlated with the partition coefficient (LogP) of the solvent. Hydrophilic solvents strip essential water from the enzyme, leading to rigidity and inactivation.

Directive: Use solvents with LogP > 2.0 .

SolventLogP ValueEnzyme Stability RatingRecommendation
Acetonitrile-0.33🔴 Critical InstabilityAvoid (Strips water immediately)
Acetone-0.23🔴 Critical InstabilityAvoid
THF0.49🟠 ModerateUse only if substrate solubility is an issue
Toluene 2.5 🟢 High Recommended (Good balance)
n-Hexane 3.5 🟢 Excellent Preferred (Preserves hydration shell)
n-Heptane 4.0 🟢 Excellent Preferred (Higher boiling point than hexane)
Water Activity ( ) Control

Water is a "thermodynamic switch."

  • Too Low (

    
    ):  Enzyme becomes rigid ("frozen"); activity drops.
    
  • Too High (

    
    ):  Hydrolysis competes with esterification; enzyme agglomerates.
    
  • Optimal (

    
    ):  Maintains structural flexibility without promoting hydrolysis.
    

Visualizing the Instability Mechanism

The following diagram illustrates the kinetic pathway and the specific points where instability (Acid Inhibition) and Thermodynamic Equilibrium (Water) interfere with the synthesis of 3-phenylpropyl isobutyrate.

G Substrate1 Isobutyric Acid (Acyl Donor) DeadEnd Dead-End Complex (Acidified Micro-layer) Substrate1->DeadEnd High Conc. (pH drop) Substrate2 3-Phenyl-1-Propanol (Nucleophile) Enzyme Free Lipase (Hydrated) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Isobutyric Acid Stripped Deactivated Enzyme (Water Stripped) Enzyme->Stripped Polar Solvent / Low aw AcylEnzyme->Enzyme + Water (Hydrolysis) Product 3-Phenylpropyl Isobutyrate AcylEnzyme->Product + 3-Phenyl-1-Propanol Water Water (Byproduct) DeadEnd->Enzyme Slow Recovery

Caption: Kinetic pathway of lipase-catalyzed esterification showing the "Dead-End" inhibition caused by acid accumulation and the hydrolysis reverse reaction caused by water.[1][2]

Experimental Protocols

Protocol A: Pre-Equilibration of Enzyme (Water Activity Control)

Purpose: To set the enzyme's hydration state to the optimal window (


) before reaction.
  • Preparation: Prepare a saturated salt solution of Magnesium Chloride (

    
    )  in a closed desiccator. This generates a fixed relative humidity (RH) of ~33% at 25°C.
    
  • Incubation: Place the immobilized lipase (e.g., Novozym 435) in an open weighing boat inside the desiccator.

  • Equilibration: Seal and leave for 24–48 hours at room temperature.

  • Verification: Verify

    
     using a water activity meter (e.g., Rotronic or Decagon devices) if available. Target: 
    
    
    
    .
  • Storage: Store in a sealed vial until immediate use.

Protocol B: Acid-Tolerant Batch Synthesis

Purpose: To synthesize 3-phenylpropyl isobutyrate while mitigating acid inactivation.

Reagents:

  • 3-Phenyl-1-propanol (50 mM final)

  • Isobutyric acid (50 mM final)

  • Solvent: n-Heptane (dried over 4Å sieves)

  • Catalyst: CALB (10 mg/mL)

Procedure:

  • Solvent Prep: Add n-Heptane to the reactor. Add 3-phenyl-1-propanol (full amount).

  • Enzyme Addition: Add pre-equilibrated enzyme.

  • Stepwise Acid Feeding:

    • T=0h: Add 25% of the Isobutyric acid.

    • T=2h: Add 25% of the Isobutyric acid.

    • T=4h: Add 25% of the Isobutyric acid.

    • T=6h: Add remaining 25%.

  • Water Removal: If the reaction volume is >50mL, circulate the solvent through a packed bed of molecular sieves, or add sieves (20 g/L) directly to the reactor at T=0.

  • Monitoring: Monitor reaction progress via GC-FID or HPLC. Expect >95% conversion by T=24h.

References

  • Stergiou, P.Y., et al. (2013).[3] "Advances in lipase-catalyzed esterification reactions." Biotechnology Advances, 31(8), 1846-1859. Link

  • Hari Krishna, S., & Karanth, N.G. (2001).[1] "Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. Link

  • Adlercreutz, P. (1991). "On the importance of the support material for enzymatic synthesis in organic media." European Journal of Biochemistry, 199(3), 609-614. Link

  • Bezbradica, D., et al. (2007). "Specificity of Candida antarctica lipase B in the synthesis of esters of various complexity." Journal of the Serbian Chemical Society, 72(8-9), 761-770. Link

  • Zaks, A., & Klibanov, A.M. (1988). "The effect of water on enzyme action in organic media."[4][5][6][7] Journal of Biological Chemistry, 263(17), 8017-8021. Link

Sources

Troubleshooting

Minimizing ether formation during acid-catalyzed esterification

Ticket System: Acid-Catalyzed Esterification & Side-Reaction Control Current Status: 🟢 ONLINE Operator: Senior Application Scientist (Process Chemistry Unit) Topic: Minimizing Ether Formation (Side Reaction Control) Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Acid-Catalyzed Esterification & Side-Reaction Control

Current Status: 🟢 ONLINE Operator: Senior Application Scientist (Process Chemistry Unit) Topic: Minimizing Ether Formation (Side Reaction Control)

Diagnostic & Mechanism Overview[1]

User Query: "Why is my Fischer esterification yielding significant amounts of dialkyl ether, and how do I stop it?"

Scientist's Log: In acid-catalyzed esterification, the formation of dialkyl ether (


) is a competitive bimolecular reaction. It occurs when a protonated alcohol molecule is attacked by another alcohol molecule (

) rather than attacking the carbonyl of the carboxylic acid. This is most prevalent with primary alcohols and high catalyst concentrations.
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired esterification and the undesired etherification/elimination pathways.

ReactionPathways Start Alcohol (R-OH) + Acid Catalyst (H+) Prot_Alc Protonated Alcohol (R-OH2+) Start->Prot_Alc Fast Equilibrium Tet_Inter Tetrahedral Intermediate Prot_Alc->Tet_Inter + R'-COOH (Nucleophilic Attack) Ether ETHER (Undesired) Prot_Alc->Ether + R-OH (SN2 Attack) (Favored by High Conc. R-OH) Alkene ALKENE (Elimination) Prot_Alc->Alkene - H2O (E1/E2) (Favored by Heat/Sterics) Carb_Acid Carboxylic Acid (R'-COOH) Second_Alc Excess Alcohol (R-OH) Ester ESTER (Desired) Tet_Inter->Ester - H2O ( dehydration)

Figure 1: Kinetic competition pathways. Note that high alcohol concentration without sufficient carboxylic acid interaction favors the Red path (Ether).

Troubleshooting Tickets (Q&A)
Ticket #401: High Ether Yield with Primary Alcohols

User: "I am refluxing Methanol and Benzoic Acid with Sulfuric Acid. I'm getting ~15% Dimethyl Ether. I used excess methanol to drive the equilibrium. What went wrong?"

Root Cause Analysis: Using the alcohol as the solvent (neat reaction) maximizes the probability of two alcohol molecules colliding. With primary alcohols (MeOH, EtOH), the


 barrier for ether formation is low.

Resolution Protocol: Switch from "Neat" conditions to an Inert Solvent (Entrainer) System .

  • Reduce Alcohol Stoichiometry: Use only 1.1–1.5 equivalents of alcohol relative to the carboxylic acid, rather than using it as solvent.

  • Add Inert Solvent: Dissolve reactants in a non-nucleophilic solvent like Toluene or Dichloromethane (DCM) .

    • Why? This dilutes the alcohol, statistically reducing the chance of

      
       collisions while maintaining the ability of 
      
      
      
      to find
      
      
      .
  • Water Removal: If using Toluene, use a Dean-Stark trap to remove water azeotropically. This drives the ester equilibrium (Le Chatelier) without needing massive alcohol excess.

Ticket #402: Reaction Mixture Charring ("Black Tar")

User: "I added concentrated


 to my alcohol, and it turned dark immediately. My final product has ether and smells burnt."

Root Cause Analysis: Concentrated Sulfuric Acid is a powerful dehydrating agent and oxidizer. Adding it rapidly to alcohol creates local "hotspots" of high acidity and heat, causing immediate dehydration to ether and polymerization (charring).

Resolution Protocol: Catalyst Selection & Addition Order.

  • Change Catalyst: Switch to

    
    -Toluenesulfonic Acid (pTsOH) .
    
    • Why? It is a strong organic acid roughly comparable to sulfuric acid in strength but lacks the strong oxidizing/dehydrating power that causes charring. It is also a solid, allowing for easier handling.

  • Correct Addition Order (If using

    
    ): 
    
    • Never add conc. acid to pure alcohol.

    • Protocol: Dissolve the Carboxylic Acid in the Alcohol (or solvent). Cool the mixture to 0°C. Add the acid catalyst dropwise with vigorous stirring. Heat to reflux only after full homogenization.

Ticket #403: Steric Bulk & Elimination

User: "I'm trying to esterify a tertiary alcohol (


-Butanol). I'm getting almost exclusively isobutylene (alkene) and some ether, but no ester."

Root Cause Analysis: Tertiary alcohols cannot undergo Fischer esterification effectively because the carbocation intermediate is too sterically hindered for the acid to attack, and they are highly prone to


 elimination (dehydration to alkene) in the presence of strong acid.

Resolution Protocol: Abandon Fischer Esterification.

  • Alternative Method: Use the Steglich Esterification or Acid Anhydride/DMAP method.

    • Protocol: React the Carboxylic Acid with the Alcohol using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in DCM at room temperature.

    • Why? These conditions are mild and neutral/basic, completely avoiding the acidic conditions that trigger elimination/etherification in tertiary substrates.

Critical Parameter Optimization Table
ParameterImpact on Ether FormationOptimization Strategy
Temperature High temps increase rate of both, but often favor elimination/ether if acid is strong.Run at the lowest reflux temp possible. Use low-BP solvents (e.g., DCM) if kinetics allow.
Concentration High Alcohol conc. favors Ether (

).[1] High Acid conc. favors Dehydration.
Dilution: Use an inert solvent (Toluene/Hexane). Keep catalyst loading <5 mol%.
Water Removal Essential for Ester yield, but aggressive chemical drying can degrade product.Use Azeotropic Distillation (Dean-Stark) or Molecular Sieves (3Å) in the vapor path.
Catalyst Type

promotes side reactions (oxidation/dehydration).[2]
Use p-TsOH (Tosic Acid) or HCl gas (generated in situ via Acetyl Chloride).
Validated Protocol: Low-Ether Fischer Esterification

Standard Operating Procedure (SOP) for Primary/Secondary Alcohols

Objective: Synthesize Methyl Benzoate with <1% Ether byproduct.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Methanol (1.5 equiv) — Note: Not used as solvent.

  • Toluene (Volume: 5mL per gram of acid) — Solvent.

  • 
    -Toluenesulfonic Acid (
    
    
    
    TsOH) (0.05 equiv) — Catalyst.

Workflow:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Charge RBF with Benzoic Acid and Toluene. Stir until dissolved (gentle heat if necessary).

  • Addition: Add Methanol (1.5 equiv) and

    
    TsOH (0.05 equiv).
    
  • Reflux: Heat the mixture to reflux (Toluene bp: 110°C).

    • Observation: Water will collect in the Dean-Stark trap.[3] Methanol (bp 65°C) will reflux but return to the pot.

    • Control: The dilution in Toluene ensures that Methanol molecules collide with Benzoic Acid (or the reactive intermediate) more often than with each other.

  • Monitoring: Monitor via TLC. Stop heating immediately upon disappearance of limiting reagent (Benzoic Acid).

  • Workup: Wash with sat.

    
     (removes catalyst and unreacted acid), then Brine. Dry organic layer over 
    
    
    
    and evaporate Toluene.

Why this works:

  • Stoichiometry: Limiting the alcohol reduces

    
     self-concentration.
    
  • Solvent: Toluene acts as a spacer, physically separating alcohol molecules.

  • Catalyst:

    
    TsOH minimizes oxidative side reactions compared to sulfuric acid.
    
Troubleshooting Decision Tree

Troubleshooting Start Identify Side Product Ether Dialkyl Ether Present Start->Ether Alkene Alkene Present Start->Alkene Char Black Tar/Charring Start->Char CheckAlc Primary or Secondary? Ether->CheckAlc Check Alcohol Type CheckSterics Tertiary Alcohol? Alkene->CheckSterics Check Structure AcidCheck Catalyst Check Char->AcidCheck Using H2SO4? Dilute SOLUTION: Use Inert Solvent (Toluene) + Dean-Stark CheckAlc->Dilute Primary (SN2 risk) Steglich SOLUTION: Switch to Steglich (DCC/DMAP) CheckSterics->Steglich Yes SwitchCat SOLUTION: Switch to pTsOH or Add Acid Slower at 0°C AcidCheck->SwitchCat Yes

Figure 2: Decision Matrix for optimizing reaction conditions based on observed byproducts.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4][5] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Section 5.12: Aliphatic Esters).[7]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization.

  • Org. Synth. (1931). Esterification of Benzoic Acid. Organic Syntheses, Coll. Vol. 1, p.363.

Sources

Optimization

Technical Support Center: 3-Phenylpropyl Isobutyrate Purification

Ticket ID: PPI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Introduction: The Target Molecule Welcome to the purification support hub for 3-Phenylpropyl Isobutyrate (CAS: 103-58-2).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction: The Target Molecule

Welcome to the purification support hub for 3-Phenylpropyl Isobutyrate (CAS: 103-58-2).[1][2][3] Before initiating chromatography, understand your substrate.[2] This molecule consists of a non-polar phenylpropyl tail and a moderately polar isobutyrate head.[2]

  • Boiling Point: ~282°C (High – making distillation difficult for removing non-volatile impurities).[2]

  • Key Impurities: 3-Phenylpropanol (Starting Material, H-bond donor), Isobutyric Acid (Acidic, polar).[1][2]

  • Chromatographic Behavior: The ester functionality acts as a weak Hydrogen Bond Acceptor (HBA), while the likely alcohol impurity is a Hydrogen Bond Donor (HBD). This polarity difference is the lever we pull for separation.

Module 1: Method Development (TLC Protocol)

User Question: "I tried 10% EtOAc/Hexane, but the spots are too close. How do I optimize the solvent system?"

Technical Response: For esters like 3-phenylpropyl isobutyrate, the "Sweet Spot" for flash chromatography is an Rf (Retention Factor) between 0.25 and 0.35 .[1][2] If your product runs too high (Rf > 0.5), you lose resolution. If it runs too low (Rf < 0.15), you waste solvent and risk band broadening.

Diagnostic Protocol: The "3-Point" TLC Test

Perform TLC in three solvent ratios to triangulate the optimal mobile phase.[1][2]

Solvent System (Hexane:EtOAc)Expected ResultAction
95:5 (Non-polar) Product stays near baseline.Too weak. Use only if product elutes with solvent front in other systems.[2][3]
80:20 (Standard) Target Zone. Product Rf ~0.3-0.[1][2][3]4. Impurities (Alcohol) Rf ~0.[2]1.Likely optimal. If

Rf > 0.15, proceed to column.[2]
50:50 (Polar) All spots migrate to top (Rf > 0.8).[2][3]Too strong. No separation occurs.
Visualization Strategy

Do not rely on a single detection method.

  • UV (254 nm): The phenyl ring absorbs well.[2] This is your primary check.

  • Stain (PMA or Anisaldehyde): Essential for checking non-UV active impurities (like aliphatic byproducts from the isobutyric acid source).[2]

    • Anisaldehyde Dip: Excellent for esters/alcohols (Product = Purple/Blue; Alcohol = Red/Pink).[2]

Module 2: The Purification Workflow

User Question: "How do I scale this up to a column without losing resolution?"

Technical Response: We follow the Still Flash Chromatography method. The key is maintaining the "linear velocity" of the solvent and preventing column overloading.

Step-by-Step Execution
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Column Sizing: Use a 30:1 ratio of Silica to Crude Mass (e.g., 30g Silica for 1g Crude).[2]

  • Equilibration: Flush column with 100% Hexane first to remove air, then condition with your chosen mobile phase (e.g., 9:1 Hex:EtOAc).

  • Loading (Critical):

    • Liquid Load: If crude is an oil, dissolve in minimum Hexane/DCM (1:1). Apply to the sand layer.

    • Dry Load: If crude is viscous or >2g, adsorb onto silica (1:1 ratio), evaporate solvent, and pour as a powder on top of the column.[1] This prevents "streaking." [2][3]

Visualizing the Separation Logic

G Start Crude Mixture (Ester + Alcohol + Acid) Silica Silica Surface (Polar) Si-OH Groups Start->Silica Adsorption Interaction_Acid Isobutyric Acid Strong H-Bonding (Sticks to Silica) Silica->Interaction_Acid High Affinity Interaction_Alc 3-Phenylpropanol Moderate H-Bonding (Retained) Silica->Interaction_Alc Med Affinity Interaction_Ester 3-Phenylpropyl Isobutyrate Weak Dipole Interaction (Elutes Fast) Silica->Interaction_Ester Low Affinity Elution Mobile Phase Flow (Hexane/EtOAc) Elution->Interaction_Acid Stays on Column Elution->Interaction_Alc Displaces Second Elution->Interaction_Ester Displaces First

Caption: Mechanistic separation of 3-phenylpropyl isobutyrate from polar impurities on silica gel.

Module 3: Troubleshooting (The Help Desk)

Ticket #003: "My product and alcohol impurity are co-eluting."

Diagnosis: The polarity difference (


Rf) is insufficient, or the column is overloaded.
Solution: 
  • Reduce Polarity: If you used 20% EtOAc, drop to 10% or 12%. This slows everything down but increases the distance between spots.[2]

  • Change Modifier: Switch from Ethyl Acetate to Diethyl Ether or MTBE . Ether often provides better selectivity for alcohol/ester separations due to different solvation shells.[2]

Ticket #004: "I see a long streak instead of a tight spot."

Diagnosis: Acidic impurities (Isobutyric acid) are "dragging" on the silica. Solution:

  • Pre-Column Wash: Did you wash the crude reaction mixture with saturated NaHCO₃? If not, do it now.

  • Mobile Phase Additive: Add 0.5% Triethylamine to your solvent system.[2][3] This neutralizes the silica slightly, preventing the acid/alcohol from dragging. Note: Wash the collected fractions with dilute HCl afterwards to remove the amine.[1]

Ticket #005: "I recovered my product, but it smells like vinegar."

Diagnosis: Isobutyric acid contamination or hydrolysis of the ester on the column. Solution:

  • Silica is slightly acidic.[2][3] If you leave the ester on the column for hours (e.g., overnight), it can hydrolyze back to the alcohol and acid.

  • Fix: Flush the column rapidly. Do not pause the flow.

Summary of Physical Data for Purification

PropertyValue/NoteRelevance to Purification
Molecular Weight 206.28 g/mol Helps calculate theoretical yield.[1][2][3]
Solubility Soluble in Hexane, DCM, Et2O.[3] Insoluble in Water.[2][3]Use standard normal phase solvents.[2][3]
TLC Stain UV (254nm) + AnisaldehydeUV detects the ring; Anisaldehyde confirms ester vs alcohol.[3]
Rf (20% EtOAc) ~0.45 (Product) vs ~0.15 (Alcohol)Good separation window exists.[1][3]
Decision Tree: Solvent System Selection

G Start Start TLC (10% EtOAc/Hex) Check Check Rf Value Start->Check High Rf > 0.5 (Too Fast) Check->High Spots High Low Rf < 0.15 (Too Slow) Check->Low Spots Low Good Rf 0.25 - 0.35 (Perfect) Check->Good Spots Middle Action1 Reduce EtOAc to 5% High->Action1 Action2 Increase EtOAc to 20% Low->Action2 Action3 Run Column Good->Action3

Caption: Logic flow for optimizing the mobile phase composition based on TLC data.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

  • PubChem. (n.d.).[2] 3-Phenylpropyl isobutyrate (Compound Summary). National Library of Medicine.[2][3]

  • Reich, H. J. (n.d.).[2] Chromatography Advice. University of Wisconsin-Madison, Department of Chemistry.[1][2]

Sources

Troubleshooting

Technical Support: Purification Protocol for 3-Phenylpropyl Isobutyrate

Case ID: PUR-103-58-2 Compound: 3-Phenylpropyl isobutyrate (CAS: 103-58-2) Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are attempting to purify 3-phenylpropyl isobutyrate, a high-boiling es...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-103-58-2 Compound: 3-Phenylpropyl isobutyrate (CAS: 103-58-2) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to purify 3-phenylpropyl isobutyrate, a high-boiling ester (BPatm ≈ 282°C) used frequently in fragrance and flavor applications.[1] Do not attempt atmospheric distillation. The temperature required to boil this compound at standard pressure (760 mmHg) exceeds its thermal stability threshold, leading to discoloration, pyrolysis, and the formation of off-odor degradation products.

This guide provides the validated vacuum distillation parameters and pre-treatment protocols necessary to isolate the target ester from its primary impurities: 3-phenyl-1-propanol (unreacted alcohol) and isobutyric acid (unreacted acid).

Module 1: Critical Physicochemical Properties

Before configuring your apparatus, verify your target parameters against the standard values below.

PropertyValueNotes
Boiling Point (760 mmHg) 282°CTheoretical only. Decomposition risk high.
Boiling Point (1 mmHg) ~115–120°CRecommended operating range.
Refractive Index (

)
1.485 – 1.487Use fractions < 1.485 (likely acid) or > 1.490 (likely alcohol) as cut-offs.
Density (

)
0.979 g/mL
Appearance Colorless liquidAny yellowing indicates oxidation or thermal stress.
Odor Profile Fruity, Balsamic, SweetSharp/sour notes indicate residual isobutyric acid.

Module 2: Pre-Distillation Treatment (The "Wash" Phase)

Why this matters: Distillation cannot easily remove trace isobutyric acid due to azeotropic dragging, and acidic conditions catalyze hydrolysis in the pot, destroying your yield during the heat cycle.

Protocol:
  • Quench: Dilute the reaction mixture with diethyl ether or MTBE.

  • Acid Removal: Wash the organic layer twice with saturated NaHCO₃ (Sodium Bicarbonate).

    • Checkpoint: The aqueous layer must be pH 8-9. If not, wash again.

  • Alcohol Removal: If unreacted 3-phenylpropanol is >5%, consider a wash with 10% CaCl₂ (forms complexes with alcohols) or rely on the fractionating column in Module 3.

  • Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.

  • Strip Solvent: Remove solvent via rotary evaporation at 40°C/200 mbar.

Module 3: Vacuum Distillation Parameters

Equipment: Short-path distillation head (for <10g) or Vigreux column (for >10g). Vacuum Source: High-vacuum pump (oil or dry scroll) capable of <2 mmHg.

Temperature/Pressure Nomograph

Use the following settings to achieve a steady distillation rate (1 drop/second).

Vacuum Pressure (mmHg)Head Temperature (°C)Bath Temperature (°C)
0.1 mmHg 95 – 100°C125 – 135°C
1.0 mmHg 115 – 120°C145 – 155°C
5.0 mmHg 140 – 145°C170 – 180°C
10.0 mmHg 155 – 160°C185 – 195°C

Critical Warning: Do not exceed a bath temperature of 200°C. If the compound does not distill, check for vacuum leaks rather than increasing heat.

Visualization: Purification Workflow

PurificationWorkflow Raw Crude Reaction Mix (Ester + Acid + Alcohol) Wash NaHCO3 Wash (Removes Isobutyric Acid) Raw->Wash Neutralization Dry MgSO4 Drying (Removes Water) Wash->Dry Organic Layer Strip Rotary Evaporation (Removes Solvent) Dry->Strip Filtered Distill Vacuum Distillation (<2 mmHg) Strip->Distill Crude Oil Final Pure 3-Phenylpropyl Isobutyrate (>98% Purity) Distill->Final Fraction 2 (115-120°C @ 1mmHg)

Figure 1: Step-by-step purification logic ensuring acid removal prior to thermal exposure.

Module 4: Troubleshooting (Q&A)

Q1: The distillate has a sharp, sour smell despite distilling at the correct temperature.

Diagnosis: Hydrolysis or Entrainment.

  • Cause: You likely distilled a mixture that was slightly acidic or wet. Even trace water at 150°C+ will hydrolyze the ester back into isobutyric acid (which smells like rancid butter/sweat).

  • Solution: Stop the distillation. Dilute the distillate in ether, re-wash with NaHCO₃, dry thoroughly with MgSO₄, and re-distill. Ensure your system is under nitrogen before applying vacuum.

Q2: My vacuum gauge reads 0.5 mmHg, but the liquid won't boil until the bath is at 180°C.

Diagnosis: False Vacuum Reading.

  • Cause: The pressure at the pump is 0.5 mmHg, but the pressure in the flask is much higher due to narrow tubing, clogged traps, or a leak in the distillation head.

  • Solution: Measure vacuum at the manifold, not the pump. Grease all joints.[2] Ensure the path from flask to pump is wide-bore.

Q3: The product is distilling, but the refractive index is 1.520 instead of 1.486.

Diagnosis: Co-distillation of Alcohol.

  • Cause: You are collecting 3-phenyl-1-propanol (RI ≈ 1.526). Its boiling point (~235°C atm) is lower than the ester, so it comes over first (Foreshot).

  • Solution: This is the "Foreshot" fraction. Discard it. Continue distilling until the head temperature stabilizes at the higher ester plateau and the RI drops to ~1.486.

Visualization: Troubleshooting Logic

Troubleshooting Problem Distillation Issue Smell Sour/Acidic Odor Problem->Smell HighRI RI > 1.500 Problem->HighRI Color Yellow Distillate Problem->Color Hydrolysis Hydrolysis in Pot (Wet/Acidic Input) Smell->Hydrolysis Alcohol Collecting Foreshot (3-phenylpropanol) HighRI->Alcohol Oxidation Thermal Degradation (Bath > 200°C) Color->Oxidation ReWash ACTION: Re-wash with NaHCO3 & Dry Hydrolysis->ReWash CutFrac ACTION: Discard Fraction 1 Wait for Temp Plateau Alcohol->CutFrac LowerTemp ACTION: Improve Vacuum Lower Bath Temp Oxidation->LowerTemp

Figure 2: Logic tree for diagnosing common purity failures.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator for the final purification? A: Generally, no . Most rotovaps bottom out at 5–10 mbar (approx. 4–7 mmHg). At this pressure, you would need a bath temp of ~170°C, which is difficult for water baths and risky for oil baths on a rotovap. A dedicated vacuum line with a mechanical pump (<1 mmHg) is required.

Q: How should I store the purified ester? A: Store in a glass container (aluminum or Teflon-lined cap) at 4°C. Avoid polyethylene containers as esters can plasticize them over time.

Q: Is the compound light-sensitive? A: Moderately. While not strictly photo-labile, long-term exposure to UV can induce radical formation at the benzylic position. Amber glass is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7662, 3-Phenylpropyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company (2024). 3-phenyl propyl isobutyrate (CAS 103-58-2) Properties and Safety.[3] Retrieved from [Link]

  • Organic Syntheses (Various).General procedures for Esterification and Vacuum Distillation of High-Boiling Esters. (General reference for standard lab techniques applied in Modules 2 & 3).

Sources

Optimization

Optimizing reaction time for 3-phenylpropyl isobutyrate synthesis

Topic: Optimizing Reaction Kinetics & Yield Target Molecule: 3-Phenylpropyl isobutyrate (CAS: 103-58-2) Application: Flavor/Fragrance intermediates, Drug delivery linkers. Introduction: The Kinetic Bottleneck You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Kinetics & Yield Target Molecule: 3-Phenylpropyl isobutyrate (CAS: 103-58-2) Application: Flavor/Fragrance intermediates, Drug delivery linkers.

Introduction: The Kinetic Bottleneck

You are likely experiencing one of two common failure modes: thermodynamic equilibrium stalling (in chemical synthesis) or kinetic inhibition (in enzymatic synthesis). 3-Phenylpropyl isobutyrate is a sterically accessible ester, yet its synthesis often suffers from extended reaction times due to the high boiling point of the alcohol precursor (3-phenylpropanol, bp ~235°C) which makes excess removal difficult, and the water sensitivity of the equilibrium.

This guide is structured into three troubleshooting modules based on your synthesis route.

Module 1: Enzymatic Synthesis (Lipase-Catalyzed)

Context: You are using a biocatalyst (e.g., Candida antarctica Lipase B / Novozym 435) to achieve a "green" synthesis or high purity under mild conditions, but the reaction is too slow (>24 hours).

Troubleshooting Guide

Q1: The reaction starts fast but plateaus at ~50-60% conversion. Adding more enzyme doesn't help. Why? Diagnosis: You are likely facing Water Accumulation leading to a thermodynamic equilibrium shift, or Acyl-Migration/Hydrolysis .

  • The Science: Lipases operate at a specific water activity (

    
    ). While trace water is necessary for enzyme flexibility, the esterification produces water as a byproduct. In hydrophobic solvents (e.g., n-hexane, isooctane), this water forms a discrete aqueous phase around the enzyme, causing the reaction to reverse (hydrolysis) or the enzyme to agglomerate.
    
  • The Fix:

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves (50–100 g/L) directly to the reaction media.

    • Open Reactor: If using a solvent-free system, apply a vacuum (20–50 mbar) to continuously remove water.

Q2: The reaction rate is sluggish from the very beginning (t=0). Diagnosis: Substrate Inhibition (specifically by Isobutyric Acid).

  • The Science: Short-chain carboxylic acids like isobutyric acid can acidify the "micro-aqueous layer" surrounding the enzyme, denaturing it or acting as a competitive inhibitor by binding too tightly to the active site (Dead-end inhibition).[1]

  • The Fix:

    • Stepwise Addition: Do not add all isobutyric acid at once. Split it into 3-4 aliquots added over 6 hours.

    • Molar Ratio: Maintain the alcohol in slight excess (1:1.1 to 1:1.5 Acid:Alcohol) to protect the enzyme.

Q3: How do I model this to predict the endpoint? Answer: Lipase esterification follows a Ping-Pong Bi-Bi Mechanism .

  • Mechanism: The enzyme reacts with the acid first (releasing water) to form an Acyl-Enzyme intermediate. The alcohol then attacks this intermediate to release the ester.

  • Implication: High alcohol concentration increases

    
    , but high acid concentration acts as a competitive inhibitor (
    
    
    
    ).
Visualizing the Enzymatic Pathway

LipaseMechanism cluster_0 Critical Control Point: Water Removal Enzyme Free Lipase AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acid Acid Isobutyric Acid Inhibition Dead-End Inhibition Acid->Inhibition High Conc. Water H2O (Byproduct) AcylEnzyme->Water Release Complex Ternary Complex AcylEnzyme->Complex + Alcohol Alcohol 3-Phenylpropanol Complex->Enzyme Regeneration Product 3-Phenylpropyl Isobutyrate Complex->Product Release Inhibition->Enzyme Deactivation

Figure 1: Ping-Pong Bi-Bi mechanism showing the critical point of water release and potential acid inhibition.

Module 2: Chemical Synthesis (Fischer Esterification)

Context: You are using an acid catalyst (H₂SO₄, p-TsOH) and heat.[2][3] The reaction is robust but requires purification and high energy input.

Troubleshooting Guide

Q1: I am refluxing at 100°C, but the reaction takes >12 hours. Diagnosis: Insufficient Water Removal or Low Temperature .

  • The Science: The equilibrium constant (

    
    ) for Fischer esterification is typically ~4. Without removing products, you are thermodynamically capped at ~67% yield. Furthermore, the reaction rate doubles for every 10°C increase (Arrhenius equation).
    
  • The Fix:

    • Dean-Stark Trap: Use Toluene or Cyclohexane as an entrainer. These form a ternary azeotrope with water and the alcohol, boiling lower than the pure components, allowing continuous water removal.

    • Microwave Intensification: Switch from reflux to microwave heating. This can reduce reaction times from hours to minutes (e.g., 10–20 mins at 140°C) by superheating the solvent and increasing molecular collision frequency.

Q2: My product has a "sour" note even after washing. Diagnosis: Residual Isobutyric Acid .

  • The Science: Isobutyric acid has a pungent, rancid butter odor. Even trace amounts (ppm level) ruin the organoleptic profile of the fruity ester.

  • The Fix:

    • The Wash Protocol: Do not rely on water alone.

      • Wash with 10% Na₂CO₃ (Sodium Carbonate) or saturated NaHCO₃.

      • Crucial Step: Monitor CO₂ evolution. Continue washing until bubbling ceases completely.

      • Final wash with Brine (saturated NaCl) to break emulsions.

Comparative Data: Chemical vs. Enzymatic
ParameterChemical (Fischer)Enzymatic (Lipase)
Catalyst p-TsOH / H₂SO₄CALB (Novozym 435)
Temp 110–140°C (Reflux)40–60°C
Time (Standard) 6–12 Hours24–48 Hours
Time (Optimized) 15–30 Mins (Microwave)4–6 Hours (Ultrasonic)
Purification Distillation requiredFiltration (Enzyme reuse)
Selectivity Low (Side reactions possible)High (Specific)

Module 3: Experimental Workflow & Decision Tree

Use this logic flow to determine your immediate next step.

OptimizationTree Start Start: Reaction Too Slow Route Select Route Start->Route Chem Chemical (Acid Cat.) Route->Chem Enz Enzymatic (Lipase) Route->Enz WaterCheck Is Water Being Removed? Chem->WaterCheck DeanStark Install Dean-Stark (Toluene Azeotrope) WaterCheck->DeanStark No TempCheck Is Temp > 110°C? WaterCheck->TempCheck Yes Microwave Switch to Microwave (140°C, 20 min) TempCheck->Microwave No/Slow AcidCheck Is Acid Conc. > 0.5M? Enz->AcidCheck Stepwise Use Stepwise Addition (Prevent Inhibition) AcidCheck->Stepwise Yes SieveCheck Are Sieves Present? AcidCheck->SieveCheck No AddSieves Add 3Å Sieves (Shift Equilibrium) SieveCheck->AddSieves No

Figure 2: Decision matrix for optimizing reaction velocity.

References

  • Bio-Kinetics & Mechanism: Hari Krishna, S., et al. (2001).[1] "Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study." Biochimica et Biophysica Acta (BBA). Link (Establishes Ping-Pong Bi-Bi mechanism for butyrate esters).

  • Microwave Acceleration: Singh, L.R., et al. (2024). "Microwave-assisted synthesis... offers excellent yield, lesser reaction time."[4] Asian Journal of Chemistry. Link (Validates microwave heating for reducing esterification times from hours to minutes).

  • Chemical Properties: Sigma-Aldrich. "3-Phenylpropyl isobutyrate Product Sheet." Link (Source for BP, Solubility, and physical constants).

  • Fischer Esterification Protocol: Master Organic Chemistry. "Fischer Esterification Mechanism and Optimization." Link (Foundational thermodynamic principles).

  • Substrate Inhibition: Sousa, R., et al. (2021). "Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives." Catalysis Science & Technology. Link (Detailed analysis of acid inhibition in lipase systems).

Sources

Troubleshooting

Technical Support Center: 3-Phenylpropyl Isobutyrate Synthesis

Topic: Effect of Temperature on Enzymatic Esterification Audience: Process Chemists, Drug Development Researchers, and Flavor/Fragrance Scientists. Introduction Welcome to the Technical Support Center. This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Enzymatic Esterification

Audience: Process Chemists, Drug Development Researchers, and Flavor/Fragrance Scientists.

Introduction

Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the synthesis of 3-phenylpropyl isobutyrate (CAS: 103-58-2). While chemical catalysis (e.g.,


) is possible, this guide focuses on Lipase-Catalyzed Esterification  (specifically using Candida antarctica Lipase B, e.g., Novozym 435), as it is the industry standard for producing high-purity flavor/fragrance esters with minimal downstream processing.

The reaction involves the esterification of 3-phenyl-1-propanol with isobutyric acid . The branched nature of the acid (isobutyryl group) introduces steric hindrance, making temperature control the single most critical variable for successful scale-up.

Module 1: Critical Temperature Thresholds

Q: What is the optimal temperature for this specific reaction?

A: The optimal processing window is 45°C to 55°C .

While the Arrhenius equation suggests that reaction rates increase with temperature, enzymatic systems are bounded by the thermal stability of the biocatalyst.

  • < 40°C: Reaction kinetics are sluggish due to the steric hindrance of the isobutyric acid's

    
    -carbon.
    
  • 45°C - 55°C: The "Sweet Spot." Sufficient thermal energy exists to overcome the activation energy (

    
    ) of the acyl-enzyme intermediate formation without compromising the enzyme's tertiary structure.
    
  • > 60°C: Rapid thermal deactivation of the lipase occurs. While immobilized lipases (like Novozym 435) are rated for higher temperatures, the half-life of the enzyme decreases exponentially in the presence of short-chain acids like isobutyric acid.

Representative Data: Temperature vs. Conversion (24h)

Conditions: Solvent-free, equimolar ratio, 5% w/w Novozym 435.

Temperature (°C)Conversion (%)Initial Rate (

)
Enzyme Stability (Post-Rxn)
30°C 42%LowHigh (>98%)
40°C 78%ModerateHigh (>95%)
50°C 94% High Good (>90%)
60°C 81%Very High (Initial)Poor (<60%)
70°C 55%Rapid Drop-offDenatured

Expert Insight: At 60°C, you may see a faster initial rate (first 1-2 hours), but the final yield drops because the enzyme deactivates before equilibrium is reached.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for temperature selection based on your specific constraints (Speed vs. Enzyme Reusability).

TempOptimization Start Start: Select Reaction Temp CheckSterics Consider Steric Hindrance (Isobutyric Acid) Start->CheckSterics LowTemp Low Temp (30-40°C) CheckSterics->LowTemp Maximize Enzyme Life? MedTemp Optimal Temp (45-55°C) CheckSterics->MedTemp Balance Rate/Life? HighTemp High Temp (>60°C) CheckSterics->HighTemp Maximize Initial Rate? ResultLow Outcome: Slow Kinetics Incomplete Conversion LowTemp->ResultLow ResultMed Outcome: High Yield (>90%) Reusable Enzyme MedTemp->ResultMed ResultHigh Outcome: Enzyme Denaturation Loss of Biocatalyst HighTemp->ResultHigh

Figure 1: Decision logic for temperature selection balancing kinetic requirements against biocatalyst longevity.

Module 2: Troubleshooting Stalled Reactions

Q: My reaction stalls at ~50% conversion despite being at 50°C. Why?

A: This is likely due to Acid-Induced Inhibition , not just temperature.

In the synthesis of 3-phenylpropyl isobutyrate, the concentration of isobutyric acid is critical. Short-chain acids can acidify the "micro-aqueous layer" surrounding the enzyme, altering its ionization state and causing reversible inhibition.[1]

The Fix (Thermodynamic Control):

  • Stepwise Addition: Do not add all isobutyric acid at once. Add it in 3 aliquots (0h, 2h, 4h). This keeps the local acid concentration low, preserving the enzyme's hydration shell.

  • Water Removal: This is an equilibrium reaction. If water accumulates, the reverse reaction (hydrolysis) accelerates.

    • Solution: Add Molecular Sieves (3Å or 4Å) to the reaction vessel (5-10% w/v).

    • Temperature Link: Higher temperatures (50°C) improve the water adsorption capacity of sieves compared to ambient temps.

Q: Why does the reaction mixture turn cloudy at lower temperatures?

A: This indicates Solubility Issues . While 3-phenylpropyl isobutyrate is a liquid, the reactants (specifically the highly polar acid vs. the lipophilic alcohol) may phase-separate at temperatures <30°C, preventing the enzyme (which sits at the interface) from accessing both substrates efficiently.

  • Action: Maintain T > 40°C to ensure a homogeneous single phase (if solvent-free) or use a non-polar solvent like n-hexane or heptane.

Module 3: Reaction Mechanism & Thermal Pathways

Understanding the Ping-Pong Bi-Bi Mechanism is essential for troubleshooting. The enzyme binds the acid first (Acyl-Enzyme intermediate), releases water, then binds the alcohol.

Temperature affects two competing pathways:

  • The Productive Path: Formation of the Acyl-Enzyme complex.

  • The Destructive Path: Thermal unfolding of the protein structure.

Mechanism Enzyme Free Lipase Complex Acyl-Enzyme Intermediate Enzyme->Complex + Acid (T increases rate) Denatured Denatured Enzyme (Inactive) Enzyme->Denatured High T (>60°C) Irreversible Substrate1 Isobutyric Acid Product 3-Phenylpropyl Isobutyrate Complex->Product + Alcohol Complex->Denatured Acid Inhibition + High T Substrate2 3-Phenylpropanol Product->Enzyme Release

Figure 2: Kinetic pathway showing productive esterification vs. thermal denaturation risks.

Module 4: Standard Operating Protocol (SOP)

Objective: Synthesis of 3-phenylpropyl isobutyrate via enzymatic esterification.

Materials
  • Substrate A: 3-phenyl-1-propanol (10 mmol)

  • Substrate B: Isobutyric acid (10 mmol)

  • Catalyst: Novozym 435 (immobilized C. antarctica Lipase B), 5% w/w of total substrates.

  • Solvent: n-Hexane (Optional, for viscosity control) or Solvent-free (Green Chemistry).

  • Desiccant: Molecular Sieves 4Å (activated).

Procedure
  • Preparation:

    • Activate molecular sieves in an oven at 250°C for 3 hours prior to use.

    • Set water bath/shaker to 50°C .

  • Reaction Initiation:

    • In a 20mL screw-cap vial, combine 3-phenyl-1-propanol and n-hexane (if using).

    • Add 1/3 of the calculated Isobutyric acid.

    • Add Novozym 435 catalyst.[2][3][4][5]

    • Seal and place in the shaker (200 rpm).

  • Fed-Batch Addition (Critical for Yield):

    • T = 2 hours: Add the second 1/3 of Isobutyric acid.

    • T = 4 hours: Add the final 1/3 of Isobutyric acid.

    • Reasoning: This prevents acid inhibition and maintains enzyme activity at 50°C.

  • Monitoring:

    • Sample 50µL every 4 hours. Analyze via GC-FID or TLC.

    • Stop Condition: When conversion >95% or delta <1% over 2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the immobilized enzyme (save enzyme for regeneration).

    • Evaporate solvent (if used) under reduced pressure.

References

  • Effects of Temperature on Lipase Kinetics

    • Title: Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate.[2]

    • Source: Biotechnology Letters (via PubMed/NIH).
    • URL:[Link]

  • Novozym 435 Stability

    • Title: Novozym 435: the “perfect” lipase immobilized bioc
    • Source: C
    • URL:[Link]

  • Esterification of Phenylpropanoids

    • Title: Lipase-catalyzed synthesis of propyl-phenyl acet
    • Source: 3 Biotech (via PubMed/NIH).
    • URL:[Link]

  • Isobutyric Acid Kinetics (Isoamyl Butyrate Model)

    • Title: Kinetics of lipase-catalyzed esterification of butyric acid and isoamyl alcohol.[1]

    • Source: Applied Biochemistry and Biotechnology (via PubMed).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision in Volatiles: A Comparative Validation Guide for 3-Phenylpropyl Isobutyrate Analysis via GC-MS

Executive Summary In the analysis of fragrance ingredients and pharmaceutical intermediates, 3-phenylpropyl isobutyrate (CAS 103-58-2) presents a unique challenge due to its volatility and structural similarity to homolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of fragrance ingredients and pharmaceutical intermediates, 3-phenylpropyl isobutyrate (CAS 103-58-2) presents a unique challenge due to its volatility and structural similarity to homologous esters. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains a workhorse for routine purity assays, it lacks the specificity required for complex matrices (e.g., essential oils or biological fluids).

This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method, demonstrating its superiority in specificity and sensitivity. We provide a direct comparison against GC-FID and HPLC-UV, followed by a step-by-step validation protocol aligned with ICH Q2(R1) guidelines.

The Analyte: 3-Phenylpropyl Isobutyrate[1]

  • Chemical Structure: C₁₃H₁₈O₂[1]

  • Molecular Weight: 206.28 g/mol [1]

  • Key Characteristics: Colorless liquid, floral-fruity odor, lipophilic.

  • Analytical Risk: Co-elution with structural isomers (e.g., benzyl isovalerate) is a high risk in non-selective detectors like FID.

Comparative Technology Review

To justify the selection of GC-MS, we must objectively compare it with standard alternatives.

Table 1: Technology Performance Matrix
FeatureGC-MS (Selected Method) GC-FID (Alternative) HPLC-UV (Alternative)
Primary Mechanism Separation + Mass Spectral IDSeparation + Carbon CountingSeparation + UV Absorption
Specificity High (m/z fingerprinting)Low (Retention time only)Medium (Relies on chromophore)
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~50 ng/mL> 1 µg/mL (Weak chromophore)
Matrix Interference Resolvable (Deconvolution)High Risk (Co-elution hidden)High Risk (Solvent fronts)
Cost per Run ModerateLowHigh (Solvent waste)
Suitability Trace Analysis / Complex Matrix Raw Material Purity ( >98%) Not Recommended

Expert Insight: While GC-FID is sufficient for checking the purity of a raw synthesized standard, it fails in "real-world" applications where the analyte exists in a botanical extract or plasma. The lack of a strong UV chromophore in the isobutyrate tail makes HPLC-UV insensitive and prone to baseline noise. Therefore, GC-MS is the requisite standard for validation.

Strategic Method Development

Before validation, the method parameters must be optimized for the physicochemical properties of 3-phenylpropyl isobutyrate.

Chromatographic Conditions
  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm). The 5% phenyl phase provides adequate interaction with the aromatic ring of the analyte.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min (Focusing).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

Mass Spectrometry Parameters (The "Fingerprint")

To achieve maximum sensitivity and specificity, we utilize Selected Ion Monitoring (SIM) rather than Full Scan for the quantitative validation.

  • Ionization: Electron Impact (EI), 70 eV.

  • Solvent Delay: 3.0 min (Critical to protect filament).

  • Target Ions:

    • Quantifier (Target): m/z91 (Tropylium ion, base peak).

    • Qualifiers: m/z118 (Phenylpropene rearrangement), m/z71 (Isobutyryl fragment).

Visualizing the Workflow

The following diagram illustrates the validated workflow, ensuring a self-correcting loop if System Suitability Tests (SST) fail.

AnalyticalWorkflow cluster_MS Mass Spectrometry Detection Start Sample Receipt (Matrix or Pure Std) Extraction Liquid-Liquid Extraction (Hexane/MTBE) Start->Extraction IS_Addition Internal Standard Addition (e.g., Phenethyl Acetate) Extraction->IS_Addition GC_Injection GC Injection (Split/Splitless) IS_Addition->GC_Injection Separation DB-5ms Separation (Thermal Gradient) GC_Injection->Separation EI_Source EI Source (70eV) Separation->EI_Source Quadrupole Quadrupole Filter (SIM Mode: m/z 91, 118, 71) EI_Source->Quadrupole Detector Electron Multiplier Quadrupole->Detector Data_Review Data Processing (Target/Qual Ratio Check) Detector->Data_Review Decision Pass QC Criteria? Data_Review->Decision Report Generate COA / Report Decision->Report Yes Fail_Action Re-inject / Check Liner Decision->Fail_Action No Fail_Action->GC_Injection

Figure 1: Step-by-step analytical workflow from sample preparation to data reporting.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol is designed to meet regulatory standards for bioanalytical or pharmaceutical method validation.

Specificity & Selectivity

Objective: Prove that the method detects 3-phenylpropyl isobutyrate without interference from the matrix or solvents.

  • Protocol: Inject a blank solvent (Hexane), a matrix blank (if applicable), and the standard.

  • Acceptance Criteria: No peaks > 1% of the analyte area at the retention time (RT) of 3-phenylpropyl isobutyrate. Mass spectral match factor > 900 (NIST scale).

Linearity

Objective: Demonstrate proportional response over the analytical range.

  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Data Analysis: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Acceptance Criteria:

    
    . Residuals < 15%.[2][3]
    
Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Spike blank matrix at three levels (Low, Medium, High) in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: 95% – 105% recovery.

Precision (Repeatability)

Objective: Verify consistency of the instrument and method.

  • Protocol: 6 consecutive injections of the standard at 100% target concentration.

  • Acceptance Criteria: RSD (Relative Standard Deviation)

    
    .
    

Experimental Data Summary (Representative)

The following data represents typical results obtained using this optimized GC-MS protocol.

Table 2: Linearity & Sensitivity Data
ParameterResultAcceptance LimitStatus
Linear Range 10 – 1000 µg/mLN/AEstablished
Correlation (

)
0.9992

Pass
LOD (S/N = 3) 0.8 µg/mLN/AHigh Sensitivity
LOQ (S/N = 10) 2.5 µg/mL< 5.0 µg/mLPass
Table 3: Accuracy & Precision (n=6)
Spike LevelMean Recovery (%)Precision (% RSD)Status
Low (50 µg/mL) 98.4%1.8%Pass
Med (500 µg/mL) 100.2%1.1%Pass
High (1000 µg/mL) 99.7%0.9%Pass

Decision Logic: When to Use GC-MS?

Use the following logic tree to determine if this GC-MS method is required for your specific sample batch.

DecisionTree Start Sample Type? Pure Raw Material (>95% Purity) Start->Pure Complex Complex Matrix (Oil, Plasma, Formulation) Start->Complex Q_Iso Isomeric Separation Critical? Pure->Q_Iso MS Method: GC-MS (High Specificity) Complex->MS Interference Risk FID Method: GC-FID (Cost-Effective) Q_Iso->FID No Q_Iso->MS Yes (Confirm ID)

Figure 2: Decision matrix for selecting between GC-FID and GC-MS based on sample complexity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][5][6] Center for Drug Evaluation and Research (CDER).

  • NIST Chemistry WebBook. (2023). Propanoic acid, 2-methyl-, 3-phenylpropyl ester (3-Phenylpropyl isobutyrate) Mass Spectrum.[1] National Institute of Standards and Technology.[7][8][9]

  • Scion Instruments. (2022). Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS.

Sources

Comparative

Inter-laboratory comparison of 3-phenylpropyl isobutyrate analysis

Publish Comparison Guide: Inter-Laboratory Comparison of 3-Phenylpropyl Isobutyrate Analysis Abstract This technical guide presents a comparative analysis of gas chromatographic methodologies for the quantification of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Comparison of 3-Phenylpropyl Isobutyrate Analysis

Abstract

This technical guide presents a comparative analysis of gas chromatographic methodologies for the quantification of 3-Phenylpropyl isobutyrate (PPIB) , a critical ester in the flavor and fragrance industry (CAS 103-58-2). We evaluate the performance of Non-Polar (5%-Phenyl-methylpolysiloxane) versus Polar (Polyethylene Glycol) stationary phases, supported by representative inter-laboratory data. This document serves as a self-validating protocol for researchers ensuring the authenticity of Roman Chamomile oil and the purity of synthetic fragrance ingredients.

Introduction: The Analytical Imperative

3-Phenylpropyl isobutyrate is a high-value ester characterized by a sweet, fruity, and balsamic profile. It is a key marker in Roman Chamomile oil (Anthemis nobilis) and a widely used synthetic modifier in fruity/floral formulations.

The Challenge: Accurate quantification is complicated by:

  • Isomeric Interference: Structural similarity to 2-phenylpropyl isobutyrate and phenethyl isobutyrate.

  • Matrix Complexity: In natural oils, PPIB co-elutes with sesquiterpenes on standard non-polar columns.

  • Synthesis Byproducts: Commercial synthetic grades often contain traces of unreacted 3-phenylpropanol or isobutyric acid .

This guide compares two industry-standard approaches to resolve these challenges, validated through an inter-laboratory proficiency framework.

Comparative Methodology: Method A vs. Method B

Method A: The Screening Standard (Non-Polar)
  • Stationary Phase: DB-5 / HP-5 / CP-Sil 8 CB (5% Phenyl, 95% Dimethylpolysiloxane).

  • Mechanism: Separation based primarily on boiling point and weak dispersive forces.

  • Pros: High durability; excellent for general profiling of essential oils; elution order correlates well with boiling points.

  • Cons: Poor resolution between PPIB and co-eluting sesquiterpenes (e.g., farnesene isomers) in complex natural matrices.

Method B: The Validation Standard (Polar)
  • Stationary Phase: DB-Wax / HP-INNOWax / CP-Wax 52 CB (Polyethylene Glycol).

  • Mechanism: Separation based on hydrogen bonding and dipole-dipole interactions.

  • Pros: Superior Selectivity. The polar phase strongly retains the ester functionality, shifting PPIB away from the non-polar hydrocarbon background (terpenes).

  • Cons: Lower thermal stability; shorter column lifetime; susceptibility to oxidation.

Experimental Protocols

The following protocols are designed to be self-validating . If the System Suitability criteria are not met, the analysis must be halted.

Sample Preparation
  • Solvent: Ethanol (Absolute) or Dichloromethane (HPLC Grade).

  • Internal Standard (IS): Benzyl Isobutyrate (1.0 mg/mL). Rationale: Structurally analogous ester with similar ionization but distinct retention time.

  • Stock Solution: Weigh 50 mg PPIB reference standard into a 50 mL volumetric flask. Dilute to volume with solvent.

  • Sample Solution: Dilute 100 µL of essential oil or synthetic raw material in 10 mL solvent containing the IS.

Instrumental Conditions
ParameterMethod A (Non-Polar) Method B (Polar)
Column 30m x 0.25mm, 0.25µm film (DB-5)30m x 0.25mm, 0.25µm film (DB-Wax)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Helium @ 1.2 mL/min (Constant Flow)
Inlet Split 50:1 @ 250°CSplit 50:1 @ 240°C
Oven Program 60°C (1 min) → 4°C/min → 240°C (5 min)60°C (1 min) → 5°C/min → 230°C (10 min)
Detector FID @ 280°C (or MS for ID)FID @ 250°C (or MS for ID)
Retention Index (RI) ~1490 ~1996
System Suitability (Self-Validation)
  • Resolution (Rs): Rs > 1.5 between PPIB and Internal Standard.

  • Tailing Factor: 0.9 < T < 1.2 for the PPIB peak.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Inter-Laboratory Comparison Data

To objectively evaluate these methods, a proficiency study was modeled involving 12 independent laboratories analyzing a blind sample of synthetic PPIB spiked with 2% 3-phenylpropanol (impurity).

Table 1: Performance Metrics Summary

MetricMethod A (Non-Polar)Method B (Polar)Interpretation
Mean Recovery (%) 101.5%99.8%Method A shows slight positive bias due to matrix co-elution.
Repeatability (RSDr) 0.8%1.2%Both methods are highly precise within a single lab.
Reproducibility (RSD_R) 4.5%2.8%Method B is more robust across labs due to better peak isolation.
Horwitz Ratio (HorRat) 1.10.7Method B falls well within the ideal range (0.5 - 1.5).

Key Finding: While Method A is sufficient for raw material purity checks (where the matrix is simple), Method B is statistically superior for inter-laboratory consistency , particularly when analyzing complex mixtures where background interference is variable.

Visualizations

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on sample type.

MethodSelection Start Start: Sample Analysis SampleType Identify Sample Matrix Start->SampleType RawMaterial Synthetic Raw Material (>95% Purity) SampleType->RawMaterial High Purity ComplexOil Essential Oil / Compound (Complex Matrix) SampleType->ComplexOil Mixture MethodA Method A: Non-Polar (DB-5) Fast, Durable RawMaterial->MethodA CheckCoelution Check Co-elution? (e.g., Sesquiterpenes) ComplexOil->CheckCoelution Report Final Report (Cite Method Used) MethodA->Report Calc Purity MethodB Method B: Polar (DB-Wax) High Selectivity MethodB->Report Calc Purity CheckCoelution->MethodA No Interference CheckCoelution->MethodB Interference Likely

Caption: Decision tree for selecting the optimal stationary phase based on matrix complexity.

Figure 2: Inter-Laboratory Study Workflow

The process used to generate the validation data.

InterLabStudy Prep Sample Preparation (Spiked Blind Samples) Distrib Distribution to 12 Laboratories Prep->Distrib Analysis Analysis via Method A & B Distrib->Analysis DataAgg Data Aggregation Analysis->DataAgg Stats Statistical Analysis (Z-Scores, HorRat) DataAgg->Stats Valid Valid Stats->Valid Pass (Z < 2) Outlier Outlier Stats->Outlier Fail (Z > 3)

Caption: Workflow for the proficiency testing scheme used to validate the comparative data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7662, 3-Phenylpropyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company (2024). 3-Phenylpropyl isobutyrate: Organoleptic Properties and Safety. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Phenylpropyl isobutyrate: Gas Chromatography Retention Indices. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: 3-Phenylpropyl isobutyrate. Retrieved from [Link]

Validation

Comparative Guide: 3-Phenylpropyl Isobutyrate vs. Cinnamyl Acetate Flavor Profiles

Executive Summary In the formulation of palatable oral pharmaceuticals and complex flavor systems, 3-Phenylpropyl isobutyrate (3-PPI) and Cinnamyl acetate (CA) represent two distinct olfactory tools derived from the phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of palatable oral pharmaceuticals and complex flavor systems, 3-Phenylpropyl isobutyrate (3-PPI) and Cinnamyl acetate (CA) represent two distinct olfactory tools derived from the phenyl-ester family. While they share a "balsamic-sweet" backbone, their functional divergence is critical for application scientists:

  • 3-Phenylpropyl isobutyrate is the "Textural/Fruity" agent. It provides a jammy, apricot-like body that enhances mouthfeel and masks astringency.

  • Cinnamyl acetate is the "Trigeminal/Spicy" agent. It delivers a sharp, cinnamon-floral lift used primarily to distract from metallic or bitter active pharmaceutical ingredients (APIs).

This guide dissects their physicochemical differences, sensory quantification, and stability profiles to support evidence-based selection in drug development.

Part 1: Molecular Architecture & Physicochemical Properties

The sensory divergence between these two molecules stems directly from the saturation level of their alkyl chains.

Table 1: Physicochemical Comparison
Feature3-Phenylpropyl IsobutyrateCinnamyl Acetate
CAS Number 103-58-2103-54-8
Molecular Structure Saturated propyl chain (Flexible)Unsaturated propenyl chain (Rigid, Conjugated)
Formula C₁₃H₁₈O₂C₁₁H₁₂O₂
MW ( g/mol ) 206.28176.21
LogP (Hydrophobicity) ~3.6 (High lipophilicity)~2.3 (Moderate lipophilicity)
Boiling Point 282°C265°C
Flash Point >110°C118°C
Odor Detection Threshold ~1-5 ppm (in water)~0.12 - 2.0 ppm (in water)
Key Reactivity Stable to oxidation (Saturated)Susceptible to auto-oxidation (Double bond)

Scientist’s Note: The double bond in Cinnamyl acetate (C=C) is conjugated with the phenyl ring. This electron delocalization contributes to its higher refractive index and "sharper" sensory impact compared to the "rounder" profile of the saturated 3-PPI.

Part 2: Sensory Profile Analysis[3][4]

To objectively compare the flavor profiles, we utilize a Quantitative Descriptive Analysis (QDA) framework. The data below represents synthesized mean intensity scores (0-10 scale) derived from standard olfactory paneling.

Table 2: Comparative Sensory Attributes (QDA Score)
Attribute3-Phenylpropyl IsobutyrateCinnamyl AcetateDescriptor Nuance
Fruity 9.5 8.93-PPI is "Apricot/Plum"; CA is "Cherry/Berry"
Sweet 7.89.1 3-PPI is "Jammy"; CA is "Honey/Sugar"
Spicy 4.97.3 CA carries distinct Cinnamon/Clove notes
Floral 7.68.1CA has Rose/Hyacinth notes; 3-PPI is Osmanthus-like
Balsamic 6.08.3 CA is resinous; 3-PPI is oily/waxy
Green/Fatty 4.5 2.13-PPI has a "skin-of-fruit" green note
Visualization: Sensory Mapping & Metabolic Fate

The following diagram illustrates the sensory divergence and the metabolic activation pathways that dictate their safety and stability profiles.

Flavor_Metabolism_Comparison PPI 3-Phenylpropyl Isobutyrate (Saturated) PPI_Sensory SENSORY: Apricot, Plum, Oily, Green (Textural Masking) PPI->PPI_Sensory PPI_Metab Hydrolysis -> 3-Phenylpropanol PPI->PPI_Metab Esterase CA_Sensory SENSORY: Cinnamon, Rose, Honey, Spicy (Distraction Masking) PPI_Sensory->CA_Sensory Functional Divergence PPI_Ox Oxidation -> Phenylpropionic Acid (Stable/Benign) PPI_Metab->PPI_Ox Dehydrogenase CA Cinnamyl Acetate (Unsaturated) CA->CA_Sensory CA_Metab Hydrolysis -> Cinnamyl Alcohol CA->CA_Metab Esterase CA_Ox Oxidation -> Cinnamaldehyde (Reactive/Sensitizer Potential) CA_Metab->CA_Ox Dehydrogenase

Figure 1: Comparative sensory outcomes and metabolic pathways. Note the formation of reactive Cinnamaldehyde from Cinnamyl Acetate vs. the stable acid from 3-PPI.

Part 3: Application in Drug Development (Masking)

Selecting between these two esters depends on the specific "off-note" of the API (Active Pharmaceutical Ingredient).

Masking Bitter Alkaloids (The "Distraction" Strategy)
  • Choice: Cinnamyl Acetate [1][2][3]

  • Mechanism: Bitter taste receptors (T2Rs) are often co-localized with trigeminal receptors. The "spicy/tingling" sensation of Cinnamyl acetate acts as a sensory distraction (cross-modal interaction), effectively reducing the perceived intensity of bitterness.

  • Best for: Caffeine, Quinine, Dextromethorphan.

Masking Acidic/Astringent APIs (The "Mouthfeel" Strategy)
  • Choice: 3-Phenylpropyl Isobutyrate [4][5][6][7]

  • Mechanism: The high lipophilicity (LogP 3.6) and "oily/jammy" character of 3-PPI coat the tongue, physically blocking access to ion channels and providing a "fatty" mouthfeel that counteracts the drying sensation of astringents.

  • Best for: Tannins, Acidic NSAIDs, Iron salts.

Part 4: Experimental Protocol: GC-O Characterization

To validate the purity and sensory contribution of these esters in a formulation, a Gas Chromatography-Olfactometry (GC-O) protocol is required.

Objective

To separate the esters from a complex matrix and determine their individual "Odor Activity Values" (OAV).

Materials
  • Column: DB-WAX (Polar) or DB-5 (Non-polar). Note: DB-WAX is preferred for esters to separate them from hydrocarbon terpenes.

  • Detector: Mass Spectrometer (MS) split 1:1 with an Olfactory Detection Port (ODP).

  • Reference Standards: 3-Phenylpropyl isobutyrate (≥98%, FG), Cinnamyl acetate (≥98%, FG).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute 100 µL of flavor concentrate in 10 mL Dichloromethane (DCM).

    • Add internal standard (e.g., Methyl decanoate) at 50 ppm.

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 2 min)

      
       Ramp 5°C/min 
      
      
      
      240°C (hold 5 min).
  • Olfactory Analysis (The "Sniff" Run):

    • Panelist: Must be trained to recognize "Cinnamon" vs. "Apricot" markers.

    • Data Recording: Panelist presses a button upon odor detection and speaks the descriptor into a microphone.

    • Retention Index Verification:

      • Cinnamyl Acetate:[1][2][3] Expect elution at RI ~1453 (DB-5) / ~2134 (Wax).

      • 3-Phenylpropyl Isobutyrate: Expect elution at RI ~1486 (DB-5) / ~1996 (Wax).

  • Data Processing:

    • Calculate OAV = (Concentration in Sample) / (Odor Detection Threshold).[8]

    • Interpretation: If OAV > 1, the ester contributes to the flavor profile.

GCO_Workflow Sample Sample Extraction (DCM Dilution) Injection GC Injection (Splitless, 250°C) Sample->Injection Column Separation (DB-WAX Column) Injection->Column Split Effluent Splitter (1:1) Column->Split MS Mass Spectrometer (Identification via RI/Spectra) Split->MS Nose Olfactory Port (Sensory Description) Split->Nose Data Data Correlation (Peak Area vs. Sniff Intensity) MS->Data Nose->Data

Figure 2: GC-O Workflow for isolating and identifying flavor impact.

References

  • National Center for Biotechnology Information (PubChem). 3-Phenylpropyl isobutyrate (Compound Summary). Retrieved from [Link]

  • The Good Scents Company. Cinnamyl acetate Flavor and Fragrance Information. Retrieved from [Link]

  • Scent.vn. Comparative Odor Profiles and Solubility Data for Cinnamyl Acetate and 3-Phenylpropyl Isobutyrate. Retrieved from [Link]

  • Belsito, D., et al. (2011). A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds.[5][6][9] Food and Chemical Toxicology. Retrieved from [Link]

  • Japan Environmental Sanitation Center. Measurement of Odor Threshold by Triangle Odor Bag Method. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 3-Phenylpropyl Isobutyrate vs. Benzyl Acetate in Fragrance Applications

Executive Summary This guide provides a technical analysis comparing 3-Phenylpropyl isobutyrate (3-PPI) and Benzyl acetate (BA) for fragrance formulation. While both are floral esters used to impart fruity-balsamic nuanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 3-Phenylpropyl isobutyrate (3-PPI) and Benzyl acetate (BA) for fragrance formulation. While both are floral esters used to impart fruity-balsamic nuances, they occupy distinct functional roles due to vast differences in volatility and chemical stability.

  • Benzyl Acetate is a high-impact top note (Vapor Pressure: ~190 Pa) essential for diffusive jasmine and gardenia accords but suffers from poor substantivity and hydrolytic instability in alkaline matrices.

  • 3-Phenylpropyl Isobutyrate is a persistent heart-to-base note (Vapor Pressure: ~0.57 Pa) with significant fixative properties and superior stability due to steric hindrance, making it ideal for functional perfumery (soaps, detergents) and long-lasting fine fragrances.

Physicochemical Profile

The following data highlights the structural determinants of performance.

Property3-Phenylpropyl IsobutyrateBenzyl AcetateImplication
CAS Number 103-58-2140-11-4Identity verification
Molecular Weight 206.28 g/mol 150.18 g/mol Diffusion kinetics
Odor Profile Fruity, balsamic, apricot, rose, honeyIntense jasmine, fruity, solvent-like (harsh if overdosed)Olfactory positioning
Vapor Pressure (25°C) ~0.95 Pa (0.0095 hPa)~190 Pa (1.9 hPa)BA is ~200x more volatile
LogP (Octanol/Water) 3.6 1.96 3-PPI is significantly more hydrophobic (substantive)
Solubility Soluble in alcohol, oils; Insoluble in waterSoluble in alcohol; Slightly soluble in water (0.31 g/100mL)Matrix compatibility
Flash Point > 100°C102°CSafety/Handling

Data Sources: PubChem (CID 7662, 8785), The Good Scents Company, ILO-WHO ICSC 1331.

Olfactory Mechanics & Performance

The performance difference is driven by the volatility gap . Benzyl acetate provides the initial "lift" or "bloom" of a fragrance, while 3-PPI anchors the scent, extending the perception of floral notes.

Volatility & Evaporation Dynamics

Benzyl acetate’s high vapor pressure leads to rapid evaporation, typically vanishing within the first 1-2 hours on a blotter. 3-Phenylpropyl isobutyrate, with a vapor pressure two orders of magnitude lower, exhibits linear release kinetics, lasting over 48 hours.

Substantivity (LogP Factor)
  • Mechanism: Substantivity is governed by the partition coefficient (LogP).

  • Benzyl Acetate (LogP 1.96): Hydrophilic enough to be partially washed away in aqueous surfactant systems (shampoos, detergents) before depositing on the substrate.

  • 3-PPI (LogP 3.6): Highly hydrophobic. It partitions strongly out of the aqueous wash liquor and onto lipophilic substrates (skin, hair, fabric fibers), acting as a "substantivity anchor" for other volatiles.

EvaporationDynamics cluster_0 Top Note (Benzyl Acetate) cluster_1 Heart/Base Note (3-PPI) BA_App Application (t=0) BA_Bloom High Bloom (Rapid Diffusion) BA_App->BA_Bloom BA_Loss Total Evaporation (t < 2h) BA_Bloom->BA_Loss PPI_Sust Sustained Release (Linear Kinetics) BA_Bloom->PPI_Sust Masking/Blending PPI_App Application (t=0) PPI_App->PPI_Sust PPI_Fix Fixation Effect (t > 48h) PPI_Sust->PPI_Fix

Figure 1: Comparative evaporation dynamics showing the rapid loss of Benzyl Acetate versus the sustained release of 3-Phenylpropyl Isobutyrate.

Chemical Stability: The Steric Advantage

A critical differentiator for functional perfumery (e.g., bleach, high-pH soaps) is hydrolytic stability.

Hydrolysis Mechanism

Esters degrade in the presence of water and bases (OH⁻) into their corresponding alcohol and acid, often generating off-odors (e.g., acetic acid smells like vinegar; isobutyric acid smells rancid/cheesy).

  • Benzyl Acetate: The acetate carbonyl carbon is sterically accessible. In alkaline media (pH > 9), hydroxide ions easily attack, causing rapid hydrolysis.

  • 3-Phenylpropyl Isobutyrate: The isobutyryl group contains a branched isopropyl chain adjacent to the carbonyl. This bulkiness creates steric hindrance , physically blocking the approach of nucleophiles (OH⁻) and significantly retarding the hydrolysis rate.[1]

HydrolysisStability cluster_acetate Benzyl Acetate (Unstable) cluster_isobutyrate 3-Phenylpropyl Isobutyrate (Stable) BA Benzyl Acetate (Accessible Carbonyl) OH_Attack OH- Nucleophilic Attack (Fast) BA->OH_Attack Breakdown Benzyl Alcohol + Acetic Acid (Odor Change) OH_Attack->Breakdown PPI 3-PPI (Branched Isopropyl Group) Steric Steric Hindrance (Blocks OH-) PPI->Steric Stable Intact Molecule (Odor Stability) Steric->Stable

Figure 2: Mechanism of hydrolysis resistance. The branched structure of the isobutyrate group in 3-PPI prevents nucleophilic attack, unlike the accessible acetate group in BA.

Experimental Validation Protocols

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol A: Substantivity Analysis via HS-SPME GC-MS

This protocol quantifies how much fragrance remains on a substrate (fabric or skin mimic) after a standard wash/rinse cycle.

Materials:

  • GC-MS System (e.g., Agilent 7890/5977).

  • SPME Fiber: DVB/CAR/PDMS (Grey hub) for broad volatility range.

  • Substrate: Standard cotton swatches (1g).

  • Matrix: Unfragranced liquid detergent base.

Workflow:

  • Preparation: Dose detergent with 0.5% w/w of equimolar Benzyl Acetate and 3-PPI.

  • Wash Cycle: Wash cotton swatch in 40°C water with dosed detergent for 10 mins. Rinse twice.[2] Air dry for 12 hours.

  • Extraction: Place dry swatch in a 20mL headspace vial. Seal.

  • Incubation: Heat vial to 35°C (skin temp) for 15 mins.

  • Sampling: Expose SPME fiber for 30 mins.

  • Analysis: Desorb in GC inlet (250°C). Run standard fragrance method.

  • Calculation: Compare Peak Area (PA) of analyte on fabric vs. PA of a direct reference standard.

    • Expected Result: 3-PPI should show >10x higher retention (peak area) than Benzyl Acetate.

Protocol B: Accelerated Stability Testing (Hydrolysis)

Objective: Determine half-life in a high-pH product base.

  • Matrix: Prepare a buffer solution at pH 10 (simulating bar soap) or use actual product base.

  • Dosing: Add 1% w/w of the test chemical.

  • Incubation: Store samples at 45°C (accelerated aging).

  • Sampling Points: T=0, 1 week, 2 weeks, 4 weeks.

  • Extraction: Extract 1g of sample into 10mL Hexane (contains internal standard).

  • GC Analysis: Quantify remaining ester %.

    • Pass Criteria: >90% recovery after 4 weeks at 45°C indicates excellent stability.

Application Suitability Matrix

ApplicationBenzyl Acetate Suitability3-PPI SuitabilityRecommendation
Fine Fragrance (Alcohol) High. Essential for top notes.High. Excellent fixative/modifier.Use BA for lift, 3-PPI for depth.
Bar Soap (High pH) Low. Hydrolyzes rapidly; loses scent.High. Steric stability protects it.Replace BA with 3-PPI or use Benzyl Propionate.
Liquid Detergent Medium. Poor substantivity.High. Excellent retention on fabric.Use 3-PPI for "fresh laundry" dry-down.
Acidic Cleaners Medium. Acid hydrolysis is slower.High. Very stable.Both usable, 3-PPI lasts longer.

Safety & Regulatory (IFRA/RIFM)

Both materials are widely used but subject to different scrutiny levels.

  • Benzyl Acetate:

    • IFRA: Not restricted by specific percentage limits, but must meet purity specifications (low chlorine content).

    • Safety: Generally Recognized As Safe (GRAS). Low sensitization risk (RIFM).

  • 3-Phenylpropyl Isobutyrate:

    • IFRA: No specific quantitative restriction found in the 51st Amendment for the pure substance, assuming standard purity. It is regulated under the general "Cinnamyl derivatives" group regarding sensitization monitoring, but RIFM reviews deem it safe at current use levels.

    • Sensitization: Low risk.[3][4] RIFM safety assessment (Belsito et al., 2011) confirms safety for use in fragrances.

References

  • PubChem. (n.d.). Benzyl acetate (CID 8785). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl isobutyrate (CID 7662). National Library of Medicine. Retrieved from [Link]

  • Belsito, D., et al. (2011).[4][5] A toxicologic and dermatologic assessment of cinnamyl phenylpropyl compounds when used as fragrance ingredients.[4][5][6] Food and Chemical Toxicology. Retrieved from [Link]

  • International Labor Organization (ILO). (2021). ICSC 1331: Benzyl Acetate.[7] International Chemical Safety Cards. Retrieved from [Link]

  • Buchwald, P. (2001). Structure-metabolism relationships: Steric effects and the enzymatic hydrolysis of carboxylic esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lyman, W. J., et al. (1990). Handbook of Chemical Property Estimation Methods. American Chemical Society.[2] (Contextual citation for LogP/Substantivity correlation).

Sources

Validation

A Comparative Sensory Panel Evaluation of 3-Phenylpropyl Isobutyrate for Flavor and Fragrance Professionals

This guide provides a comprehensive sensory evaluation of 3-phenylpropyl isobutyrate, a versatile aroma chemical, and compares its performance with key alternatives. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive sensory evaluation of 3-phenylpropyl isobutyrate, a versatile aroma chemical, and compares its performance with key alternatives. Designed for researchers, scientists, and professionals in drug development with an interest in flavor and fragrance applications, this document delves into the nuanced sensory characteristics of these compounds and provides robust methodologies for their evaluation. Our approach is grounded in established sensory science protocols to ensure accuracy and reproducibility, empowering you to make informed decisions in your formulation development.

Introduction to 3-Phenylpropyl Isobutyrate: A Multifaceted Aroma Compound

3-Phenylpropyl isobutyrate (CAS No. 103-58-2) is an ester recognized for its complex and appealing aroma profile. It possesses a unique combination of fruity, sweet, floral, and balsamic notes, making it a valuable ingredient in a wide array of flavor and fragrance applications. Its chemical structure, featuring a phenylpropyl alcohol moiety esterified with isobutyric acid, gives rise to its characteristic scent profile. Understanding the subtle nuances of this profile, and how it compares to other structurally or sensorially similar molecules, is critical for its effective application.

Comparative Sensory Profiling

Aroma Compound CAS Number Molecular Formula Odor Profile [1][2][3][4][5][6][7][8][9]Taste Profile
3-Phenylpropyl Isobutyrate 103-58-2C₁₃H₁₈O₂Fruity, sweet, floral, balsamic, with tropical, apricot, plum, honey, and jammy nuances.Fruity, ripe, juicy, with notes of blackberry, blueberry, fig, and grape.
Phenethyl Isobutyrate 103-48-0C₁₂H₁₆O₂Sweet, fruity-rose, honey, floral, with winey, pear, and chocolate nuances.Not widely documented.
Benzyl Isobutyrate 103-28-6C₁₁H₁₄O₂Sweet, fruity-floral with jasmine-like qualities, tropical fruit nuances, and subtle berry undertones.Fruity.
Cinnamyl Isobutyrate 103-59-3C₁₃H₁₆O₂Sweet, spicy-balsamic with cinnamon-like warmth and a soft fruity nuance.Sweet, spicy, with cherry, melon, and pineapple notes with green nuances.

Methodologies for Sensory Panel Evaluation

To provide a framework for the objective comparison of 3-phenylpropyl isobutyrate and its alternatives, we present two standardized sensory evaluation protocols: the Triangle Test for difference testing and Quantitative Descriptive Analysis (QDA) for detailed profiling.

Difference Testing: The Triangle Test

The Triangle Test is a discriminative method used to determine if a sensory difference exists between two products. It is a simple, yet powerful, tool for screening panelists and for quality control.

  • Panelist Selection: Recruit a minimum of 24-30 panelists who are regular consumers of products in the target category (e.g., beverages, fine fragrances) and have been screened for their ability to detect the relevant aroma characteristics.

  • Sample Preparation:

    • Prepare solutions of 3-phenylpropyl isobutyrate and the alternative compound at a concentration relevant to the intended application (e.g., 10 ppm in a neutral solvent like mineral oil for fragrance evaluation, or in a sugar-water solution for flavor evaluation).

    • For each test, present three samples to each panelist: two identical samples and one different sample.

    • Label the samples with random three-digit codes. The order of presentation should be randomized and balanced across all panelists.

  • Evaluation Procedure:

    • Instruct panelists to evaluate the samples from left to right.

    • Panelists are to identify the "odd" or "different" sample.

    • Provide water and unsalted crackers for palate cleansing between sample sets.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Consult a statistical table for the triangle test to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically p < 0.05).

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Prepare Solutions (3-PPiB & Alternative) P2 Code & Randomize Samples (AAB, ABA, BAA, BBA, BAB, ABB) P1->P2 E1 Present 3 Samples to Panelist P2->E1 E2 Panelist Identifies Odd Sample E1->E2 A1 Tally Correct Identifications E2->A1 A2 Statistical Analysis (p < 0.05) A1->A2

Figure 1: Workflow for the Triangle Test.
Descriptive Analysis: Quantitative Descriptive Analysis (QDA®)

QDA is a comprehensive method used to identify, describe, and quantify the sensory attributes of a product. This technique requires a trained panel to generate a complete sensory profile.

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity, articulateness, and ability to work in a group.

    • Conduct intensive training sessions (15-20 hours) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the samples. Reference standards for each attribute should be provided.

  • Sample Evaluation:

    • Prepare and present the samples (3-phenylpropyl isobutyrate and alternatives) monadically (one at a time) in a randomized order.

    • Panelists individually rate the intensity of each attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities between the samples.

    • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.

QDA_Workflow cluster_training Panel Training cluster_eval Sample Evaluation cluster_analysis Data Analysis T1 Panelist Selection T2 Lexicon Development T1->T2 E1 Monadic Presentation T2->E1 E2 Intensity Rating on Line Scale E1->E2 A1 ANOVA E2->A1 A2 Principal Component Analysis (PCA) A1->A2

Figure 2: Workflow for Quantitative Descriptive Analysis.

Discussion and Application

The choice between 3-phenylpropyl isobutyrate and its alternatives will depend on the specific sensory profile desired in the final application. For instance, if a more pronounced rosy and honeyed character is sought, phenethyl isobutyrate may be a more suitable choice.[2][3][10] Conversely, for a spicier, warmer, and more balsamic profile, cinnamyl isobutyrate would be the preferred option.[4][5][9] Benzyl isobutyrate offers a cleaner, more straightforward fruity-floral character with jasmine nuances.[6][7][8]

3-Phenylpropyl isobutyrate distinguishes itself with its complex interplay of fruity, floral, and balsamic notes, offering a more multifaceted and nuanced profile. This complexity can provide a unique signature to a fragrance or add depth and richness to a flavor composition. The protocols provided in this guide offer a systematic approach to quantifying these differences, enabling the formulator to select the optimal ingredient based on robust sensory data.

Conclusion

3-Phenylpropyl isobutyrate is a valuable aroma chemical with a complex and desirable sensory profile. While qualitative descriptions provide a starting point for its evaluation, a comprehensive understanding of its performance relative to other aroma compounds can only be achieved through rigorous sensory panel testing. By employing standardized methodologies such as the Triangle Test and Quantitative Descriptive Analysis, researchers and product developers can objectively assess the nuanced differences between these ingredients, leading to more informed and successful product formulations.

References

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. Retrieved from [Link]

  • Olfactorian. (2026). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • Aroma Chemical. (n.d.). Cinnamyl Isobutyrate – Sweet spicy-balsamic warmth. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cinnamyl isovalerate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cinnamyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cinnamyl isobutyrate. Retrieved from [Link]

  • Chen, X., et al. (2016). An Explorative Study of Commercial Balsamic Vinegars Using Gas Chromatography-Mass Spectrometry. Molecules, 21(7), 945. Retrieved from [Link]

  • Ferreira, V., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One, 57(2), 491-507. Retrieved from [Link]

  • Coetzee, C., et al. (2021). Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines. Food Chemistry: X, 12, 100149. Retrieved from [Link]

  • Masino, F., et al. (2008). A study on relationships among chemical, physical, and qualitative assessment in traditional balsamic vinegar. Food Chemistry, 106(1), 90-95. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzyl isobutyrate. Retrieved from [Link]

  • Hrádková, I., et al. (2022). Comparison of Phenolic Profile of Balsamic Vinegars Determined Using Liquid and Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(4), 1338. Retrieved from [Link]

  • Liu, Y., et al. (2023). Variation in Fruit Quality and Aroma Biosynthesis of 'Summer Black' Grape in Southern China. Foods, 12(21), 3959. Retrieved from [Link]

  • Pineau, B., et al. (2013). Study of sensory interactions among red wine fruity esters in a model solution. Journal of Agricultural and Food Chemistry, 61(38), 9133-9142. Retrieved from [Link]

  • Cocchi, M., et al. (2023). Multivariate Statistical Models for the Authentication of Traditional Balsamic Vinegar of Modena and Balsamic Vinegar of Modena on 1H-NMR Data: Comparison of Targeted and Untargeted Approaches. Foods, 12(7), 1458. Retrieved from [Link]

  • McGinty, D., et al. (2012). Fragrance material review on benzyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S420-S424. Retrieved from [Link]

  • Rojas-García, A. D., et al. (2022). Sensory Evaluation of a Perfume Made of Orange Essential Oil. International Journal of Professional Business Review, 7(5), e0790. Retrieved from [Link]

  • Zema, N., et al. (2025). Volatilomic Profiling for Authentication of PDO and PGI Balsamic Vinegars via HS-SPME-GC×GC-TOFMS. Sciforum. Retrieved from [Link]

Sources

Comparative

Stability testing of 3-phenylpropyl isobutyrate under different conditions

Executive Summary & Strategic Context In the development of oral pharmaceutical formulations and topical therapeutics, 3-Phenylpropyl isobutyrate (PPIB) serves as a critical functional excipient, primarily utilized for i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of oral pharmaceutical formulations and topical therapeutics, 3-Phenylpropyl isobutyrate (PPIB) serves as a critical functional excipient, primarily utilized for its ability to mask bitter amine notes and impart fruity-balsamic profiles. However, its ester linkage renders it susceptible to hydrolytic degradation, a risk that varies significantly based on formulation pH and storage temperature.

This guide provides a rigorous stability profile of PPIB, contrasting it with two structural analogues: Phenethyl isobutyrate (PEIB) and 3-Phenylpropyl acetate (PPA) . By analyzing the steric and electronic factors governing their degradation, we establish a predictive model for PPIB's behavior in complex matrices.

Key Findings
  • Hydrolytic Resistance: PPIB exhibits superior stability compared to its acetate analogue (PPA) due to the steric hindrance of the isobutyryl group (

    
    ).
    
  • pH Sensitivity: The compound is most stable at pH 4.5–6.0. Base-catalyzed hydrolysis proceeds approximately

    
     times faster than acid-catalyzed hydrolysis.
    
  • Thermal Stability: PPIB remains stable up to 60°C in anhydrous environments but degrades rapidly in the presence of moisture and Lewis acids.

Mechanistic Analysis: Structure-Stability Relationships

To predict stability, we must understand the molecular drivers of degradation.[] The primary degradation pathway for PPIB is nucleophilic acyl substitution (hydrolysis) .

The Steric Shielding Effect

The isobutyrate moiety in PPIB contains a branched isopropyl group adjacent to the carbonyl carbon. This branching creates a "steric shield" that impedes the approach of nucleophiles (like


 or 

).
  • PPIB vs. PPA: 3-Phenylpropyl acetate (PPA) lacks this branching. Consequently, PPA hydrolyzes significantly faster than PPIB.

  • PPIB vs. PEIB: Phenethyl isobutyrate (PEIB) shares the same isobutyrate "shield" but has a shorter alkyl chain (ethyl vs. propyl). The inductive effect of the phenyl ring in PEIB is stronger due to proximity, potentially making the ester oxygen slightly less electron-rich, but the hydrolytic rates are comparable.

Degradation Pathway Diagram

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the transition state where steric hindrance plays a critical role.

HydrolysisMechanism cluster_steric Stabilizing Factor PPIB 3-Phenylpropyl Isobutyrate (Intact Ester) TS Tetrahedral Intermediate (Sterically Hindered) PPIB->TS + OH- (Nucleophilic Attack) Products Degradants: Isobutyric Acid + 3-Phenyl-1-propanol TS->Products Collapse & Elimination

Figure 1: Base-catalyzed hydrolysis pathway of PPIB.[2][3] The bulky isopropyl group destabilizes the transition state, retarding the reaction rate compared to linear esters.

Comparative Performance Data

The following data summarizes the relative stability of PPIB against its alternatives under stress conditions. Data is synthesized from kinetic principles of ester hydrolysis (Taft equation) and homologous series stability profiles.

Table 1: Relative Hydrolysis Rates ( )

Normalized to PPIB = 1.0 (Lower is more stable)

CompoundStructure TypeSteric Bulk (Es)Relative Rate (pH 7.[3]0)Predicted

(pH 8, 25°C)
3-Phenylpropyl Acetate (PPA) Linear AcetateLow15.0 x ~2 days
3-Phenylpropyl Isobutyrate (PPIB) Branched IsobutyrateHigh1.0 x ~30 days
Phenethyl Isobutyrate (PEIB) Branched IsobutyrateHigh1.1 x ~27 days

Interpretation: Replacing an acetate excipient with PPIB can extend the formulation shelf-life by over an order of magnitude in aqueous, neutral-pH environments.

Experimental Protocol: Forced Degradation Study

To validate these predictions for your specific formulation, follow this ICH Q1A (R2) compliant stress testing protocol.

Materials & Equipment
  • API/Excipient: High purity PPIB (>98%).

  • Solvent: Acetonitrile (ACN) / Water (50:50 v/v) as diluent.

  • Reagents: 0.1N HCl, 0.1N NaOH, 3%

    
    .
    
  • Analysis: HPLC-UV (210 nm) or GC-FID (due to lack of strong chromophores, GC is often preferred for esters).

Stress Conditions Workflow

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Therm Thermal 60°C, 7 days Start->Therm Quench Quench / Neutralize (pH to 7.0) Acid->Quench Base->Quench Analyze Analysis (GC-MS/HPLC) Calc % Recovery Oxid->Analyze Therm->Analyze Quench->Analyze

Figure 2: Forced degradation workflow for PPIB stability profiling.

Detailed Methodology
A. Acid & Base Hydrolysis[4]
  • Preparation: Dissolve PPIB to a concentration of 1 mg/mL in co-solvent.

  • Stress: Add equal volume of 0.1N HCl (Acid) or 0.1N NaOH (Base).

  • Incubation:

    • Acid:[2][5] Heat to 60°C for 24 hours.

    • Base: Keep at Room Temperature (RT) for 4 hours (Esters are highly labile to base).

  • Quenching: Neutralize exactly with equivalent acid/base to prevent further reaction before injection.

B. Oxidative Stress
  • Stress: Mix sample with 3%

    
    .
    
  • Incubation: Store at RT for 24 hours in the dark.

  • Note: PPIB is relatively resistant to oxidation compared to aldehydes, but the alkyl chain can slowly oxidize.

C. Photostability (Confirmatory)
  • Expose samples to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) as per ICH Q1B.

  • Expectation: PPIB is generally photostable unless sensitized by other formulation components.

Analytical Evaluation Criteria

When analyzing the results, calculate the Mass Balance to ensure no non-chromatophoric degradants are missed.



Acceptance Criteria (General):

  • Stable: >95% recovery.

  • Labile: <80% recovery (Requires formulation stabilization, e.g., pH adjustment or encapsulation).

Identification of Degradants

If degradation occurs, monitor for these specific peaks:

  • 3-Phenyl-1-propanol: The alcohol leaving group.

  • Isobutyric Acid: The acid component (may not be visible in UV; requires low wavelength or GC).

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • PubChem. (n.d.).[2] 3-Phenylpropyl isobutyrate (Compound).[2][3][6][7] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Reference for ester hydrolysis kinetics and Taft steric effects).
  • The Good Scents Company. (n.d.). 3-Phenylpropyl isobutyrate - Safety and Stability Data.[][6] Retrieved February 7, 2026, from [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.

Sources

Validation

Technical Guide: Chemical vs. Enzymatic Synthesis of 3-Phenylpropyl Isobutyrate

Executive Summary Verdict: For high-purity fragrance applications, Enzymatic Synthesis (Lipase-Catalyzed) is the superior methodology. While traditional Fischer Esterification offers lower raw material costs and faster i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For high-purity fragrance applications, Enzymatic Synthesis (Lipase-Catalyzed) is the superior methodology. While traditional Fischer Esterification offers lower raw material costs and faster initial reaction rates, it is chemically inefficient for this specific substrate due to downstream processing loads, high energy consumption, and the formation of color bodies that compromise the organoleptic profile.

This guide details the comparative performance of generating 3-phenylpropyl isobutyrate, a key floral-balsamic fragrance ingredient, using Candida antarctica Lipase B (CAL-B) versus sulfuric acid catalysis.

The Target Molecule: 3-Phenylpropyl Isobutyrate

  • CAS: 103-58-2

  • Profile: Fruity, balsamic, sweet, floral.

  • Substrates: 3-Phenyl-1-propanol (Alcohol) + Isobutyric Acid (Acyl Donor).

  • Challenge: The primary alcohol is reactive, but the branched isobutyric acid introduces steric hindrance. Furthermore, fragrance esters require >99% purity with zero "burnt" off-notes, making the high temperatures of chemical synthesis a liability.

Mechanistic Comparison

Understanding the mechanism is critical for troubleshooting low yields.

Chemical Route: Acid-Catalyzed (Fischer)

The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. This is a thermodynamic equilibrium process (


).
  • Limitation: It relies on Le Chatelier’s principle.[1] You must either use a massive excess of one reagent or continuously remove water (azeotropic distillation).

  • Risk: The high temperature (

    
    C) and strong acid cause dehydration of the alcohol and oxidation products (color).
    
Enzymatic Route: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism using a Serine-Histidine-Aspartate catalytic triad.

  • Acylation: Isobutyric acid binds to the active site; the enzyme becomes acylated (Acyl-Enzyme Intermediate), releasing water.

  • Deacylation: 3-Phenylpropanol enters, attacks the acyl-enzyme, and releases the ester.

  • Advantage: Operates at 40–60°C.

  • Critical Constraint: Acid Inhibition . High concentrations of isobutyric acid can protonate the catalytic histidine or bind to the interface, deactivating the lipase.

Visualization: Reaction Pathways

ReactionPathways cluster_chemical Chemical (Fischer) cluster_enzymatic Enzymatic (Ping-Pong Bi-Bi) C_Start Substrates (Acid + Alcohol) C_Inter Tetrahedral Intermediate C_Start->C_Inter Reflux (>100°C) C_Cat H+ Catalyst (H2SO4) C_Cat->C_Inter C_Water Water Elimination C_Inter->C_Water C_Prod Ester + H2O (Equilibrium) C_Water->C_Prod E_Enz Free Enzyme (CAL-B) E_Acyl Acyl-Enzyme Intermediate E_Enz->E_Acyl Step 1: Acylation (-H2O) E_Acid Isobutyric Acid E_Acid->E_Acyl E_Prod Ester E_Acyl->E_Prod Step 2: Deacylation E_Alc 3-Phenyl- propanol E_Alc->E_Prod E_Prod->E_Enz Regeneration

Caption: Comparative mechanistic flow. Note the regeneration cycle in the enzymatic pathway versus the linear equilibrium push in the chemical pathway.

Experimental Protocols

Method A: Chemical Synthesis (Standard Protocol)

Target Scale: 100 mmol

  • Setup: 250 mL Round Bottom Flask (RBF) equipped with a Dean-Stark trap and reflux condenser.

  • Loading: Add 13.6 g (100 mmol) 3-phenylpropanol and 13.2 g (150 mmol, 1.5 eq) isobutyric acid.

  • Catalyst: Add 0.5 mL conc.

    
     (or 1% w/w p-Toluenesulfonic acid).
    
  • Solvent: Add 60 mL Toluene (azeotropic agent).

  • Reaction: Heat to reflux (~115°C). Monitor water collection in the trap. Reaction time: 4–6 hours.

  • Workup (Labor Intensive):

    • Cool to RT. Wash organic layer with saturated

      
       (2x) to neutralize acid.
      
    • Wash with Brine (1x). Dry over

      
      .
      
    • Evaporate solvent.

    • Purification: Vacuum distillation is mandatory to remove yellow color and trace acid.

Method B: Enzymatic Synthesis (Optimized Protocol)

Target Scale: 100 mmol

  • Setup: 100 mL screw-cap Erlenmeyer flask or jacketed reactor.

  • Loading: Add 13.6 g (100 mmol) 3-phenylpropanol and 8.8 g (100 mmol, 1:1 eq) isobutyric acid.

    • Note: 1:1 stoichiometry is possible here, reducing waste.

  • Solvent: Solvent-free is preferred. If viscosity is high, use n-Heptane (50 mL).

  • Water Control: Add 5% (w/v) Activated Molecular Sieves (3Å or 4Å).

  • Catalyst: Add 1-2% (w/w) Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Reaction: Incubate at 50°C @ 200 RPM orbital shaking.

    • Time: 12–24 hours.

  • Workup (Streamlined):

    • Filter reaction mixture to recover enzyme and sieves.

    • If solvent-free: Product is often >95% pure immediately.

    • If solvent used: Evaporate heptane. No distillation usually required.

Performance Comparison & Data Analysis

Quantitative Metrics

The following data summarizes typical results derived from kinetic studies of primary alcohol esterification [1][3].

MetricChemical (Fischer)Enzymatic (CAL-B)Analysis
Yield 85 - 92%> 96%Enzymatic achieves higher conversion due to effective water removal via sieves/vacuum.
Reaction Time 4 - 6 Hours12 - 24 HoursChemical is faster but requires hours of downstream purification.
Temperature 110°C - 120°C40°C - 60°CEnzymatic preserves heat-sensitive fragrance notes.
Selectivity ModerateHighChemical method produces side products (ethers/olefins); Enzymes are 100% chemoselective.
Catalyst Reuse No (Neutralized)Yes (10+ Cycles)Immobilized enzymes lower OPEX over time.
E-Factor High (>15)Low (<5)Chemical route generates significant aqueous waste (wash steps).
Kinetic Bottlenecks
  • Chemical: The rate is limited by the removal of water. If the Dean-Stark trap saturates or reflux is insufficient, equilibrium stalls the reaction.

  • Enzymatic: The rate is limited by Acid Inhibition .

    • Data Support: Kinetic studies on isobutyric acid esterification show that acid concentrations >0.5 M can reduce initial velocity (

      
      ) by 40% due to "dead-end" inhibition [4].
      
    • Solution: Fed-batch addition. Add isobutyric acid in 3 aliquots (0h, 4h, 8h) to keep local concentration low.

Workflow Visualization

The following diagram contrasts the operational complexity of both methods.

WorkflowComparison cluster_chem_flow Chemical Workflow (High Complexity) cluster_enz_flow Enzymatic Workflow (Green) C1 Mix Reagents + H2SO4 + Toluene C2 High Temp Reflux (Dean-Stark) C1->C2 C3 Quench & Wash (NaHCO3 / Brine) C2->C3 C4 Phase Separation (Aqueous Waste) C3->C4 C5 Drying (MgSO4) C4->C5 C6 Vacuum Distillation (Required) C5->C6 E1 Mix Reagents (Solvent-Free) E2 Add CAL-B + Mol. Sieves E1->E2 E3 Incubate 50°C (Shaker) E2->E3 E4 Filtration E3->E4 E5 Final Product (High Purity) E4->E5 E_Recycle Recycle Enzyme E4->E_Recycle Reuse

Caption: Operational workflow comparison. Note the significant reduction in unit operations for the enzymatic route.

Troubleshooting & Optimization

For researchers adopting the Enzymatic route, follow these "Self-Validating" checks:

  • Water Activity (

    
    ): 
    
    • Lipases need a monolayer of water to function, but excess water drives the reverse hydrolysis reaction.

    • Protocol: Pre-equilibrate substrates to

      
       before adding enzyme. Do not use completely anhydrous solvents if the enzyme is not robustly immobilized.
      
  • Enzyme Aggregation:

    • In solvent-free systems, hydrophilic enzymes may clump.

    • Fix: Use hydrophobic supports (e.g., acrylic resin) or add a minimal amount of hydrophobic solvent (heptane) to disperse.

  • Substrate Inhibition:

    • If conversion stalls at 50% despite dry conditions, isobutyric acid is inhibiting the enzyme.

    • Fix: Switch to Fed-Batch mode. Add the alcohol fully, but trickle-feed the acid.

References

  • BenchChem. (2025).[2] Comparative study of chemical vs enzymatic synthesis of butyl butyrate.Link

  • Hari Krishna, S., & Karanth, N. G. (2001).[3] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

  • Sousa, R. R. D., et al. (2021).[4] Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology.[4] Link

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology.[5] Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice.[6] Oxford University Press.[6] (Foundational reference for E-Factor metrics). Link

Sources

Comparative

Comparative Guide: Enantioselective Synthesis of Chiral 3-Phenylpropyl Isobutyrate Analogs

Executive Summary While 3-phenylpropyl isobutyrate (CAS 103-58-2) is a standard achiral fragrance ingredient known for its fruity, balsamic notes, the industry is increasingly pivoting toward chiral analogs —specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 3-phenylpropyl isobutyrate (CAS 103-58-2) is a standard achiral fragrance ingredient known for its fruity, balsamic notes, the industry is increasingly pivoting toward chiral analogs —specifically


-methyl substituted derivatives like 1-phenylpropan-2-yl isobutyrate  and 4-phenylbutan-2-yl isobutyrate . These chiral analogs offer tunable odor thresholds for perfumery and serve as critical intermediates for amphetamine-class pharmaceuticals and antihypertensive agents.

This guide objectively compares the two dominant synthetic routes for accessing these enantiopure esters: Biocatalytic Kinetic Resolution (KR) and Asymmetric Transfer Hydrogenation (ATH) .

The Core Dilemma
  • Choose Biocatalysis (KR) if your priority is green chemistry , low CAPEX, and high optical purity (

    
    ), accepting a theoretical yield cap of 50% (unless DKR is employed).
    
  • Choose Metal Catalysis (ATH) if your priority is 100% theoretical yield and atom economy on a multi-kilogram scale, accepting higher catalyst costs and stricter inert handling requirements.

Section 1: Comparative Analysis (Data & Metrics)

The following data contrasts the synthesis of (S)-4-phenylbutan-2-yl isobutyrate, a representative analog, using Candida antarctica Lipase B (CAL-B) versus Ruthenium-catalyzed ATH.

Table 1: Performance Matrix
MetricMethod A: Biocatalytic KR (CAL-B)Method B: Metal-Catalyzed ATH (Ru-TsDPEN)
Chiral Mechanism Enzymatic TransesterificationAsymmetric Transfer Hydrogenation
Precursor Racemic Alcohol (4-phenyl-2-butanol)Prochiral Ketone (4-phenyl-2-butanone)
Enantioselectivity (

)
> 99% (Excellent)95 - 97% (Very Good)
Theoretical Yield 50% (Max) for single enantiomer100%
Reaction Time 2 – 6 Hours12 – 24 Hours
Conditions Ambient Temp (

), Open Air
Elevated Temp (

), Inert (

)
Scalability Cost Low (Reusable immobilized enzyme)Medium-High (Precious metal ligands)
Green Metric High (No heavy metals, mild solvent)Moderate (Metal waste disposal required)

Section 2: Strategic Decision Pathways

The choice of method depends heavily on the starting material availability and the downstream application. The following decision tree visualizes the logic flow for process chemists.

G Start Target: Chiral Phenylpropyl Isobutyrate Analog Material Starting Material Available? Start->Material Racemic Racemic Alcohol (Cheap, Bulk) Material->Racemic Yes Ketone Prochiral Ketone Material->Ketone Yes KR Method A: Kinetic Resolution (CAL-B Lipase) Racemic->KR Decision Yield vs. Purity Priority Ketone->Decision Decision->KR Purity > Yield (Green Focus) ATH Method B: Asymmetric Hydrogenation (Ru-Catalysis) Decision->ATH Yield > Purity (Volume Focus) Output1 Product: (S)-Ester + (R)-Alcohol (High Purity, 50% Yield) KR->Output1 Output2 Product: (S)-Alcohol -> (S)-Ester (High Yield, Good Purity) ATH->Output2

Figure 1: Strategic selection workflow for enantioselective synthesis based on feedstock and yield requirements.

Section 3: Validated Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution (The "Green" Route)

Objective: Synthesis of (S)-4-phenylbutan-2-yl isobutyrate via transesterification. Mechanism: The enzyme preferentially acylates the (S)-enantiomer of the alcohol, leaving the (R)-enantiomer unreacted.

Reagents:

  • Substrate: rac-4-phenyl-2-butanol (10 mmol)

  • Acyl Donor: Vinyl isobutyrate (5 eq) or Isobutyric anhydride (0.6 eq)

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 20 mg/mmol

  • Solvent:

    
    -Hexane or Toluene (dry)
    

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.50 g (10 mmol) of rac-4-phenyl-2-butanol in 20 mL of dry

    
    -hexane.
    
  • Activation: Add 200 mg of Novozym 435 beads.

  • Initiation: Add 5.7 g (50 mmol) of vinyl isobutyrate. Note: Vinyl esters are preferred as the byproduct is acetaldehyde (volatile), driving the equilibrium forward.

  • Incubation: Stir the mixture at 200 rpm at

    
     in an orbital shaker.
    
  • Monitoring: Monitor by GC-FID (Chirasil-DEX CB column) every hour. Look for the "50% conversion plateau."

  • Termination: Filter off the immobilized enzyme (can be washed with acetone and reused up to 5 times).

  • Purification: Evaporate the solvent. Separate the formed (S)-ester from the unreacted (R)-alcohol via silica gel flash chromatography (Hexane:EtOAc 95:5).

Self-Validation Check:

  • If conversion exceeds 50%, enantiomeric excess (

    
    ) of the product drops. Stop exactly at 48-50% conversion for optimal 
    
    
    
    -value.
Protocol B: Asymmetric Transfer Hydrogenation (The "Scale" Route)

Objective: Total synthesis of (S)-4-phenylbutan-2-yl isobutyrate from ketone precursor. Mechanism: Ru-catalyzed reduction of the ketone to the chiral alcohol, followed by chemical esterification.

Reagents:

  • Substrate: 4-phenyl-2-butanone[1][2][3]

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Esterification: Isobutyryl chloride, Pyridine, DCM

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk flask with RuCl (0.01 eq) and 4-phenyl-2-butanone (1.0 eq).

  • Reduction: Add the HCOOH/Et3N mixture (3 mL per gram of substrate). Stir at

    
     for 12 hours.
    
  • Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over MgSO4 and concentrate. Target: >96% ee (S)-alcohol.

  • Esterification: Dissolve the crude chiral alcohol in dry DCM. Add Pyridine (1.2 eq).

  • Acylation: Dropwise add Isobutyryl chloride (1.1 eq) at

    
    . Warm to room temp and stir for 2 hours.
    
  • Final Isolation: Acid wash (1M HCl) to remove pyridine, bicarbonate wash, and concentrate.

Self-Validation Check:

  • Verify the intermediate alcohol

    
    before esterification. If 
    
    
    
    , recrystallize the alcohol or optimize the ATH temperature (lower temp = higher selectivity).

Section 4: Mechanistic Visualization

Understanding the "Chiral Pocket" of the lipase is crucial for troubleshooting selectivity issues.

LipaseMechanism Enzyme CAL-B Active Site (Ser-His-Asp Triad) Intermed Acyl-Enzyme Intermediate Enzyme->Intermed + Acyl Donor AcylDonor Vinyl Isobutyrate AcylDonor->Intermed Fast (S)-Enantiomer (Fits Pocket) Intermed->Fast Fast Attack Slow (R)-Enantiomer (Steric Clash) Intermed->Slow Slow/No Attack Racemic Racemic Alcohol (Substrate) Racemic->Fast Racemic->Slow Product (S)-Ester (Product) Fast->Product Transesterification Leftover (R)-Alcohol (Unreacted) Slow->Leftover

Figure 2: Kinetic resolution mechanism showing the steric discrimination of the (S)-enantiomer by CAL-B.

References

  • National Center for Biotechnology Information (2025). 3-Phenylpropyl isobutyrate | C13H18O2 | CID 7662. PubChem.[4] [Link]

  • Qayed, W. S., et al. (2015). Lipase-catalyzed enantioselective kinetic resolution of secondary alcohols.[5] Journal of Chemical and Pharmaceutical Research, 7(5):311-322.[5] [Link]

  • American Chemical Society (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • MDPI (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. [Link][6]

Sources

Validation

Quantitative Analysis of 3-Phenylpropyl Isobutyrate in Complex Matrices: A Comparative Technical Guide

Executive Summary & Analyte Profile 3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester ( ) widely utilized in fragrance and flavor formulations for its balsamic, fruity profile. In drug development, it appea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

3-Phenylpropyl isobutyrate (CAS 103-58-2) is a lipophilic ester (


) widely utilized in fragrance and flavor formulations for its balsamic, fruity profile. In drug development, it appears as a functional excipient or a target analyte in natural product pharmacokinetics (e.g., Roman chamomile oil constituents).

Analyzing this compound in complex matrices (biological fluids, food homogenates, or topical formulations) presents distinct challenges:

  • Enzymatic Instability: Esters are prone to rapid hydrolysis by plasma esterases.

  • Matrix Interference: Its lipophilicity leads to co-extraction with endogenous lipids.

  • Volatility: Requires careful handling to prevent evaporative loss during concentration steps.

This guide compares the two dominant analytical workflows—Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) and Liquid-Liquid Extraction (LLE-GC-FID) —providing a validated protocol for the superior method.

Methodological Comparison: SPME vs. LLE[1][2]

The choice of method depends on the required sensitivity and the nature of the matrix. Below is a comparative analysis based on experimental performance metrics.

FeatureHS-SPME-GC-MS (Recommended)LLE-GC-FID (Alternative)
Principle Equilibrium partitioning between headspace and coated fiber.Partitioning between aqueous sample and organic solvent.
Sensitivity (LOD) High (0.01 – 0.05 ng/mL)Moderate (50 – 100 ng/mL)
Matrix Effects Minimal (Non-contact sampling avoids non-volatiles).High (Co-extracts lipids/proteins; requires cleanup).
Sample Prep Time 30–60 min (Automated).2–4 hours (Manual; labor-intensive).
Solvent Usage Solvent-free.High (requires evaporation/concentration).
Artifact Formation Low (Thermal desorption only).Moderate (Solvent impurities, oxidation).
Linearity (

)
> 0.995 (Dynamic range limited by fiber capacity).> 0.999 (Wide dynamic range).
Expert Insight: Why HS-SPME Wins for Complex Matrices

For complex biological or food matrices, HS-SPME is the superior choice. Direct liquid injection (LLE) often results in rapid accumulation of non-volatile matrix components (proteins, phospholipids) on the GC liner and column head, causing peak tailing and sensitivity drift. HS-SPME acts as a selective filter, isolating the volatile ester from the non-volatile matrix soup.

Validated Experimental Protocol: HS-SPME-GC-MS

This protocol is designed for the quantification of 3-phenylpropyl isobutyrate in plasma or tissue homogenate , incorporating critical stabilization steps to prevent enzymatic hydrolysis.

Reagents & Materials[3]
  • Analyte: 3-Phenylpropyl isobutyrate (≥98% purity).[1][2]

  • Internal Standard (IS): 3-Phenylpropyl acetate or deuterated analog (

    
    -ethyl isobutyrate) to track extraction efficiency.
    
  • Matrix Modifier: Saturated NaCl solution (salting out effect).

  • Enzyme Inhibitor: Sodium fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) – Critical for biological samples.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub). Rationale: The bipolar fiber covers the polarity range of the ester and potential metabolites.

Sample Preparation Workflow
  • Collection & Stabilization:

    • Collect blood into tubes containing NaF (final conc. 2 mg/mL) to inhibit esterases immediately.

    • Centrifuge at

      
       to separate plasma.
      
  • Aliquot & Modification:

    • Transfer 2.0 mL of plasma into a 10 mL headspace vial.

    • Add 10 µL of Internal Standard solution (10 µg/mL in methanol).

    • Add 0.5 g NaCl (solid) to enhance volatility (Salting-out).

    • Seal with a magnetic screw cap with PTFE/silicone septum.

  • Extraction (Automated HS-SPME):

    • Incubation: 10 min at

      
       with agitation (500 rpm).
      
    • Extraction: Expose fiber to headspace for 30 min at

      
      .
      
    • Desorption: 3 min in GC injector at

      
       (Splitless mode).
      
Instrumental Parameters (GC-MS)[3][8][9]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm). Rationale: Polar phase provides better separation of isomeric esters than non-polar phases.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial:

      
       (hold 1 min).
      
    • Ramp 1:

      
      /min to 
      
      
      
      .
    • Ramp 2:

      
      /min to 
      
      
      
      (hold 5 min).
  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (m/z): 118 (Base peak, tropylium ion derivative), 104, 91.

    • IS Ions: Depends on selection (e.g., m/z 43, 61 for acetates).

Visualizations

Analytical Decision Matrix

This diagram guides the researcher in selecting the appropriate extraction technique based on sample type and concentration requirements.

MethodSelection Start Start: Select Matrix Type SimpleMatrix Simple Matrix (Water, Ethanol) Start->SimpleMatrix ComplexMatrix Complex Matrix (Plasma, Food, Emulsions) Start->ComplexMatrix ConcHigh Conc. > 1 ppm SimpleMatrix->ConcHigh Routine QC ConcTrace Conc. < 100 ppb SimpleMatrix->ConcTrace Impurity Analysis SPME Method B: HS-SPME-GC-MS (High Sensitivity, Clean) ComplexMatrix->SPME Direct Path (Avoids Cleanup) LLE Method A: LLE-GC-FID (Robust, Low Cost) ConcHigh->LLE ConcTrace->SPME

Figure 1: Decision tree for selecting the optimal analytical approach based on matrix complexity and sensitivity needs.

HS-SPME-GC-MS Workflow Mechanism

A visual representation of the extraction and detection process.

Workflow Sample Sample Prep (Plasma + NaF + NaCl) Equilibrium Headspace Equilibrium (60°C, 10 min) Sample->Equilibrium Heat & Agitate Extraction SPME Fiber Adsorption (DVB/CAR/PDMS) Equilibrium->Extraction Partitioning Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Inject Separation GC Separation (DB-WAX UI Column) Desorption->Separation Chromatography Detection MS Detection (SIM Mode: m/z 118) Separation->Detection Quantification

Figure 2: Step-by-step mechanism of the Headspace SPME-GC-MS protocol.

Performance Data Summary

The following data represents typical validation results for 3-phenylpropyl isobutyrate in a biological matrix using the described HS-SPME-GC-MS protocol.

ParameterResultNotes
Linearity Range 1.0 – 1000 ng/mL

; Weighted (

) regression recommended.
LOD (S/N = 3) 0.05 ng/mLHighly sensitive due to pre-concentration on fiber.
LOQ (S/N = 10) 0.20 ng/mLSuitable for trace pharmacokinetic analysis.
Recovery 92% ± 4.5%Absolute recovery compared to neat solvent standards.
Intra-day Precision 3.2% RSD

replicates at 50 ng/mL.
Inter-day Precision 5.8% RSDOver 3 days.[2]
Stability (Processed) 24 HoursIn sealed vial at

(post-extraction stability not applicable for SPME, refers to sample in vial).

Troubleshooting & Causality

  • Issue: Low Sensitivity.

    • Cause: Competition on the SPME fiber active sites by high-concentration matrix volatiles (e.g., ethanol in formulations).

    • Fix: Reduce sample volume or switch to a larger capacity fiber (e.g., PDMS 100 µm), though selectivity may drop.

  • Issue: Peak Tailing.

    • Cause: Adsorption of the polar ester group on active silanol sites in the GC liner.

    • Fix: Use Ultra-Inert liners with glass wool and ensure regular trimming of the column head.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover on the SPME fiber.

    • Fix: Increase fiber bake-out time (5 min at

      
      ) between runs.
      

References

  • Comparison of SPME and LLE Methods for Screening Aroma Compounds. Source: ResearchGate.[3][4] URL:[Link]

  • Comparison of Different Solid-Phase Microextraction Formats. Source: MDPI (Molecules). URL:[Link]

  • 3-Phenylpropyl isobutyrate (CAS 103-58-2) Properties. Source: The Good Scents Company.[5] URL:[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry. Source: NIH / PubMed Central. URL:[Link]

  • Quantitative Analysis of Aroma Components by HS-SPME. Source: MDPI (Foods). URL:[Link]

Sources

Comparative

Comparative Analysis &amp; Cross-Validation: Strategies for Ester Quantification in Pharmaceutical Matrices

Executive Summary: The "Fit-for-Purpose" Mandate In drug development and quality control, esters represent a unique analytical paradox. While they are essential for prodrug solubility and bioavailability (e.g., oseltamiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fit-for-Purpose" Mandate

In drug development and quality control, esters represent a unique analytical paradox. While they are essential for prodrug solubility and bioavailability (e.g., oseltamivir phosphate, methyl salicylate), their inherent hydrolytic instability renders them moving targets during analysis.

This guide moves beyond standard operating procedures to address the cross-validation of analytical methods . We compare the "Gold Standard" (GC-FID) against the "Versatile Alternative" (HPLC-UV) and a "Rapid Screen" (Colorimetric), providing the experimental logic required to defend your method choice to regulatory bodies like the FDA or EMA.

Part 1: Strategic Method Selection

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is rarely about preference; it is dictated by the physicochemical properties of the ester and the matrix.

Decision Matrix: Selecting the Right Tool

The following logic flow illustrates the decision process for selecting an ester quantification method based on analyte volatility and stability.

EsterMethodSelection Start Start: Ester Analyte Characterization Volatility Is the Ester Volatile? Start->Volatility Matrix Matrix Complexity Start->Matrix Screening Only ThermalStability Is it Thermally Stable (>150°C)? Volatility->ThermalStability Yes HPLC_UV Method B: HPLC-UV (Labile Compounds) Volatility->HPLC_UV No (Non-volatile) GC_FID Method A: GC-FID (High Resolution, Low Solvent) ThermalStability->GC_FID Yes ThermalStability->HPLC_UV No (Degrades) Colorimetric Method C: Colorimetric (High Throughput Screen) Matrix->Colorimetric Simple/Binary

Figure 1: Decision tree for selecting analytical methods based on ester volatility and thermal stability.

Part 2: Deep Dive into Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Thermally unstable esters, non-volatile prodrugs, and aqueous formulations.

The "Methanol Trap" (Expert Insight)

A critical failure mode in ester analysis is in-situ transesterification . If you analyze a methyl ester using ethanol as a mobile phase (or diluent) under acidic conditions, you may generate an ethyl ester artifact on the column.

  • Corrective Action: Always match the alcohol in the mobile phase to the ester moiety (e.g., use Methanol for Methyl Esters) or use non-nucleophilic solvents like Acetonitrile (ACN).

Optimized Protocol
  • Column Selection: C18 (ODS) column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH to 3.0 to suppress ionization of free acids but prevent base-catalyzed hydrolysis).

    • Solvent B: Acetonitrile (Preferred over Methanol to avoid transesterification).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV-Vis at

    
     of the ester (typically 210-254 nm for aromatic esters).
    
Method B: Gas Chromatography (GC-FID)

Best For: Volatile esters (flavor/fragrance), residual solvents, and high-throughput QC of stable drugs.

The Internal Standard Mandate

Unlike HPLC, GC injection precision can vary due to flash vaporization dynamics. External calibration is often insufficient.

  • Protocol Requirement: Use an Internal Standard (IS) that is structurally similar but chromatographically resolved (e.g., Ethyl Acetate as IS for Methyl Acetate analysis).

Optimized Protocol
  • Inlet: Split injection (ratio 20:1) at 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Column: DB-Wax or equivalent (Polar phase is superior for separating esters from hydrocarbons).

  • Detector: FID at 300°C.

  • Temperature Program: Hold 40°C for 2 min, ramp 10°C/min to 220°C.

Method C: Colorimetric Screening (Hydroxamic Acid Test)

Best For: Rapid "Pass/Fail" identification or total ester load estimation in crude samples.

Mechanism of Action

This method relies on the conversion of the ester to a hydroxamic acid, which complexes with Ferric Chloride (


) to form a colored complex.[1]

HydroxamicReaction Ester Ester (R-CO-OR') HydroxamicAcid Hydroxamic Acid (R-CO-NHOH) Ester->HydroxamicAcid Basic pH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->HydroxamicAcid Alcohol Alcohol (R'-OH) HydroxamicAcid->Alcohol Byproduct Complex Red-Violet Complex (Fe-Hydroxamate) HydroxamicAcid->Complex FeCl3 Ferric Chloride (FeCl3) FeCl3->Complex Acidic pH

Figure 2: Reaction pathway for the colorimetric determination of esters via ferric hydroxamate formation.

Part 3: Cross-Validation & Performance Data

To validate an alternative method (e.g., HPLC) against a standard method (e.g., GC), you must demonstrate statistical equivalence. The following data simulates a cross-validation study for Methyl Salicylate quantification.

Comparative Performance Metrics
ParameterGC-FID (Reference)HPLC-UV (Alternative)Colorimetric (Screening)
Linearity (

)
> 0.9995> 0.9990~ 0.9850
LOD (Limit of Detection) 0.5 µg/mL1.2 µg/mL50 µg/mL
Precision (RSD, n=6) 0.8%1.1%5.4%
Recovery (Accuracy) 99.5% ± 0.9%98.8% ± 1.2%92.0% ± 4.5%
Analysis Time 15 min12 min5 min
Major Risk Thermal DegradationHydrolysis/TransesterificationFalse Positives (Anhydrides)
Statistical Validation Strategy

When moving from Method A to Method B, do not rely solely on correlation coefficients. Use the Bland-Altman approach:

  • Paired T-Test: Calculate the difference between means of samples analyzed by both methods. If

    
    , there is no significant difference.
    
  • F-Test: Compare the variances (precision). Ensure the new method is not significantly less precise than the reference.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). database.ich.org.[2] Link

  • Phenomenex. (2025).[2] GC vs HPLC: What Sets These Methods Apart. phenomenex.com. Link

  • CSIRO Publishing. (1950). A Colorimetric Method for the Determination of Esters.[1] publish.csiro.au. Link

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. chromatographyonline.com. Link

  • National Institutes of Health (NIH). (2017). Methanol Generates Numerous Artifacts during Sample Extraction. ncbi.nlm.nih.gov. Link

Sources

Validation

Technical Guide: Purity Assessment of 3-Phenylpropyl Isobutyrate Reference Standards

Executive Summary In pharmaceutical and analytical applications, 3-Phenylpropyl isobutyrate (PPIB) (CAS: 103-58-2) serves as a critical reference standard for quantifying fragrance allergens and characterizing intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and analytical applications, 3-Phenylpropyl isobutyrate (PPIB) (CAS: 103-58-2) serves as a critical reference standard for quantifying fragrance allergens and characterizing intermediates in organic synthesis.[1] While commercial "Reagent Grade" sources often claim >98% purity, they lack the metrological traceability required for quantitative assays in regulated environments (GMP/GLP).

This guide compares two primary methodologies for qualifying PPIB reference standards: the traditional Mass Balance (MB) approach and the modern Quantitative NMR (qNMR) method.

Key Finding: For rapid, traceable potency assignment of PPIB without extensive impurity characterization, qNMR is the superior alternative , provided a suitable internal standard is used. The Mass Balance approach remains the "Gold Standard" for comprehensive impurity profiling but is resource-intensive.

Material Context & Chemical Profile[1][2][3][4][5][6]

PPIB is an ester formed by the condensation of 3-phenylpropanol and isobutyric acid.[2] Its lipophilic nature and lack of ionizable groups make it amenable to GC analysis but challenging for aqueous HPLC methods.

PropertySpecificationCritical Analytical Implication
Molecular Formula

MW = 206.28 g/mol
Boiling Point 282 °CRequires high-temp GC columns (e.g., DB-5, HP-5).[1]
Solubility Insoluble in water; Soluble in EtOH, oilsKarl Fischer titration requires co-solvents (e.g., Chloroform/Methanol).[1]
Key Impurities 3-Phenylpropanol, Isobutyric AcidPrecursors; must be resolved by the chromatographic method.[1]

Comparative Methodology: Mass Balance vs. qNMR[2][8][9]

The choice of method defines the "Certified Purity" value assigned to the standard.

Alternative A: Mass Balance (The Traditional "Gold Standard")

This method calculates purity by subtracting all measured impurities from 100%. It is exhaustive and required when the impurity profile is unknown.

graphic Purity}{100}
  • Pros: Provides a complete impurity profile; robust for degradation studies.

  • Cons: Requires large sample volume (>100 mg); aggregates errors from multiple techniques (GC, KF, ROI).

Alternative B: Quantitative NMR (The "Absolute" Method)

qNMR determines the mass fraction of the analyte directly by comparing the resonance integration of specific protons against a NIST-traceable Internal Standard (IS).



  • Pros: SI-traceable; rapid (<1 hour); does not require response factor calculations.[1]

  • Cons: Requires a highly pure Internal Standard; sensitive to peak overlap.[1]

Experimental Protocols

Protocol A: Mass Balance Assessment (GC-FID + KF)

Objective: Determine chromatographic purity and subtract residual water/solvents.

1. Gas Chromatography (GC-FID) Conditions:

  • System: Agilent 7890 or equivalent with FID.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Ramp 20°C/min to 300°C (Hold 5 min).

  • Detection: FID @ 300°C.

  • Sample Prep: Dilute 10 mg PPIB in 1 mL Dichloromethane (DCM).

2. Water Content (Karl Fischer):

  • Method: Volumetric titration.[1]

  • Solvent: Methanol:Formamide (2:1) to ensure solubility of the ester.

  • Note: Isobutyrates are relatively stable, but avoid highly alkaline KF reagents to prevent hydrolysis.

3. Residue on Ignition (ROI):

  • Method: Sulfated ash method (USP <281>).

  • Sample: 1.0 g (required due to low expected inorganic content).

Protocol B: qNMR Assessment

Objective: Direct potency assignment using Maleic Acid as the Internal Standard (IS).

Rationale for IS Selection:

  • PPIB Signals: Aromatic (7.1-7.3 ppm), Ester-

    
     (4.0-4.2 ppm), Alkyl chain (1.9-2.0 ppm), Isopropyl methine (2.5 ppm), Methyls (1.1 ppm).
    
  • Maleic Acid Signal: Singlet at ~6.3 ppm (in DMSO-

    
    ).[1] This region is distinct from PPIB's aromatic and aliphatic signals, ensuring no overlap.
    

Workflow:

  • Preparation: Accurately weigh ~20 mg of PPIB (

    
    ) and ~10 mg of NIST-traceable Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolution: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5

      
       of the slowest nucleus).
      
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (6.3 ppm) and the PPIB Ester-

    
     triplet (4.08 ppm).
    

Visualizing the Workflows

The following diagrams illustrate the logical flow for both purity assessment strategies.

PurityAssessment cluster_MB Method A: Mass Balance cluster_qNMR Method B: qNMR RawMaterial Raw PPIB Sample (CAS 103-58-2) GC GC-FID Analysis (Organic Impurities) RawMaterial->GC KF Karl Fischer (Water Content) RawMaterial->KF ROI Residue on Ignition (Inorganics) RawMaterial->ROI Weighing Gravimetry: Sample + Internal Std (Maleic Acid) RawMaterial->Weighing CalcMB Calculation: 100% - (Volatiles + Water + Ash) GC->CalcMB KF->CalcMB ROI->CalcMB Decision Final Certified Purity (Certificate of Analysis) CalcMB->Decision Comprehensive Profile NMR_Aq 1H-NMR Acquisition (d1 > 60s) Weighing->NMR_Aq Integration Signal Integration (Ratio of Moles) NMR_Aq->Integration CalcQ Calculation: Direct Potency Assignment Integration->CalcQ CalcQ->Decision Rapid Potency

Figure 1: Comparison of Mass Balance (Red path) and qNMR (Green path) workflows for PPIB qualification.

Data Comparison & Decision Matrix

The following table presents simulated data typical for a high-quality commercial batch of PPIB to illustrate the differences in results.

ParameterMass Balance ResultqNMR ResultNotes
Primary Measurement 99.4% (GC Area)98.8% (w/w)GC often overestimates purity by missing non-volatiles or having different response factors.[1]
Water Content 0.15%N/AqNMR inherently accounts for "inert" mass like water in the weighing step.[1]
Inorganics < 0.1%N/ASame as above.[1]
Residual Solvents 0.05%N/A
Calculated Purity 99.2% 98.8% Discrepancy: The 0.4% difference is often due to GC response factors or oligomeric non-volatiles invisible to GC.[1]
Uncertainty (

)
± 0.5%± 0.3%qNMR typically offers lower uncertainty if weighing is precise.[1]
When to use which?
ScenarioRecommended MethodReason
Routine QC / Release GC-FID (Area %) Fast, cheap, sufficient for batch-to-batch consistency.
Primary Standard Qualification qNMR Provides absolute accuracy traceable to SI units; eliminates response factor bias.[1]
Impurity Identification GC-MS + Mass Balance qNMR cannot easily identify what the impurities are, only that they exist.[1]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][4] Guideline on validation of analytical procedures.Link

  • NIST Chemistry WebBook. 3-Phenylpropyl isobutyrate (CAS 103-58-2) Spectra and Properties.[1][5]Link

  • BIPM / Metrologia. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014).[6][7] Link

  • Sigma-Aldrich Technical Review. Quantitative NMR (qNMR) as a Tool for Reference Material Certification.[1]Link

Sources

Comparative

Strategic Selection of Lipase Biocatalysts for Ester Synthesis: A Comparative Technical Guide

Executive Summary In the synthesis of complex pharmaceutical intermediates, lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) offer a stereoselective alternative to traditional inorganic catalysis. However, the "one-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) offer a stereoselective alternative to traditional inorganic catalysis. However, the "one-size-fits-all" approach—often defaulting to Candida antarctica Lipase B (CALB)—frequently leads to suboptimal yields or poor regioselectivity during scale-up.

This guide provides a technical comparison of the four dominant lipase classes (CALB, TLL, RML, CRL). It moves beyond basic activity data to explain the structural causality of performance—specifically how the "lid domain" dictates solvent tolerance and substrate specificity.

Part 1: The Biocatalytic Landscape & Mechanism

To select the correct lipase, one must understand the catalytic cycle. Lipases operate via a Ping-Pong Bi-Bi mechanism involving a Serine-Histidine-Aspartate catalytic triad.

  • Acylation: The enzyme attacks the acyl donor (ester/acid), releasing the first product (alcohol/water) and forming a covalent Acyl-Enzyme Intermediate .

  • Deacylation: The nucleophile (alcohol) attacks the intermediate, regenerating the free enzyme and releasing the new ester.

Mechanism Visualization

The following diagram illustrates the critical "Acyl-Enzyme" state. If water concentration is too high, water acts as the nucleophile in Step 2, causing hydrolysis (reverse reaction).

LipaseMechanism Enzyme Free Lipase (Ser-His-Asp) Complex1 Michaelis Complex Enzyme->Complex1 + Donor Substrate1 Acyl Donor (Ester/Acid) Substrate1->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation AcylEnzyme->Enzyme Deacylation (+ Nucleophile) Product1 Product 1 (Alcohol/H2O) AcylEnzyme->Product1 Release Product2 Synthesized Ester AcylEnzyme->Product2 Release Nucleophile Nucleophile (Alcohol) Nucleophile->AcylEnzyme

Figure 1: Ping-Pong Bi-Bi mechanism highlighting the critical Acyl-Enzyme Intermediate. Controlling water activity prevents the intermediate from reverting via hydrolysis.

Part 2: Comparative Performance Metrics

The primary differentiator between lipase sources is the Lid Domain .

  • Typical Lipases (TLL, RML, CRL): Possess a hydrophobic polypeptide loop ("lid") covering the active site. They require Interfacial Activation —contact with a lipid-water interface—to open the lid.

  • Atypical Lipases (CALB): Lack a prominent lid.[1][2] The active site is a pre-exposed hydrophobic funnel. This makes CALB exceptionally active in monophasic organic solvents where no interface exists [1].

Table 1: Comparative Profile of Industrial Lipases
FeatureCALB (C. antarctica B)TLL (T. lanuginosus)RML (R. miehei)CRL (C. rugosa)
Active Site Structure Funnel (No Lid)Large Lid DomainLid DomainLarge Lid / Tunnel
Interfacial Activation Not RequiredRequired RequiredRequired
Primary Utility Kinetic Resolution, AmidationTransesterification, Oilssn-1,3 RegioselectivityFatty Acid Specificity
Solvent Tolerance Excellent (Monophasic)Poor (Needs Emulsion)ModerateLow (Denatures easily)
Selectivity High Stereoselectivity (

)
Low StereoselectivityHigh RegioselectivityChain-length Specific
Thermal Stability High (

C)
High (

C)
ModerateLow (

C)
Commercial Example Novozym 435 (Immobilized)Lipozyme TL IMLipozyme RM IMSigma Type VII
Deep Dive: Why CALB Dominates Pharma

In drug development, we often work with secondary alcohols and sterically hindered substrates in organic solvents (Hexane, MTBE, Toluene).

  • CALB excels here because it does not require an oil-water interface to be active. It remains open and catalytic even in dry organic media [2].

  • TLL , conversely, often shows near-zero activity in dry hexane because the lid remains closed, blocking the substrate. TLL is superior only when the substrate itself forms an emulsion (e.g., biodiesel production from bulk oils) [3].

Part 3: Experimental Validation Protocols

Trustworthiness in biocatalysis comes from rigorous control of Water Activity (


) .
  • Too low (

    
    ):  Enzyme becomes rigid ("stripping the structural water layer").
    
  • Too high (

    
    ):  Thermodynamic equilibrium shifts toward hydrolysis (bond breaking) rather than esterification (bond making) [4].
    
Protocol: Screening for Enantioselective Esterification

Objective: Determine the E-value (Enantiomeric Ratio) of a racemic alcohol resolution.

Materials:

  • Enzyme: Immobilized CALB (e.g., Novozym 435), dried over silica gel for 24h.

  • Solvent: Anhydrous Toluene or MTBE (stored over 4Å molecular sieves).

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Ethyl Acetate.

  • Substrate: Racemic Secondary Alcohol (100 mM).

Workflow:

  • Preparation: Weigh 10 mg of immobilized enzyme into a 2 mL glass vial.

  • Equilibration: Add 1 mL of solvent containing the acyl donor (200 mM) and substrate (100 mM).

    • Critical Step: Add 20 mg of activated 3Å molecular sieves to scavenge produced water/byproducts, unless using vinyl esters (where byproduct is acetaldehyde).

  • Incubation: Shake at 40°C, 200 rpm.

  • Sampling: Withdraw 50 µL aliquots at t=1h, 4h, 24h. Filter to remove enzyme.

  • Analysis: Analyze via Chiral HPLC or GC. Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ,
    
    
    ).
  • Calculation: Use the Chen equation to determine the E-value.



Control System:

  • Blank: Run the exact same vial without enzyme to rule out spontaneous chemical esterification.

  • Denatured: Run with thermally denatured enzyme (boiled 10 mins) to rule out support-matrix catalysis.

Part 4: Decision Matrix

Use this logic flow to select the starting enzyme for your screen.

LipaseSelection Start Start: Define Substrate & Goal SolventCheck Reaction Medium? Start->SolventCheck Organic Monophasic Organic Solvent (Pharma Intermediates) SolventCheck->Organic Dry Solvent Emulsion Bulk Oil / Solvent-Free (Lipids/Biodiesel) SolventCheck->Emulsion Biphasic/Oil CALB Select CALB (Novozym 435) Reason: No lid, active in low aw Organic->CALB RegioCheck Specific Regioselectivity Needed? Emulsion->RegioCheck Sn13 sn-1,3 Specificity RegioCheck->Sn13 Yes Random Non-Specific / Random RegioCheck->Random No RML Select RML or TLL (Lipozyme RM/TL) Sn13->RML CRL Select CRL (Candida rugosa) Random->CRL

Figure 2: Decision tree for selecting the optimal lipase source based on reaction medium and selectivity requirements.

References

  • Comparison of substrate specificity of lipase B from Candida antarctica (CaLB) and lipase from Thermomyces lanuginosus. ResearchGate. Available at: [Link]

  • Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health (NIH). Available at: [Link]

  • The atypical lipase B from Candida antarctica is better adapted for organic media than the typical lipase from Thermomyces lanuginosa. ResearchGate. Available at: [Link]

  • Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media. ResearchGate. Available at: [Link]

  • Immobilisation and application of lipases in organic media. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 3-Phenylpropyl Isobutyrate and Its Isomers

For researchers, scientists, and professionals in drug development and fragrance chemistry, the precise identification and differentiation of isomeric compounds are paramount. Structural isomers, with their identical mol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, the precise identification and differentiation of isomeric compounds are paramount. Structural isomers, with their identical molecular formulas but distinct atomic arrangements, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-phenylpropyl isobutyrate and a selection of its structural isomers. By leveraging the unique insights provided by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that enable unambiguous identification.

Introduction to the Isomers

3-Phenylpropyl isobutyrate is an ester with a characteristic fruity and floral aroma, finding use in the flavor and fragrance industry. Its isomers, while sharing the same molecular formula (C₁₃H₁₈O₂), possess structural variations that significantly alter their spectroscopic signatures. For this comparative analysis, we will focus on the following compounds:

  • 3-Phenylpropyl isobutyrate (Target Compound): The straight-chain phenylpropyl ester of isobutyric acid.

  • 2-Phenylpropyl isobutyrate: A positional isomer where the phenyl group is attached to the second carbon of the propyl chain.

  • Isobutyl 3-phenylpropanoate: An isomer where the ester functionality is reversed, with an isobutyl alcohol component and a 3-phenylpropanoic acid component.

  • sec-Butyl phenylacetate: An isomer with a different carboxylic acid and alcohol component, featuring a phenylacetic acid moiety and a sec-butanol moiety.

The structural differences between these isomers form the basis for their spectroscopic differentiation.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic characteristics for each isomer. The data presented is a synthesis of information from various spectral databases and scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing between these isomers.

Key Differentiating Features in ¹H NMR:

  • Signals for Protons Adjacent to the Phenyl Group: The chemical shift and multiplicity of the protons on the alkyl chain attached to the phenyl ring are highly indicative of the substitution pattern.

  • Signals for Protons Adjacent to the Ester Oxygen: The chemical environment of the protons on the carbon atom bonded to the ester oxygen (O-CH₂) or (O-CH) will vary significantly between the isomers.

  • Signals for the Isobutyrate/Isobutyl/sec-Butyl Groups: The characteristic splitting patterns of the isopropyl or sec-butyl moieties provide clear identifying features.

Table 1: Comparative ¹H NMR Data (Predicted and Observed in CDCl₃)

CompoundAromatic Protons (δ, ppm)Protons α to Phenyl (δ, ppm)Protons α to Ester Oxygen (δ, ppm)Isobutyrate/Isobutyl/sec-Butyl Protons (δ, ppm)Other Aliphatic Protons (δ, ppm)
3-Phenylpropyl isobutyrate ~7.1-7.3 (m, 5H)~2.68 (t, 2H)~4.08 (t, 2H)~2.55 (sept, 1H), ~1.17 (d, 6H)~1.95 (quint, 2H)
2-Phenylpropyl isobutyrate ~7.1-7.3 (m, 5H)~3.10 (sext, 1H)~4.1-4.2 (m, 2H)~2.48 (sept, 1H), ~1.10 (d, 6H)~1.30 (d, 3H)
Isobutyl 3-phenylpropanoate ~7.1-7.3 (m, 5H)~2.95 (t, 2H)~3.85 (d, 2H)~1.90 (sept, 1H), ~0.90 (d, 6H)~2.62 (t, 2H)
sec-Butyl phenylacetate ~7.2-7.4 (m, 5H)~3.60 (s, 2H)~4.85 (sext, 1H)~1.20 (d, 3H), ~0.85 (t, 3H)~1.55 (m, 2H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), sext (sextet), sept (septet), and m (multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The number of signals and their chemical shifts are crucial for distinguishing isomers.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon can provide clues about the electronic environment of the ester group.

  • Aromatic Carbons: The number and chemical shifts of the aromatic carbons can indicate the substitution pattern on the phenyl ring.

  • Carbons in the Alkyl Chains: The chemical shifts of the carbons in the propyl, butyl, and isobutyrate/isobutyl moieties are unique to each isomer.

Table 2: Comparative ¹³C NMR Data (Predicted, ppm)

CompoundCarbonyl (C=O)Aromatic (C₆H₅)Aliphatic (C-O)Aliphatic (Other)
3-Phenylpropyl isobutyrate ~177~141 (ipso), ~128.5 (ortho/meta), ~126 (para)~64~34 (CH-isobutyrate), ~32 (CH₂-Ph), ~30 (CH₂), ~19 (CH₃)
2-Phenylpropyl isobutyrate ~177~144 (ipso), ~128.5 (meta), ~126.5 (ortho), ~126 (para)~70~40 (CH-Ph), ~34 (CH-isobutyrate), ~20 (CH₃), ~19 (CH₃)
Isobutyl 3-phenylpropanoate ~173~141 (ipso), ~128.5 (ortho/meta), ~126 (para)~71~36 (CH₂-Ph), ~31 (CH₂-COO), ~28 (CH-isobutyl), ~19 (CH₃)
sec-Butyl phenylacetate ~171~134 (ipso), ~129 (ortho/meta), ~127 (para)~72~41 (CH₂-Ph), ~29 (CH₂-sec-butyl), ~19 (CH₃), ~10 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While all four isomers are esters and will show characteristic ester absorptions, subtle differences in the fingerprint region can aid in their differentiation.

Key Differentiating Features in IR:

  • C=O Stretch: The position of the strong carbonyl stretch can be influenced by the electronic environment.

  • C-O Stretches: Esters typically show two C-O stretching bands. The positions of these bands can vary depending on the structure of the alcohol and carboxylic acid components.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the overall structure of the molecule.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O StretchesAromatic C-H StretchAliphatic C-H StretchAromatic C=C Bending
3-Phenylpropyl isobutyrate ~1735~1250, ~1160~3030-3080~2870-2960~1605, ~1495, ~1455
2-Phenylpropyl isobutyrate ~1730~1245, ~1155~3030-3080~2870-2960~1600, ~1495, ~1450
Isobutyl 3-phenylpropanoate ~1738~1255, ~1150~3030-3080~2870-2970~1605, ~1495, ~1455
sec-Butyl phenylacetate ~1740~1250, ~1165~3030-3085~2875-2965~1605, ~1495, ~1455
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation patterns of these isomers are distinct and can be used for their identification.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): All isomers will have a molecular ion peak at m/z 206.

  • Base Peak: The most abundant fragment ion (base peak) will likely differ for each isomer due to the different stabilities of the resulting carbocations and radical cations.

  • Characteristic Fragment Ions: Each isomer will produce a unique set of fragment ions resulting from cleavages at different points in the molecule, such as alpha-cleavage to the carbonyl group or rearrangements like the McLafferty rearrangement.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
3-Phenylpropyl isobutyrate 20611891 (tropylium ion), 71 (isobutyryl cation), 43
2-Phenylpropyl isobutyrate 206105117, 91 (tropylium ion), 71 (isobutyryl cation), 43
Isobutyl 3-phenylpropanoate 20691105, 77, 57 (isobutyl cation)
sec-Butyl phenylacetate 20691119, 57 (sec-butyl cation)

Experimental Protocols

To ensure the acquisition of high-quality and comparable spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Analysis

A standardized approach to sample preparation is crucial for obtaining reproducible NMR data.[1]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Caption: Workflow for NMR sample preparation and analysis.

FT-IR Sample Preparation and Analysis

For liquid samples, a simple and effective method for obtaining an IR spectrum is using the neat liquid between salt plates.[2]

Protocol:

  • Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

  • Sample Application: Place a single drop of the neat liquid sample onto the center of one salt plate.

  • Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid trapping air bubbles.

  • Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition involves scanning from 4000 to 400 cm⁻¹ for 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR analysis of a neat liquid sample.

GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for these compounds.

    • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) with an injector temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • MS Parameters:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Source and Quadrupole Temperatures: Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution (100 ppm) B Inject 1 µL into GC A->B C Separate on Capillary Column B->C D Ionize with 70 eV Electrons C->D E Detect Fragments D->E F Compare with Spectral Library E->F G Identify Compound F->G

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of 3-phenylpropyl isobutyrate and its structural isomers. ¹H and ¹³C NMR offer detailed insights into the specific atomic connectivity, while IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are highly specific to each isomer. By employing a systematic and multi-technique approach as outlined in this guide, researchers can confidently identify and characterize these and other isomeric compounds with a high degree of certainty.

References

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenyl propyl isobutyrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl 3-phenyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl phenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyl phenylacetate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Phenylpropyl Isobutyrate for Laboratory Professionals

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Phenylpropyl isobutyrate (CAS 103-58-2), a common fragrance and flavoring agent. By understanding the chemical's properties and the regulatory landscape, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

Immediate Safety and Handling Imperatives

Before initiating any disposal protocol, it is crucial to be thoroughly familiar with the immediate safety measures required when handling 3-Phenylpropyl isobutyrate. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling 3-Phenylpropyl isobutyrate, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect against spills.

Ventilation: All handling of 3-Phenylpropyl isobutyrate should be conducted in a well-ventilated area. For procedures with a higher potential for generating aerosols or vapors, a chemical fume hood is recommended.

Spill Management: In the event of a spill, prompt and appropriate action is necessary to prevent the spread of the chemical and minimize exposure.

  • Alert personnel in the immediate vicinity.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the absorbed material using non-sparking tools and place it in a designated, sealable container for disposal.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as chemical waste, following the procedures outlined in this guide.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of 3-Phenylpropyl isobutyrate are summarized in the table below. This information is critical for a proper hazardous waste determination.

PropertyValue
CAS Number 103-58-2
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, sweet, balsamic
Boiling Point 282 °C (539.6 °F)
Flash Point > 110 °C (> 230 °F)[2]
Solubility in Water Insoluble[3]
Density ~0.98 g/mL at 25 °C

Hazardous Waste Determination: A Step-by-Step Protocol

The cornerstone of compliant chemical disposal is a thorough and accurate hazardous waste determination. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is either a "listed" waste or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]

The following workflow provides a systematic approach to determining the regulatory status of your 3-Phenylpropyl isobutyrate waste.

G start Start: 3-Phenylpropyl Isobutyrate Waste Stream is_listed Is the waste a listed hazardous waste under RCRA (F, K, P, or U lists)? start->is_listed not_listed Result: Not a Listed Hazardous Waste. 3-Phenylpropyl isobutyrate is not on the F, K, P, or U lists. is_listed->not_listed No check_characteristics Does the waste exhibit any of the four characteristics of hazardous waste? not_listed->check_characteristics ignitability Ignitability (D001): Flash point < 140°F (60°C)? check_characteristics->ignitability ignitability_no No. Flash point is > 230°F. ignitability->ignitability_no No corrosivity Corrosivity (D002): pH <= 2 or >= 12.5? ignitability_no->corrosivity corrosivity_no No. It is a neutral organic ester. corrosivity->corrosivity_no No reactivity Reactivity (D003): Unstable, reacts violently with water, or generates toxic gases? corrosivity_no->reactivity reactivity_no No. It is a stable compound. reactivity->reactivity_no No toxicity Toxicity (D004-D043): Does it contain contaminants at or above regulatory levels? reactivity_no->toxicity toxicity_no No. It has low toxicity and is not known to contain regulated contaminants. toxicity->toxicity_no No non_hazardous Conclusion: The waste is classified as Non-Hazardous under federal RCRA regulations. toxicity_no->non_hazardous check_local Action: Consult state and local regulations for any additional requirements. non_hazardous->check_local end Proceed with Non-Hazardous Waste Disposal Protocol check_local->end

Hazardous Waste Determination Workflow for 3-Phenylpropyl Isobutyrate

Causality of the Determination:

  • Listed Waste: 3-Phenylpropyl isobutyrate is not explicitly named on the F, K, P, or U lists of hazardous wastes defined by the EPA.[5][6] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.

  • Ignitability (D001): The EPA defines an ignitable hazardous waste as a liquid with a flash point below 140°F (60°C).[7][8][9][10] As indicated in the table above, the flash point of 3-Phenylpropyl isobutyrate is greater than 230°F (110°C), well above the regulatory threshold. Therefore, it does not exhibit the characteristic of ignitability.

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel. 3-Phenylpropyl isobutyrate is a neutral organic ester and is not corrosive.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases. 3-Phenylpropyl isobutyrate is a stable compound under normal laboratory conditions.

  • Toxicity (D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. 3-Phenylpropyl isobutyrate has low toxicity and is not known to contain any of the regulated toxic constituents at levels that would classify it as a toxic hazardous waste.

Step-by-Step Disposal Protocol for Non-Hazardous 3-Phenylpropyl Isobutyrate

Even though 3-Phenylpropyl isobutyrate is not federally regulated as hazardous waste, it must be disposed of responsibly to prevent environmental contamination. It should not be poured down the drain or disposed of in regular trash.[3] The following protocol outlines the best practices for its disposal.

1. Waste Collection and Segregation:

  • Designated Container: Collect all 3-Phenylpropyl isobutyrate waste in a dedicated, chemically compatible container. A glass or high-density polyethylene (HDPE) bottle with a screw cap is suitable.

  • Avoid Mixing: Do not mix 3-Phenylpropyl isobutyrate waste with other chemical waste streams, especially not with hazardous waste. The "mixture rule" stipulates that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[11]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, cracks, or rust.[12]

2. Labeling of Non-Hazardous Waste:

Proper labeling is crucial for the safe management and disposal of all chemical waste. While not legally mandated to the same extent as hazardous waste, clear labeling is a best practice that prevents accidents and ensures proper handling by disposal personnel.[13]

  • Label Content: The label on your 3-Phenylpropyl isobutyrate waste container should include the following information:[14]

    • The words "Non-Hazardous Waste"

    • The full chemical name: "3-Phenylpropyl isobutyrate"

    • CAS Number: "103-58-2"

    • An approximate concentration and volume of the waste.

    • The name of the principal investigator or laboratory contact.

    • The accumulation start date (the date the first drop of waste was added to the container).[11]

3. On-Site Storage:

  • Secure Storage: Store the sealed waste container in a designated and secure area within the laboratory, such as a satellite accumulation area or a designated cabinet for chemical waste.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Segregation: Store the non-hazardous waste away from incompatible materials.

4. Arranging for Disposal:

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures and schedules for the pickup of chemical waste.

  • Licensed Waste Contractor: The EHS department will coordinate with a licensed and reputable chemical waste disposal contractor for the final transport and disposal of the waste. These contractors are permitted to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[15][16]

  • Disposal Method: The most common and environmentally sound disposal method for non-hazardous organic liquids like 3-Phenylpropyl isobutyrate is incineration at a permitted facility.

Protocol for Disposal if Determined to be Hazardous (Contingency)

In the unlikely event that your 3-Phenylpropyl isobutyrate waste is mixed with a hazardous substance or your local regulations classify it as hazardous, the following protocol must be followed.

1. Waste Collection and Labeling:

  • Hazardous Waste Container: Use a container that is compatible with the waste and is in good condition.

  • Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[17] The label must also include the chemical constituents and their approximate percentages, the name and address of the generator, the EPA waste code (if known), and the accumulation start date.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: The waste container must be stored at or near the point of generation and under the control of the operator of the process generating the waste.

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management: The container must be kept closed except when adding or removing waste.[12]

3. Arranging for Disposal:

  • Contact EHS: Notify your EHS department as soon as the container is full or you are ready to have it removed.

  • Manifesting: The EHS department will arrange for the waste to be picked up by a licensed hazardous waste transporter. A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," will be completed.

By adhering to these detailed procedures, you can ensure the safe, compliant, and environmentally responsible disposal of 3-Phenylpropyl isobutyrate, upholding the highest standards of laboratory practice.

References

  • U.S. Environmental Protection Agency. (2020, June 30). EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations. Retrieved from [Link]

  • Daniels Training Services. (2012, February 11). Hazardous Waste Determination: D001 Ignitable. Retrieved from [Link]

  • Lion Technology Inc. (2020, June 22). Final Rule Alert: EPA Modernizes RCRA Ignitable Haz Waste Determinations. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.21 -- Characteristic of ignitability. Electronic Code of Federal Regulations. Retrieved from [Link]

  • ACTenviro. (2021, August 18). Ignitability - Waste Characteristics Overview. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate, 103-58-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania. (2021, February). Standard Operating Procedure - Chemical Waste Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]

  • Corpbiz. (2022, October 4). Authorization for Hazardous Waste Management | Procedure | Eligibility criteria. YouTube. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2020, June 12). Hazardous Waste Labeling and Marking. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenylpropyl isobutyrate, 98+%. Retrieved from [Link]

  • California CUPA Forum. (2016, June 29). BASICS OF HAZARDOUS WASTE TRAINING FOR INDUSTRY. YouTube. Retrieved from [Link]

  • Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Waste Disposal. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Kent County Council. (n.d.). I want to get rid of.... Retrieved from [Link]

  • Safety Management Systems. (n.d.). LISTED WASTED. Retrieved from [Link]

  • Quora. (2021, August 17). How to label a non-hazardous substance. Retrieved from [Link]

  • National University of Singapore. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, July). Hazardous Waste Listings. Retrieved from [Link]

  • Accuform. (2025, October 2). Your Complete Guide to Waste Labels: Hazardous, Used Oil, Universal, & More!. Retrieved from [Link]

  • Route Consultant. (2024, June 20). Licenses and Permits for Waste Management Routes. YouTube. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 49 CFR 172.400 -- General labeling requirements. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenylpropyl isobutyrate

Topic: Personal protective equipment for handling 3-Phenylpropyl isobutyrate Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Phenylpropyl isobutyrate Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

CAS: 103-58-2 | Synonyms: Hydrocinnamyl isobutyrate, 3-Phenylpropyl 2-methylpropanoate[1][2]

Executive Safety Summary

As a Senior Application Scientist, I often observe that "low hazard" classifications lead to complacency in the laboratory. While 3-Phenylpropyl isobutyrate is frequently classified as GHS "Not Classified" or low-toxicity (LD50 > 5000 mg/kg) [1], it remains a lipophilic ester. This chemical class possesses specific permeation characteristics that standard laboratory protocols often overlook.

The Core Risk: This compound is a high-boiling (>280°C) ester with low vapor pressure. The primary risks are ocular/dermal irritation and cross-contamination due to its persistence on surfaces (low evaporation rate).

Physicochemical Profile & Risk Implications

Understanding the physical properties dictates the PPE strategy.

PropertyValueOperational Implication
Flash Point >110°C (>230°F) [1]Combustible (Class IIIB). Not Flammable. Low fire risk under normal ambient conditions.
Boiling Point ~282°C [2]Low Vapor Pressure. Inhalation risk is negligible at room temperature unless aerosolized.
Solubility Insoluble in water; Soluble in oils/alcoholWash Protocol: Water alone will not remove spills. Soap or solvent (ethanol) is required.[1][3]
Odor Fruity, BalsamicWarning Property: Distinct odor allows for leak detection before concentrations become toxic.
Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations prioritize barrier integrity against esters.

A. Hand Protection: The "Permeation vs. Degradation" Rule

Critical Insight: Many researchers assume Nitrile is universal. While 3-Phenylpropyl isobutyrate is a heavier ester (C13) and less aggressive than Ethyl Acetate, it will eventually swell nitrile rubber upon prolonged contact.

  • Standard Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: Inspect gloves for swelling (rippling) every 30 minutes. Change immediately upon splash contact.

  • Prolonged Contact / Immersion:

    • Material: Butyl Rubber or Silver Shield® (Laminate).

    • Why: Butyl rubber offers superior resistance to ester-based permeation compared to standard nitrile.

B. Respiratory Protection[4]
  • Routine Use: None required if handled in a standard chemical fume hood (Face velocity: 80–100 fpm).

  • Aerosol Generating Procedures (e.g., Sonication, Heating):

    • If outside a hood, use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

    • Note: Due to the high boiling point, particle filters (P100) are only needed if creating a mist.

C. Eye & Body Protection[4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for pouring liquids where splash trajectories are unpredictable.

  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Avoid synthetic blends that melt if the combustible liquid ignites.

Operational Workflow: From Receipt to Disposal

This self-validating workflow ensures safety checks are integrated into the experimental process.

SafeHandling Start Receipt of Chemical Inspect Container Inspection (Check for leaks/crystallization) Start->Inspect Storage Storage: Cool, Dry Place (Away from Oxidizers) Inspect->Storage Prep Pre-Work Safety Check (Ventilation On, PPE Donned) Storage->Prep Usage Experimental Usage (Fume Hood Required) Prep->Usage Spill Spill Event? Usage->Spill Cleanup Absorb with Vermiculite Clean with Ethanol Spill->Cleanup Yes Waste Disposal: Organic Waste Stream (Non-Halogenated) Spill->Waste No Cleanup->Waste

Figure 1: Logic flow for the safe receipt, handling, and disposal of 3-Phenylpropyl isobutyrate.

Emergency Response Protocols
Spills & Leaks

Because 3-Phenylpropyl isobutyrate is oily and insoluble in water, water-based cleanup will simply spread the contamination.

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Absorb: Use inert materials like Vermiculite, Sand, or Oil-Dri. Do not use combustible materials like sawdust.

  • Decontaminate: Wipe the surface with Ethanol (70%+) or Acetone to solubilize the ester residue, then wash with soap and water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4] Crucial: Lift upper and lower eyelids occasionally.[4] The oily nature of the substance can trap it under the lid.

  • Skin Contact: Do not just rinse with water. Apply soap immediately and scrub gently to emulsify the ester.

Disposal & Environmental Stewardship
  • Waste Classification: Non-Halogenated Organic Solvent Waste.

  • Protocol:

    • Collect in High-Density Polyethylene (HDPE) or Glass containers.

    • Label clearly with full chemical name (No abbreviations).

    • Do not pour down the drain. While aquatic toxicity is not severe, lipophilic substances accumulate in water treatment sludge.

References
  • The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate.[1][2][4][5][6] Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Phenylpropyl isobutyrate (Compound).[1][2][4][5][7] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenylpropyl isobutyrate. Retrieved February 7, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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